molecular formula C11H13NO3 B15555939 N-(3-Phenylpropionyl)glycine-d2

N-(3-Phenylpropionyl)glycine-d2

Cat. No.: B15555939
M. Wt: 209.24 g/mol
InChI Key: YEIQSAXUPKPPBN-MGVXTIMCSA-N
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Description

N-(3-Phenylpropionyl)glycine-d2 is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid

InChI

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2

InChI Key

YEIQSAXUPKPPBN-MGVXTIMCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2: Synthesis, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropionyl)glycine-d2 is the deuterated stable isotope-labeled form of N-(3-Phenylpropionyl)glycine. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry. The non-labeled compound, N-(3-Phenylpropionyl)glycine, is a significant biomarker in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Furthermore, recent studies have identified N-(3-Phenylpropionyl)glycine as a gut microbiota-derived metabolite with potential therapeutic applications in metabolic diseases, specifically demonstrating anti-adipogenic effects through the modulation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This guide provides a comprehensive overview of this compound, its synthesis, the biological functions of its non-deuterated analog, and detailed experimental protocols for its application and study.

Introduction to this compound

This compound is a synthetic, isotopically labeled compound where two hydrogen atoms on the glycine moiety are replaced with deuterium. This isotopic substitution renders the molecule heavier than its natural counterpart, N-(3-Phenylpropionyl)glycine, without significantly altering its chemical properties. This key characteristic makes it an ideal internal standard for stable isotope dilution analysis, a highly accurate method for quantifying molecules in complex biological samples using mass spectrometry.

Chemical Properties:

PropertyValue
Chemical Name 2-(3-phenylpropanamido-d2)acetic acid
CAS Number 1219795-43-3[1]
Molecular Formula C₁₁H₁₁D₂NO₃
Molecular Weight 209.24 g/mol [1]
Appearance Solid powder[1]
Purity ≥98%[1]

Synthesis of N-(3-Phenylpropionyl)glycine

Reaction Scheme:

G cluster_0 Step 1: Acylation of Glycine-d2 Reactant1 3-Phenylpropionyl chloride Reaction Reactant1->Reaction + Reactant2 Glycine-d2 Reactant2->Reaction + Product This compound Base Base (e.g., NaOH) Base->Reaction Reaction->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol (Adapted for Deuterated Synthesis):

  • Dissolution: Dissolve glycine-d2 in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature (e.g., 0-5 °C).

  • Acylation: Slowly add 3-phenylpropionyl chloride to the glycine-d2 solution with vigorous stirring. The reaction is typically carried out in a biphasic system (e.g., diethyl ether and water) to facilitate the reaction and subsequent separation.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the this compound product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Function of N-(3-Phenylpropionyl)glycine

The biological significance of this compound lies in its utility as a tool to study its non-deuterated counterpart, which has two primary functions:

Diagnostic Biomarker for MCAD Deficiency

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid oxidation. Individuals with MCAD deficiency cannot properly metabolize medium-chain fatty acids, leading to their accumulation and the production of abnormal metabolites. One such key diagnostic marker is N-(3-Phenylpropionyl)glycine, which is found at significantly elevated levels in the urine of MCAD patients.[2] The detection of this compound, often after an oral load of phenylpropionic acid, is a reliable method for diagnosing this condition.

Diagnostic Workflow:

G cluster_0 MCAD Deficiency Diagnostic Workflow Patient Patient with Suspected MCAD Deficiency Urine_Sample Urine Sample Collection Patient->Urine_Sample Internal_Standard Addition of This compound Urine_Sample->Internal_Standard Extraction Sample Preparation (Solid-Phase Extraction) Internal_Standard->Extraction Analysis Stable Isotope Dilution GC/MS or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of N-(3-Phenylpropionyl)glycine Analysis->Quantification Diagnosis Diagnosis of MCAD Deficiency Quantification->Diagnosis

Caption: Workflow for the diagnosis of MCAD deficiency.

Quantitative Data:

The following table summarizes the urinary concentrations of N-(3-Phenylpropionyl)glycine in patients with MCAD deficiency compared to control groups, as reported by Rinaldo et al. (1988).

GroupNN-(3-Phenylpropionyl)glycine (µmol/mmol of creatinine)
MCAD-Deficient Patients
- Acutely ill131.88 ± 1.12
- Asymptomatic410.98 ± 0.81
Control Groups
- Healthy Controls55Not Detected
- Patient Controls43Not Detected

Data adapted from Rinaldo, P., et al. (1988). The New England journal of medicine, 319(20), 1308–1313.

Modulation of Adipogenesis and Metabolism

Recent research has unveiled a novel role for N-(3-Phenylpropionyl)glycine as a metabolite produced by gut microbiota. This compound has been shown to exert anti-adipogenic effects, meaning it can inhibit the differentiation of pre-adipocytes into mature fat cells (adipocytes). This discovery positions N-(3-Phenylpropionyl)glycine as a potential therapeutic agent for obesity and related metabolic disorders.

The mechanism of action involves the downregulation of key genes involved in adipogenesis and lipid metabolism. Transcriptomic analysis has revealed that N-(3-Phenylpropionyl)glycine significantly suppresses the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[3] Adiponectin, a key hormone in glucose regulation and fatty acid oxidation, has been identified as a hub gene in the network of genes affected by N-(3-Phenylpropionyl)glycine.

Signaling Pathway:

G cluster_0 N-(3-Phenylpropionyl)glycine's Effect on Adipogenesis PPG N-(3-Phenylpropionyl)glycine Adiponectin Adiponectin PPG->Adiponectin downregulates PPAR PPAR Signaling Pathway Adiponectin->PPAR activates Lipogenic_Genes Lipogenic Genes (e.g., Acc1, Fasn) PPAR->Lipogenic_Genes upregulates Adipogenesis Adipocyte Differentiation (Lipid Accumulation) Lipogenic_Genes->Adipogenesis promotes

Caption: Proposed signaling pathway of N-(3-Phenylpropionyl)glycine.

Quantitative Data:

The study by Kim et al. (2022) demonstrated a dose-dependent decrease in the expression of key adipogenic genes in 3T3-L1 cells treated with N-(3-Phenylpropionyl)glycine.

GeneTreatmentRelative mRNA Expression (Fold Change vs. Control)
Pparg PPG (100 µM)~0.6
PPG (200 µM)~0.4
Cebpa PPG (100 µM)~0.7
PPG (200 µM)~0.5
Acc1 PPG (100 µM)~0.5
PPG (200 µM)~0.3
Fasn PPG (100 µM)~0.4
PPG (200 µM)~0.2

Data are approximate values interpreted from graphical representations in Kim, H. R., et al. (2023). Genes & nutrition, 45(1), 1-11.

Experimental Protocols

This section provides detailed methodologies for key experiments involving N-(3-Phenylpropionyl)glycine and its deuterated analog.

Quantitative Analysis of Urinary N-(3-Phenylpropionyl)glycine by Stable Isotope Dilution GC/MS

This protocol is adapted from the method described by Rinaldo et al. (1988) for the diagnosis of MCAD deficiency.

Experimental Workflow:

G cluster_0 Stable Isotope Dilution GC/MS Protocol Start Start Urine_Sample 1. Collect Urine Sample Start->Urine_Sample Add_Standard 2. Add this compound (Internal Standard) Urine_Sample->Add_Standard Acidify 3. Acidify with HCl Add_Standard->Acidify Extract 4. Extract with Ethyl Acetate Acidify->Extract Evaporate 5. Evaporate to Dryness Extract->Evaporate Derivatize 6. Derivatize with BSTFA Evaporate->Derivatize GCMS 7. Analyze by GC/MS Derivatize->GCMS End End GCMS->End

Caption: Detailed workflow for GC/MS analysis of urinary acylglycines.

Methodology:

  • Sample Preparation:

    • To a defined volume of urine (e.g., 1 mL), add a known amount of this compound as the internal standard.

    • Acidify the sample to a pH of approximately 1 with concentrated HCl.

    • Perform a liquid-liquid extraction with a water-immiscible organic solvent such as ethyl acetate.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the carboxylic acid group to a more volatile trimethylsilyl (TMS) ester.

    • Heat the sample to facilitate the derivatization reaction.

  • Gas Chromatography-Mass Spectrometry (GC/MS) Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5) for the separation of the analytes.

    • Operate the mass spectrometer in electron ionization (EI) mode and monitor for the characteristic ions of the TMS derivatives of N-(3-Phenylpropionyl)glycine and this compound.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of N-(3-Phenylpropionyl)glycine in the original sample by comparing this ratio to a standard curve prepared with known concentrations of the non-deuterated compound and a fixed concentration of the deuterated internal standard.

In Vitro Adipocyte Differentiation and Anti-Adipogenic Assay

This protocol is based on the methodology used by Kim et al. (2022) to investigate the anti-adipogenic effects of N-(3-Phenylpropionyl)glycine in 3T3-L1 cells.

Experimental Workflow:

G cluster_0 3T3-L1 Differentiation and Anti-Adipogenic Assay Start Start Seed_Cells 1. Seed 3T3-L1 Preadipocytes Start->Seed_Cells Induce_Differentiation 2. Induce Differentiation with MDI Cocktail Seed_Cells->Induce_Differentiation Treat_Cells 3. Treat with N-(3-Phenylpropionyl)glycine Induce_Differentiation->Treat_Cells Stain_Lipids 4. Oil Red O Staining for Lipid Accumulation Treat_Cells->Stain_Lipids Analyze_Gene_Expression 5. Quantitative PCR for Adipogenic Genes Treat_Cells->Analyze_Gene_Expression End End Stain_Lipids->End Analyze_Gene_Expression->End

Caption: Workflow for assessing the anti-adipogenic effects.

Methodology:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Induce differentiation two days post-confluence by switching to a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI cocktail).

    • After two days, replace the differentiation medium with an insulin-containing medium (DMEM, 10% FBS, 10 µg/mL insulin) for another two days.

    • Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days.

  • Treatment:

    • During the differentiation process, treat the cells with varying concentrations of N-(3-Phenylpropionyl)glycine.

  • Oil Red O Staining:

    • At the end of the differentiation period (e.g., day 8), fix the cells with 10% formalin.

    • Stain the intracellular lipid droplets with Oil Red O solution.

    • Elute the stain with isopropanol and quantify the absorbance at a specific wavelength (e.g., 520 nm) to measure lipid accumulation.

  • Quantitative Real-Time PCR (qPCR):

    • Isolate total RNA from the cells at different time points during differentiation.

    • Synthesize complementary DNA (cDNA) by reverse transcription.

    • Perform qPCR using primers specific for key adipogenic marker genes such as Pparg, Cebpa, Acc1, and Fasn.

    • Normalize the expression of the target genes to a suitable housekeeping gene (e.g., Actb or Gapdh).

Conclusion

This compound serves as an indispensable tool for the accurate quantification of its non-deuterated analog, a critical biomarker for MCAD deficiency. The discovery of N-(3-Phenylpropionyl)glycine's role as a gut microbiota-derived metabolite with anti-adipogenic properties opens new avenues for research into the prevention and treatment of obesity and related metabolic disorders. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the synthesis, function, and therapeutic potential of this multifaceted molecule.

References

Technical Guide: Synthesis and Isotopic Labeling of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-Phenylpropionyl)glycine-d2, a deuterated isotopologue of the endogenous metabolite N-(3-Phenylpropionyl)glycine. Stable isotope-labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as ideal internal standards for quantitative bioanalysis by mass spectrometry. This document details the synthetic pathway, including the preparation of the key deuterated intermediate, 2,2-d2-3-phenylpropionic acid, and its subsequent coupling with glycine-d2. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable the replication of this synthesis for research and development purposes.

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine, a metabolite formed from the conjugation of 3-phenylpropionic acid with glycine.[1] Elevated urinary levels of this compound are a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[2] In the context of drug development and clinical research, accurate quantification of such biomarkers is crucial.

This compound is the deuterium-labeled analog of N-(3-Phenylpropionyl)glycine and serves as an excellent internal standard for mass spectrometry-based quantification.[3] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer, correcting for variations in sample preparation and instrument response. This guide outlines a robust synthetic procedure for this compound.

Quantitative Data Summary

The synthesis involves two key deuterated starting materials. The properties of these precursors and the final product are summarized below.

Table 1: Properties of Deuterated Starting Materials and Final Product

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic Purity (Typical)Chemical Purity (Typical)
Glycine-2,2-d24896-75-7C₂H₃D₂NO₂77.08≥98 atom % D≥98%
2,2-D2-3-Phenylpropionic AcidNot FoundC₉H₈D₂O₂152.20>99% (from LiAlD₄ purity)High (recrystallized)
This compound1219795-43-3C₁₁H₁₁D₂NO₃209.24≥98%≥98%

Note: Data for commercially available compounds is sourced from supplier information.[2][4][5] Purity for synthesized intermediates is based on reported procedures.

Table 2: Synthesis Yields

Reaction StepProductStarting MaterialReported Yield
Hydrolysis2,2-D2-3-Phenylpropionic Acid2,2-D2-3-phenylpropionitrile92%
Peptide CouplingThis compound2,2-D2-3-Phenylpropionic Acid60-80% (Estimated)

Note: The yield for the final coupling step is an estimate based on standard peptide coupling reactions, as a specific yield for this deuterated synthesis was not found in the literature.

Experimental Protocols

The synthesis of this compound is presented as a two-stage process:

  • Synthesis of the deuterated carboxylic acid precursor.

  • Amide coupling of the deuterated acid with deuterated glycine.

Synthesis of 2,2-D2-3-Phenylpropionic Acid

This protocol is adapted from the acid hydrolysis of the corresponding nitrile. The nitrile itself can be synthesized via a multi-step sequence starting from 1,1-D2-2-phenylethanol.

Materials:

  • 2,2-D2-3-phenylpropionitrile

  • Acetic Acid (CH₃COOH)

  • Sulfuric Acid (H₂SO₄)

  • Deionized Water (H₂O)

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution, concentrated

  • 6N Sulfuric Acid

Procedure:

  • Dissolve 2.1 g (16 mmol) of 2,2-D2-3-phenylpropionitrile in 4 mL of acetic acid.

  • In a separate flask, carefully add 4 mL (74 mmol) of concentrated sulfuric acid to 4 mL of water, and cool the solution.

  • Add the cooled sulfuric acid solution to the nitrile solution.

  • Heat the mixture to reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature and dilute with 20 mL of water.

  • Extract the aqueous mixture with diethyl ether (3 x 10 mL).

  • Wash the combined organic layers with water.

  • Extract the organic layer with a concentrated sodium hydroxide solution.

  • Acidify the alkaline aqueous layer to a pH of 1 with 6N sulfuric acid. A white precipitate will form.

  • Collect the solid product by suction filtration, wash with cold water, and dry under vacuum.

  • The resulting product is 2,2-D2-3-phenylpropionic acid as a white solid (Expected yield: ~2.2 g, 92%).

Synthesis of this compound

This protocol employs a standard peptide coupling method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate amide bond formation.

Materials:

  • 2,2-D2-3-Phenylpropionic Acid

  • Glycine-2,2-d2

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1.52 g (10 mmol) of 2,2-D2-3-phenylpropionic acid and 1.27 g (11 mmol, 1.1 eq) of NHS in 50 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.11 g (11 mmol, 1.1 eq) of EDC to the solution and stir for 15 minutes at 0 °C.

  • In a separate flask, suspend 0.77 g (10 mmol) of Glycine-2,2-d2 in 20 mL of anhydrous DMF. Add 3.48 mL (20 mmol, 2 eq) of DIPEA to aid dissolution.

  • Add the glycine-d2 solution to the activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with 100 mL of DCM.

  • Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a silica gel column with a mobile phase of DCM and methanol) to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_coupling Final Coupling Start Phenylacetonitrile Intermediate1 2,2-D2-3-phenylpropionitrile Start->Intermediate1 Multi-step deuteration (e.g., via alcohol) Precursor 2,2-D2-3-Phenylpropionic Acid Intermediate1->Precursor Acid Hydrolysis FinalProduct This compound Precursor->FinalProduct EDC, NHS, DIPEA DCM/DMF Glycine_d2 Glycine-d2 Glycine_d2->FinalProduct

Caption: Synthetic pathway for this compound.

Application Workflow: Internal Standard in LC-MS

This diagram shows the logical workflow for using the synthesized compound as an internal standard in a typical quantitative bioanalysis experiment.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Analyte Extraction (e.g., SPE, LLE) Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio: (Analyte / Internal Standard) MS->Ratio Quant Quantify Analyte Concentration via Calibration Curve Ratio->Quant

Caption: Use of this compound as an internal standard.

References

N-(3-Phenylpropionyl)glycine-d2 certificate of analysis and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and purity of N-(3-Phenylpropionyl)glycine-d2, a deuterated analog of a key metabolite associated with fatty acid metabolism. This document is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, drug development, and as an internal standard.

Certificate of Analysis and Purity

The following tables summarize the key quality and purity specifications for this compound, compiled from various commercial suppliers.

Physicochemical Information
PropertyValueCitation(s)
Chemical Name N-(3-Phenylpropionyl)glycine-2,2-d2[1]
Synonyms N-(1-Oxo-3-phenylpropyl)glycine-2,2-d2[1]
Molecular Formula C₁₁H₁₁D₂NO₃[2]
Molecular Weight 209.24 g/mol [2][3]
CAS Number 1219795-43-3[1][2][3]
Unlabeled CAS Number 56613-60-6[1][2]
Appearance White to off-white solid[2]
Purity and Analytical Data
Analysis MethodSpecificationCitation(s)
Purity (HPLC) 99.64%[2]
Chemical Purity 98%[4]
Purity ≥98%[3]
1H NMR Consistent with structure[5]
Storage and Stability
ConditionStorage TemperatureDurationCitation(s)
Powder -20°C3 years[2]
In Solvent -80°C6 months[2]
-20°C1 month[2]
Solubility
SolventConcentrationCitation(s)
DMSO 100 mg/mL (477.92 mM) (with ultrasonic)[2]

Experimental Protocols

Detailed methodologies for the characterization and quantification of this compound are crucial for its application in research. Below are representative protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or mobile phase) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

This protocol is used to confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of signals corresponding to the two protons on the glycine α-carbon and the presence of other expected signals will confirm the deuteration and overall structure.

  • ¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

Metabolic Pathway

N-(3-Phenylpropionyl)glycine is an acylglycine that becomes elevated in individuals with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. The following diagram illustrates the relevant metabolic pathway.

metabolic_pathway cluster_mitochondrion Mitochondrion cluster_urine Urine fatty_acid Medium-Chain Fatty Acids acyl_coa Medium-Chain Acyl-CoA fatty_acid->acyl_coa Acyl-CoA Synthetase mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) acyl_coa->mcad beta_oxidation β-Oxidation mcad->beta_oxidation Deficient in MCAD Deficiency phenylpropionic_acid Phenylpropionic Acid phenylpropionyl_coa 3-Phenylpropionyl-CoA phenylpropionic_acid->phenylpropionyl_coa Acyl-CoA Synthetase glyat Glycine N-acyltransferase (GLYAT) phenylpropionyl_coa->glyat glycine Glycine glycine->glyat n_ppg N-(3-Phenylpropionyl)glycine glyat->n_ppg urine_n_ppg Elevated N-(3-Phenylpropionyl)glycine (Diagnostic Marker) n_ppg->urine_n_ppg Excretion

Caption: Metabolic pathway illustrating the formation of N-(3-Phenylpropionyl)glycine.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the analysis of this compound as an internal standard in a biological matrix.

experimental_workflow start Start: Sample Collection (e.g., Urine, Plasma) sample_prep Sample Preparation - Addition of this compound  (Internal Standard) - Protein Precipitation - Centrifugation start->sample_prep extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample_prep->extraction derivatization Derivatization (Optional) extraction->derivatization analysis LC-MS/MS Analysis derivatization->analysis data_processing Data Processing - Peak Integration - Quantification against  Internal Standard analysis->data_processing end End: Report Results data_processing->end

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

The Role of N-(3-Phenylpropionyl)glycine-d2 in Advancing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder of fatty acid metabolism, preventing the body from converting certain fats into energy. This can lead to serious health complications, particularly during periods of fasting or illness. A key biomarker for diagnosing and studying MCAD deficiency is N-(3-Phenylpropionyl)glycine (PPG), a metabolite that accumulates in affected individuals. Its deuterated isotopologue, N-(3-Phenylpropionyl)glycine-d2, serves as a vital tool in research, enabling precise quantification of metabolic fluxes and enhancing our understanding of the disease's pathophysiology. This technical guide provides an in-depth overview of the role of this compound in MCAD deficiency research, detailing quantitative data, experimental protocols, and relevant metabolic pathways.

Data Presentation: Quantitative Analysis of Urinary Acylglycines

The hallmark of MCAD deficiency is the urinary excretion of specific acylglycines. N-(3-Phenylpropionyl)glycine is one such prominent marker. The following tables summarize the quantitative data on urinary concentrations of PPG and a related key marker, n-hexanoylglycine, in patients with MCAD deficiency compared to control subjects, as established in foundational research.

Table 1: Urinary N-(3-Phenylpropionyl)glycine Concentrations (µg/mg of creatinine)

Patient GroupConcentration RangeMean ± SD
MCAD-Deficient Patients (n=21)5.5 - 188.045.3 ± 48.4
Control Subjects (n=98)Not Detected - 1.50.2 ± 0.4

Data derived from the findings of Rinaldo, P., et al. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 319(20), 1308–1313.[1][2]

Table 2: Urinary n-Hexanoylglycine Concentrations (µg/mg of creatinine)

Patient GroupConcentration RangeMean ± SD
MCAD-Deficient Patients (n=21)28.1 - 1140.0320.1 ± 311.2
Control Subjects (n=98)Not Detected - 2.00.3 ± 0.5

Data derived from the findings of Rinaldo, P., et al. (1988). Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. The New England Journal of Medicine, 319(20), 1308–1313.[1][2]

Signaling and Metabolic Pathways

Phenylalanine Metabolism and N-(3-Phenylpropionyl)glycine (PPG) Formation

N-(3-Phenylpropionyl)glycine is not a direct product of fatty acid metabolism but rather a conjugate of a gut bacteria-derived metabolite. The pathway begins with the bacterial metabolism of the amino acid phenylalanine.

Phenylalanine Phenylalanine (from diet) Gut_Bacteria Gut Microbiota Phenylalanine->Gut_Bacteria PPA 3-Phenylpropionic Acid (PPA) Gut_Bacteria->PPA Metabolism Liver Liver PPA->Liver Absorption PP_CoA 3-Phenylpropionyl-CoA Liver->PP_CoA Activation PPG N-(3-Phenylpropionyl)glycine (PPG) PP_CoA->PPG Conjugation Glycine Glycine Glycine->PPG Urine Urinary Excretion PPG->Urine

Figure 1. Metabolic pathway of PPG formation.

Mitochondrial Fatty Acid Beta-Oxidation and the Impact of MCAD Deficiency

In healthy individuals, medium-chain fatty acids are broken down in the mitochondria through a process called beta-oxidation to produce energy. The enzyme MCAD is crucial for the first step in this process for medium-chain fatty acids. In MCAD deficiency, this pathway is blocked.

cluster_healthy Healthy Individual cluster_mcad MCAD Deficient Individual MCFA Medium-Chain Fatty Acid MC_Acyl_CoA Medium-Chain Acyl-CoA MCFA->MC_Acyl_CoA MCAD_Healthy MCAD MC_Acyl_CoA->MCAD_Healthy Trans_Enoyl_CoA Trans-2-Enoyl-CoA MCAD_Healthy->Trans_Enoyl_CoA Beta_Oxidation_Spiral Further Beta-Oxidation Trans_Enoyl_CoA->Beta_Oxidation_Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy MCFA_d Medium-Chain Fatty Acid MC_Acyl_CoA_d Medium-Chain Acyl-CoA MCFA_d->MC_Acyl_CoA_d MCAD_Deficient Deficient MCAD MC_Acyl_CoA_d->MCAD_Deficient Accumulation Accumulation of Medium-Chain Acyl-CoAs MCAD_Deficient->Accumulation Alternative_Pathways Alternative Metabolic Pathways Accumulation->Alternative_Pathways Acylglycine_Formation Acylglycine Formation (e.g., n-Hexanoylglycine) Alternative_Pathways->Acylglycine_Formation Urinary_Excretion Urinary Excretion Acylglycine_Formation->Urinary_Excretion

Figure 2. Fatty acid beta-oxidation in health vs. MCAD deficiency.

Experimental Protocols

Stable Isotope Dilution Analysis of Urinary Acylglycines using GC-MS

This protocol outlines the general steps for the quantitative analysis of urinary acylglycines, including N-(3-Phenylpropionyl)glycine, using a stable isotope dilution method with gas chromatography-mass spectrometry (GC-MS). This compound is used as the internal standard for the quantification of endogenous PPG.

1. Sample Preparation:

  • To 1 mL of urine, add a known amount of the internal standard solution containing this compound and other relevant deuterated acylglycines.
  • Acidify the sample to a pH of less than 2 with hydrochloric acid.
  • Saturate the sample with sodium chloride.

2. Extraction:

  • Extract the acylglycines from the acidified urine using an organic solvent such as ethyl acetate. This is typically done by vortexing the mixture followed by centrifugation to separate the organic and aqueous layers.
  • Repeat the extraction process twice to ensure complete recovery.
  • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried extract, add a derivatizing agent to make the acylglycines volatile for GC-MS analysis. A common method is trimethylsilylation, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
  • Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • The GC separates the different acylglycine derivatives based on their boiling points and interaction with the column's stationary phase.
  • The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized endogenous acylglycines and their deuterated internal standards.
  • Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and specificity.

5. Quantification:

  • Calculate the concentration of each endogenous acylglycine by comparing the peak area of its characteristic ion to the peak area of the corresponding deuterated internal standard.

Experimental Workflow for Metabolic Flux Analysis using this compound

This workflow illustrates how this compound can be used as a tracer to study metabolic flux in a cell culture model of MCAD deficiency.

Start Start: MCAD Deficient Cell Culture Model Tracer_Addition Introduce this compound (Labeled Precursor) to Culture Medium Start->Tracer_Addition Incubation Incubate Cells for a Defined Time Course Tracer_Addition->Incubation Metabolite_Extraction Quench Metabolism and Extract Intracellular Metabolites Incubation->Metabolite_Extraction Sample_Analysis Analyze Metabolite Extracts using LC-MS/MS Metabolite_Extraction->Sample_Analysis Data_Analysis Quantify Labeled and Unlabeled Metabolites and Isotopologues Sample_Analysis->Data_Analysis Flux_Calculation Calculate Metabolic Flux Rates through Relevant Pathways Data_Analysis->Flux_Calculation Interpretation Interpret Results to Understand Metabolic Reprogramming in MCAD Deficiency Flux_Calculation->Interpretation End End: Insights into Disease Pathophysiology Interpretation->End

Figure 3. Workflow for metabolic flux analysis.

Conclusion

This compound is an indispensable tool in the field of MCAD deficiency research. As a stable isotope-labeled internal standard, it allows for the accurate and precise quantification of the diagnostic biomarker, N-(3-Phenylpropionyl)glycine, in biological samples. Furthermore, its application as a metabolic tracer in flux analysis studies provides researchers with a powerful method to investigate the intricate metabolic dysregulation that occurs in MCAD deficiency. The continued use of this compound in conjunction with advanced analytical techniques will undoubtedly lead to a deeper understanding of the disease's molecular basis and aid in the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Metabolic Pathway of N-(3-Phenylpropionyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropionyl)glycine (PPG), an acylglycine, has emerged from being primarily a diagnostic marker for inborn errors of metabolism to a molecule of interest for its potential therapeutic effects. This technical guide provides a comprehensive overview of the metabolic pathway of PPG, including its formation, absorption, distribution, metabolism, and excretion (ADME). It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the metabolic processes.

Introduction

N-(3-Phenylpropionyl)glycine is a glycine conjugate of 3-phenylpropionic acid (PPA). While normally a minor metabolite of fatty acids, its presence and concentration in biological fluids are of significant clinical and research interest.[1][2][3] Elevated urinary levels of PPG are a well-established biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[4][2][5] More recently, research has begun to explore the potential anti-adipogenic properties of PPG, suggesting a role in metabolic regulation.[4] This guide will delve into the intricacies of its metabolic journey, providing a foundational understanding for further investigation and therapeutic development.

The Metabolic Pathway of N-(3-Phenylpropionyl)glycine

The metabolism of N-(3-Phenylpropionyl)glycine is a multi-step process that begins in the gut and culminates in its excretion. The overall pathway involves gut microbial action, hepatic conjugation, and potential further systemic metabolism before renal clearance.

Formation of the Precursor: 3-Phenylpropionic Acid (PPA)

The journey of PPG begins with the dietary amino acid L-phenylalanine. In the colon, anaerobic gut bacteria metabolize L-phenylalanine to 3-phenylpropionic acid (PPA).[2][6][7] This conversion is a key step, highlighting the intricate interplay between the host and its microbiome. Notably, bacterial species such as Clostridium sporogenes have been identified as being involved in this process.[8]

Absorption and Activation of PPA

Following its production in the gut, PPA is absorbed into the systemic circulation. Once in the liver, PPA is activated to its coenzyme A (CoA) thioester, 3-phenylpropionyl-CoA. This activation is a prerequisite for its subsequent metabolic transformations.

Glycine Conjugation to Form N-(3-Phenylpropionyl)glycine

The pivotal step in the formation of PPG is the conjugation of 3-phenylpropionyl-CoA with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT) .[1][3][9][10] This enzymatic step is a detoxification pathway that facilitates the excretion of acyl-CoA intermediates.

Downstream Metabolism and Excretion

Following its synthesis, N-(3-Phenylpropionyl)glycine is released into the circulation and subsequently excreted in the urine. While the primary route of elimination is renal, the exact details of its potential further metabolism are not extensively characterized. It is generally understood that as an acylglycine, it is readily cleared by the kidneys. The renal excretion of organic anions, a class to which PPG belongs, is typically mediated by Organic Anion Transporters (OATs) in the proximal tubules of the kidney.

In the context of MCAD deficiency, the enzyme responsible for the dehydrogenation of medium-chain fatty acyl-CoAs is deficient. This leads to an accumulation of 3-phenylpropionyl-CoA, which is then shunted towards the glycine conjugation pathway, resulting in elevated levels of PPG in the urine. The product of the MCAD-catalyzed dehydrogenation of 3-phenylpropionyl-CoA is trans-cinnamoyl-CoA.

Quantitative Data

The quantification of N-(3-Phenylpropionyl)glycine in urine is a critical diagnostic tool. The following tables summarize the available quantitative data.

Analyte Condition Specimen Concentration Reference
N-(3-Phenylpropionyl)glycineMCAD DeficiencyUrine12.00295 µmol/mmol creatinine
N-(3-Phenylpropionyl)glycineMCAD DeficiencyUrine18.00442 µmol/mmol creatinine
3-Phenylpropionyl-CoAIn vitro enzyme kinetics-Km for human MCAD: 50 µM

Note: Reference ranges for N-(3-Phenylpropionyl)glycine in healthy individuals can vary between laboratories. It is recommended to establish laboratory-specific reference intervals.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of N-(3-Phenylpropionyl)glycine metabolism.

Quantification of Urinary N-(3-Phenylpropionyl)glycine by UPLC-MS/MS

This protocol is based on established methods for the analysis of urinary acylglycines.

Objective: To accurately quantify the concentration of N-(3-Phenylpropionyl)glycine in human urine.

Materials:

  • Urine sample

  • Internal Standard (IS): Stable isotope-labeled N-(3-Phenylpropionyl)glycine (e.g., d5-N-(3-Phenylpropionyl)glycine)

  • Formic acid

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

  • UPLC system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

    • Take a 100 µL aliquot of the supernatant.

    • Add 10 µL of the internal standard solution.

    • Acidify the sample by adding 10 µL of 1% formic acid.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the prepared urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acylglycines with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • UPLC-MS/MS Analysis:

    • UPLC Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from other urine components.

    • Mass Spectrometry: Operate in positive ion electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of N-(3-Phenylpropionyl)glycine standards.

    • Calculate the concentration of the analyte in the urine sample based on the peak area ratio of the analyte to the internal standard.

Glycine N-Acyltransferase (GLYAT) Activity Assay

This protocol is a representative method for measuring the activity of the key enzyme in PPG synthesis.

Objective: To determine the enzymatic activity of Glycine N-Acyltransferase.

Materials:

  • Source of GLYAT (e.g., liver mitochondrial extract, purified recombinant enzyme)

  • 3-Phenylpropionyl-CoA (substrate)

  • [¹⁴C]-Glycine (radiolabeled substrate)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Ethyl acetate

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • DTT

      • [¹⁴C]-Glycine

      • Enzyme source

  • Initiation of Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 3-Phenylpropionyl-CoA.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold 10% TCA.

  • Extraction of Product:

    • Add ethyl acetate to the tube to extract the formed [¹⁴C]-N-(3-Phenylpropionyl)glycine.

    • Vortex thoroughly and centrifuge to separate the phases.

  • Quantification:

    • Transfer an aliquot of the organic (ethyl acetate) phase to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Calculation of Enzyme Activity:

    • Calculate the amount of product formed based on the specific activity of the [¹⁴C]-Glycine.

    • Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

Visualizations

Metabolic Pathway of N-(3-Phenylpropionyl)glycine

Metabolic_Pathway Phe L-Phenylalanine (from Diet) Gut Gut Microbiota (e.g., Clostridium sporogenes) Phe->Gut PPA 3-Phenylpropionic Acid (PPA) Gut->PPA Absorption Absorption (from Gut) PPA->Absorption PPA_circ PPA (in Circulation) Absorption->PPA_circ Liver Liver (Hepatocyte) PPA_circ->Liver PPA_CoA 3-Phenylpropionyl-CoA Liver->PPA_CoA Activation GLYAT Glycine N-Acyltransferase (GLYAT) PPA_CoA->GLYAT MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) PPA_CoA->MCAD β-oxidation Glycine Glycine Glycine->GLYAT PPG N-(3-Phenylpropionyl)glycine (PPG) GLYAT->PPG PPG_circ PPG (in Circulation) PPG->PPG_circ Release Kidney Kidney PPG_circ->Kidney Urine Urine Excretion Kidney->Urine MCAD_block MCAD Deficiency MCAD_block->MCAD Cinnamoyl_CoA trans-Cinnamoyl-CoA MCAD->Cinnamoyl_CoA

Caption: Overview of the metabolic pathway of N-(3-Phenylpropionyl)glycine.

Experimental Workflow for Urinary PPG Quantification

Experimental_Workflow start Start: Urine Sample Collection prep Sample Preparation (Centrifugation, Aliquoting, IS Spiking) start->prep spe Solid-Phase Extraction (SPE) prep->spe analysis UPLC-MS/MS Analysis spe->analysis quant Data Processing & Quantification analysis->quant end End: Report Concentration quant->end

Caption: Workflow for the quantification of urinary N-(3-Phenylpropionyl)glycine.

Conclusion

The metabolic pathway of N-(3-Phenylpropionyl)glycine is a fascinating example of host-microbiome interaction and its implications for human health and disease. From its origins in the gut microbiota to its role as a diagnostic marker and potential therapeutic agent, PPG continues to be an area of active research. This technical guide provides a solid foundation for professionals in the field, offering the necessary data, protocols, and conceptual frameworks to advance our understanding of this important metabolite. Future research focusing on the specific transporters involved in PPG's disposition and its detailed downstream metabolic fate will further illuminate its biological significance.

References

N-(3-Phenylpropionyl)glycine: A Gut-Derived Biomarker at the Crossroads of Inborn Errors of Metabolism and Metabolic Health

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-(3-Phenylpropionyl)glycine (PPG), an acylglycine conjugate of the gut microbial metabolite 3-phenylpropionic acid (PPA), has emerged as a significant biomarker with dual relevance. Historically, its discovery was pivotal for the diagnosis of Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common inborn error of fatty acid metabolism. More recently, research has illuminated its role as a product of the gut microbiome, linking dietary intake to host metabolism. PPG exhibits anti-adipogenic properties by modulating the peroxisome proliferator-activated receptor (PPAR) signaling pathway. This whitepaper provides a comprehensive technical overview of the discovery, significance, and analytical methodologies for PPG, positioning it as a molecule of interest for metabolic disease research and therapeutic development.

Introduction: Chemical Identity and Metabolic Origin

N-(3-Phenylpropionyl)glycine (PPG), also known as 3-phenylpropionyl glycine, is an N-acylglycine with the chemical formula C11H13NO3.[1][2] It is formed through the conjugation of 3-phenylpropionic acid (PPA) with the amino acid glycine.[1] While acylglycines are typically minor metabolites of fatty acids, the biological concentration of PPG is significantly influenced by two primary pathways:

  • Endogenous Metabolism: In certain genetic metabolic disorders, such as MCAD deficiency, defects in fatty acid β-oxidation lead to the accumulation of alternative metabolites, including PPG.[3][4]

  • Gut Microbiota Metabolism: The primary source of the PPG precursor, PPA, is the gut microbiota.[1][5] Gut bacteria, such as Clostridium sporogenes, metabolize dietary components, including the aromatic amino acid L-phenylalanine and various polyphenols, to produce PPA.[1][2][6] This PPA is absorbed into systemic circulation and can be conjugated with glycine in the liver by the enzyme glycine N-acyltransferase to form PPG.[1]

This dual origin makes PPG a unique biomarker that reflects both host genetics and the metabolic activity of the gut microbiome.

Discovery and Significance as a Biomarker

A Diagnostic Marker for MCAD Deficiency

The initial and most established clinical application of PPG is as a diagnostic biomarker for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

  • Discovery: In 1988, a seminal study by Rinaldo et al. established a stable-isotope dilution method for the measurement of urinary acylglycines.[4][7] Their work demonstrated that urinary levels of PPG and n-hexanoylglycine were significantly and consistently elevated in all tested patients with confirmed MCAD deficiency, distinguishing them from healthy and patient controls.[7]

  • Clinical Utility: The measurement of urinary PPG is now a key confirmatory test for MCAD deficiency, an autosomal recessive disorder that can lead to hypoketotic hypoglycemia, vomiting, lethargy, and sudden infant death if untreated.[3][4][8] The detection of PPG in urine, often following an oral load of its precursor PPA, is a sensitive and specific method for identifying affected individuals.[3][9]

  • Limitations in Neonates: It is important to note that the diagnostic utility of PPG is limited in early infancy (under 3-4 months). The gut of newborns is not yet sufficiently colonized with the anaerobic bacteria required to produce PPA, making PPG an unreliable marker for neonatal screening of MCAD deficiency. In this population, other markers like n-hexanoylglycine are more consistently elevated.[5]

A Mediator of Gut-Host Metabolic Communication

More recent research has focused on the role of PPG and its precursor PPA as signaling molecules originating from the gut microbiome.

  • Anti-Adipogenic Effects: Studies using 3T3-L1 cell models have shown that PPG can suppress the accumulation of lipid droplets during the differentiation of preadipocytes into adipocytes. This effect is attributed to the downregulation of key lipogenic genes.

  • Modulation of PPAR Signaling: The anti-adipogenic effects of PPG are linked to its influence on the peroxisome proliferator-activated receptor (PPAR) signaling pathway.[10] Transcriptomic analysis has revealed that PPG suppresses the expression of gene sets related to adipogenesis and metabolism, which is highly associated with the downregulation of the PPAR pathway.

  • Cardiovascular Health (Indirect Link): While direct evidence linking PPG to cardiovascular disease is still emerging, several lines of indirect evidence are compelling. Higher plasma levels of glycine have been associated with a lower risk of acute myocardial infarction in patients with stable angina pectoris.[11][12] Furthermore, PPA, the precursor to PPG, is a metabolite of dietary polyphenols, which are widely recognized for their cardiovascular benefits. PPA itself has been shown to ameliorate colitis by acting as a colon-enriched PPAR-γ agonist, highlighting its anti-inflammatory potential.[10]

Quantitative Data

Quantitative measurement of PPG is crucial for its application as a biomarker. The most robust data currently available pertains to its use in diagnosing MCAD deficiency.

Condition Biofluid Patient Age Concentration (umol/mmol creatinine) Reference
MCAD DeficiencyUrineChildren (1-13 years)12.00[13]
MCAD DeficiencyUrineChildren (1-13 years)18.00[13]
MCAD DeficiencyUrineAll PatientsSignificantly Increased vs. Controls[7]

Data for PPG concentrations in plasma or in relation to obesity, metabolic syndrome, or cardiovascular disease in human cohorts are not yet well-established in the literature.

Experimental Protocols

The gold standard for the quantification of N-(3-Phenylpropionyl)glycine in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often employing a stable-isotope dilution technique for maximum accuracy.

Principle

This method involves the extraction of PPG from a biological sample (e.g., urine or plasma), separation from other metabolites using high-performance liquid chromatography (HPLC), and detection by tandem mass spectrometry (MS/MS). An isotopically labeled internal standard (e.g., N-(3-Phenylpropionyl)glycine-d2) is spiked into the sample at the beginning of the workflow to correct for any analyte loss during sample preparation and for variations in instrument response.

Generalized LC-MS/MS Protocol
  • Sample Collection and Storage:

    • Collect random urine or fasting plasma samples.

    • Store samples at -80°C until analysis to ensure metabolite stability.

  • Sample Preparation (Urine):

    • Thaw urine samples on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet debris.

    • Transfer a known volume of supernatant (e.g., 100 µL) to a new tube.

    • Spike the sample with a known concentration of the isotopically labeled internal standard.

    • Perform a dilution with an appropriate solvent (e.g., water or initial mobile phase) to bring the analyte concentration into the linear range of the instrument.

    • Vortex to mix thoroughly.

  • Liquid Chromatography (LC) Separation:

    • Column: A reverse-phase C18 column is typically suitable for separating PPG from other urinary metabolites.

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

    • Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.

    • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time to elute PPG.

    • Flow Rate: A typical analytical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Ionization Source: Electrospray Ionization (ESI), typically in negative mode, as PPG readily forms the [M-H] ion.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.

    • MRM Transitions:

      • PPG (Analyte): Precursor ion (Q1) m/z 206.08 -> Product ion (Q3) m/z 74.02 (corresponding to the glycine fragment).[14]

      • Internal Standard (e.g., PPG-d2): Precursor ion (Q1) m/z 208.09 -> Product ion (Q3) m/z 74.02 or another appropriate fragment.

    • Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and source temperature to maximize the signal for the specific transitions.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the analyte (PPG) and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Quantify the concentration of PPG in the sample by comparing this ratio to a calibration curve generated using standards of known concentrations.

    • For urine samples, normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Signaling Pathways and Visualizations

Metabolic Pathway of N-(3-Phenylpropionyl)glycine

The formation of PPG is a multi-step process involving both the gut microbiota and host enzymes. Dietary components are first metabolized by gut bacteria to PPA, which is then absorbed and conjugated with glycine by the host.

cluster_gut Gut Lumen (Microbiota) cluster_host Host (Liver) Diet Dietary Precursors (L-Phenylalanine, Polyphenols) PPA_gut 3-Phenylpropionic Acid (PPA) Diet->PPA_gut Bacterial Metabolism (e.g., C. sporogenes) PPA_host 3-Phenylpropionic Acid (PPA) PPA_gut->PPA_host Absorption PPG N-(3-Phenylpropionyl)glycine (PPG) PPA_host->PPG Glycine N-acyltransferase Glycine Glycine Glycine->PPG

Caption: Metabolic origin of N-(3-Phenylpropionyl)glycine.

PPAR Signaling Pathway and PPG-Mediated Regulation

PPG and its precursor PPA can influence gene transcription by modulating the PPAR signaling pathway. PPARs are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This complex then recruits co-activators to initiate transcription of genes involved in lipid metabolism and adipogenesis. PPG has been shown to down-regulate this pathway, leading to anti-adipogenic effects.

cluster_cell Adipocyte PPG N-(3-Phenylpropionyl)glycine (PPG) PPAR PPARγ PPG->PPAR Down-regulates Pathway Activity Complex PPARγ-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Genes (e.g., Adiponectin, Fasn) PPRE->TargetGenes Regulates Transcription Gene Transcription TargetGenes->Transcription Adipogenesis Adipogenesis & Lipid Accumulation Transcription->Adipogenesis

Caption: Down-regulation of the PPAR pathway by PPG.

Experimental Workflow for PPG Quantification

A robust and reproducible workflow is essential for the clinical or research use of PPG as a biomarker. The following diagram outlines the key steps from sample collection to final data analysis.

A 1. Sample Collection (Urine or Plasma) B 2. Addition of Internal Standard (PPG-d2) A->B C 3. Sample Preparation (Dilution / Extraction) B->C D 4. LC-MS/MS Analysis C->D E 5. Peak Integration (PPG and PPG-d2) D->E F 6. Ratio Calculation (Analyte/IS) E->F G 7. Quantification via Calibration Curve F->G H 8. Data Reporting (e.g., umol/mmol creatinine) G->H

Caption: Workflow for quantitative analysis of PPG by LC-MS/MS.

Conclusion and Future Directions

N-(3-Phenylpropionyl)glycine stands out as a biomarker with multifaceted significance. It is an established, reliable diagnostic marker for MCAD deficiency and a promising molecule for understanding the complex interplay between diet, the gut microbiome, and host metabolic health. Its demonstrated anti-adipogenic effects via modulation of the PPAR signaling pathway warrant further investigation for potential therapeutic applications in obesity and related metabolic disorders.

Future research should focus on:

  • Establishing Quantitative Ranges: Defining normal and pathological ranges for PPG in plasma and urine across diverse populations and in various disease states, including obesity, type 2 diabetes, and cardiovascular disease.

  • Elucidating Cardiovascular Links: Conducting large-scale cohort studies to directly assess the association between circulating PPG levels and cardiovascular outcomes.

  • Standardizing Analytical Methods: Further developing and validating high-throughput, cost-effective analytical methods to facilitate its use in large clinical studies and potentially as a routine clinical test.

The continued exploration of PPG will undoubtedly provide deeper insights into human metabolism and may unlock new strategies for the diagnosis and treatment of metabolic diseases.

References

Endogenous N-(3-Phenylpropionyl)glycine in Urine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Phenylpropionyl)glycine (PPG), an acylglycine derived from the interplay between gut microbial and host metabolism, is a urinary biomarker of increasing interest. This technical guide provides a comprehensive overview of the endogenous levels of PPG in human urine, detailing its metabolic origin, analytical methodologies for its quantification, and its potential clinical significance. Quantitative data from scientific literature are presented, alongside a detailed experimental protocol for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, metabolic pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine, a class of metabolites formed by the conjugation of an acyl-CoA with glycine.[1][2] Acylglycines are typically minor products of fatty acid metabolism; however, their urinary excretion can be elevated in certain inborn errors of metabolism.[1][2] The presence of N-(3-Phenylpropionyl)glycine in urine is particularly noteworthy as it originates from 3-phenylpropionic acid (PPA), a product of anaerobic bacterial metabolism of L-phenylalanine in the gut.[3] This makes PPG a unique biomarker that reflects the metabolic activity of the gut microbiome and its interaction with host metabolism. Urinary levels of PPG are notably increased in patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[4]

Metabolic Pathway of N-(3-Phenylpropionyl)glycine

The formation of N-(3-Phenylpropionyl)glycine is a multi-step process involving both the gut microbiota and host enzymes. The pathway begins in the gut with the microbial conversion of the essential amino acid L-phenylalanine to 3-phenylpropionic acid (PPA). PPA is then absorbed into the bloodstream and transported to the liver. In the mitochondria of hepatocytes, PPA is activated to its coenzyme A thioester, 3-phenylpropionyl-CoA. Subsequently, the enzyme glycine N-acyltransferase (GLYAT, EC 2.3.1.13) catalyzes the conjugation of the 3-phenylpropionyl group from 3-phenylpropionyl-CoA to glycine, forming N-(3-Phenylpropionyl)glycine.[1] This water-soluble conjugate is then released into the circulation and excreted in the urine.

cluster_gut Gut Lumen cluster_liver Hepatocyte (Mitochondria) L-Phenylalanine L-Phenylalanine Gut Microbiota Gut Microbiota L-Phenylalanine->Gut Microbiota Metabolism 3-Phenylpropionic Acid (PPA) 3-Phenylpropionic Acid (PPA) Gut Microbiota->3-Phenylpropionic Acid (PPA) PPA 3-Phenylpropionic Acid (PPA) 3-Phenylpropionic Acid (PPA)->PPA Absorption PPA-CoA 3-Phenylpropionyl-CoA GLYAT Glycine N-acyltransferase PPA-CoA->GLYAT N-(3-Phenylpropionyl)glycine N-(3-Phenylpropionyl)glycine GLYAT->N-(3-Phenylpropionyl)glycine Urinary Excretion Urinary Excretion N-(3-Phenylpropionyl)glycine->Urinary Excretion Glycine Glycine Glycine->GLYAT PPA->PPA-CoA Acyl-CoA Synthetase

Metabolic pathway of N-(3-Phenylpropionyl)glycine.

Quantitative Levels in Urine

The quantification of N-(3-Phenylpropionyl)glycine in urine is essential for establishing baseline levels in healthy individuals and for identifying pathological deviations. The concentration is typically normalized to creatinine to account for variations in urine dilution.

PopulationConcentration (μmol/mmol creatinine)Reference
Healthy Controls<0.1–0.6[5]
MCAD-deficient Patients1.1–37 (median 8)[5]

Experimental Protocol: Quantification by UPLC-MS/MS

The analysis of acylglycines, including N-(3-Phenylpropionyl)glycine, in urine is most commonly and accurately performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The following is a representative protocol synthesized from established methods for acylglycine analysis.

Sample Preparation

For global metabolic profiling of urine, sample preparation is often straightforward.[6]

  • Collection: Collect a random urine specimen.

  • Centrifugation: Centrifuge the urine sample to remove particulate matter.

  • Dilution: Dilute the supernatant with water (typically a 1:1 to 1:3 v/v dilution).

  • Internal Standard: Add a deuterated internal standard for N-(3-Phenylpropionyl)glycine to the diluted sample to ensure accurate quantification.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used for the separation of hydrophilic metabolites found in urine.[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution is employed to separate the analytes.

    • Flow Rate: A suitable flow rate for the UPLC system is used.

    • Column Temperature: Maintain a constant column temperature (e.g., 40 °C) for reproducible chromatography.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific analytes. The MRM transitions for N-(3-Phenylpropionyl)glycine and its internal standard are monitored.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Urine Sample Urine Sample Centrifuge Centrifugation Urine Sample->Centrifuge Dilute Dilution & Internal Standard Addition Centrifuge->Dilute UPLC UPLC Separation (C18 Column) Dilute->UPLC Injection MS Mass Spectrometry (ESI, MRM) UPLC->MS Data Data Acquisition & Quantification MS->Data

Experimental workflow for urinary N-(3-Phenylpropionyl)glycine analysis.

Clinical Significance and Future Directions

The primary clinical application for the measurement of urinary N-(3-Phenylpropionyl)glycine is in the diagnosis of MCAD deficiency.[4] Its origin as a gut microbial metabolite also positions it as a potential biomarker for studying the gut-brain axis and other host-microbe interactions. Future research may further elucidate its role in various physiological and pathological states, potentially expanding its clinical utility beyond inborn errors of metabolism.

Conclusion

N-(3-Phenylpropionyl)glycine is a significant urinary metabolite that provides a window into the complex interplay between the gut microbiome and host metabolism. Accurate quantification of its endogenous levels is crucial for both clinical diagnostics and research into the influence of gut bacteria on human health and disease. The methodologies outlined in this guide provide a framework for researchers to reliably measure and interpret the levels of this important biomarker.

References

Methodological & Application

Application Note: Quantitative Determination of N-(3-Phenylpropionyl)glycine in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(3-Phenylpropionyl)glycine in human plasma and urine. N-(3-Phenylpropionyl)glycine is a key biomarker for diagnosing and monitoring certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3] The described method utilizes a simple sample preparation procedure, followed by rapid and selective chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, ensures high accuracy and precision. This method is suitable for clinical research, metabolic studies, and drug development applications.

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine, a class of metabolites formed from the conjugation of glycine with acyl-CoA esters. In healthy individuals, acylglycines are typically present at low concentrations. However, in certain metabolic disorders, the levels of specific acylglycines, including N-(3-Phenylpropionyl)glycine, can be significantly elevated. The quantification of N-(3-Phenylpropionyl)glycine in biological fluids like urine and plasma is therefore a valuable tool for the investigation of metabolic pathways and the diagnosis of inherited metabolic diseases.[1][3] LC-MS/MS has become the preferred technique for this analysis due to its high sensitivity, specificity, and throughput.

Experimental

Materials and Reagents
  • N-(3-Phenylpropionyl)glycine analytical standard (CAS: 56613-60-6)

  • N-(3-Phenylpropionyl)glycine-2,2-d2 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma and urine (drug-free)

Instrumentation
  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of N-(3-Phenylpropionyl)glycine and the internal standard were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and QC samples were prepared by spiking the appropriate amount of the working standard solutions into drug-free human plasma or urine.

Analytical Method

Sample Preparation

Plasma Samples:

A protein precipitation method is employed for plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Urine Samples:

A "dilute-and-shoot" approach is used for urine samples.

  • Thaw urine samples at room temperature and vortex to mix.

  • Centrifuge at 2000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard solution (in initial mobile phase).

  • Vortex to mix.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

ParameterRecommended Condition
LC Conditions
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM TransitionsN-(3-Phenylpropionyl)glycine: Precursor Ion (m/z) 206.1 -> Product Ion (m/z) 74.0This compound (IS): Precursor Ion (m/z) 208.1 -> Product Ion (m/z) 76.0
Collision Energy (CE)To be optimized for the specific instrument, starting around 15-25 eV.
Dwell Time100 ms

Method Validation Summary

The method should be validated in accordance with regulatory guidelines. The following table summarizes typical acceptance criteria for a bioanalytical method validation.

Validation ParameterTypical Acceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Normalized matrix factor should be within 0.85 to 1.15.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Data Presentation

The following table presents a template for summarizing the quantitative data from a method validation study.

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)
N-(3-Phenylpropionyl)glycine1 - 1000185 - 115< 15> 80

Protocols

Protocol 1: Preparation of Calibration Standards and QC Samples
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-(3-Phenylpropionyl)glycine and this compound and dissolve in 10 mL of methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the N-(3-Phenylpropionyl)glycine stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the appropriate solvent to a final concentration of 100 ng/mL.

  • Calibration Standards: Spike drug-free plasma or urine with the working standard solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, QC, and blank.

  • Pipette 100 µL of the respective sample (plasma, QC, or blank) into the labeled tubes.

  • Add 300 µL of the internal standard working solution in ice-cold acetonitrile to each tube.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of labeled tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 15 seconds.

  • Transfer the reconstituted sample to an autosampler vial with an insert.

  • The samples are now ready for LC-MS/MS analysis.

Protocol 3: Urine Sample Preparation (Dilute-and-Shoot)
  • Label microcentrifuge tubes for each sample, QC, and blank.

  • Pipette 50 µL of the respective sample (urine, QC, or blank) into the labeled tubes.

  • Add 450 µL of the internal standard working solution in the initial mobile phase to each tube.

  • Vortex each tube for 10 seconds.

  • Transfer the diluted sample to an autosampler vial.

  • The samples are now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plasma or Urine Sample add_is Add Internal Standard (this compound) sample->add_is extraction Protein Precipitation (Plasma) or Dilution (Urine) add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon lc_separation UPLC Separation (C18 Column) evap_recon->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of N-(3-Phenylpropionyl)glycine.

signaling_pathway fatty_acids Fatty Acids / Phenylpropionic Acid acyl_coa Acyl-CoA / Phenylpropionyl-CoA fatty_acids->acyl_coa mcad Medium-Chain Acyl-CoA Dehydrogenase (MCAD) acyl_coa->mcad acylglycine N-(3-Phenylpropionyl)glycine (Elevated in MCAD deficiency) acyl_coa->acylglycine Glycine Conjugation metabolic_products Further Metabolism mcad->metabolic_products glycine Glycine glycine->acylglycine excretion Urinary Excretion acylglycine->excretion

Caption: Simplified metabolic pathway of N-(3-Phenylpropionyl)glycine formation.

References

Protocol for the Quantification of N-(3-Phenylpropionyl)glycine in Human Urine using N-(3-Phenylpropionyl)glycine-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research, Scientific, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a key biomarker in the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate and precise quantification of this metabolite in biological matrices such as urine is crucial for clinical research and diagnostics. This application note provides a detailed protocol for the quantitative analysis of N-(3-Phenylpropionyl)glycine in human urine using a stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring the highest accuracy and precision.[1][2][3][4]

Principle

This method employs a stable isotope dilution technique. A known concentration of this compound is spiked into urine samples, calibration standards, and quality control samples. Both the endogenous analyte and the deuterated internal standard are extracted from the urine matrix, separated by reverse-phase liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to quantify the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples.

Materials and Reagents

  • Analytes and Internal Standard:

    • N-(3-Phenylpropionyl)glycine (analytical standard grade, ≥98.0% purity)

    • This compound (isotopic purity ≥98%)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human urine (drug-free, for calibration standards and quality controls)

Experimental Protocols

Preparation of Stock and Working Solutions
  • N-(3-Phenylpropionyl)glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-(3-Phenylpropionyl)glycine in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • N-(3-Phenylpropionyl)glycine Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol in water to prepare calibration standards and quality control samples.

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol in water.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike appropriate aliquots of the N-(3-Phenylpropionyl)glycine working solutions into drug-free human urine to prepare a calibration curve with a suggested range of 10 to 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human urine at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 3000 ng/mL).

Sample Preparation
  • Thaw urine samples, calibration standards, and QC samples at room temperature and vortex to ensure homogeneity.

  • To 100 µL of each sample, add 10 µL of the Internal Standard Working Solution (10 µg/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC)

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Mass Spectrometry (MS)

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Collision Gas Argon
Ion Source Temp. 500°C
IonSpray Voltage 5500 V

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-(3-Phenylpropionyl)glycine208.176.110025
This compound210.178.110025

Data Presentation

Quantitative Data Summary

Table 2: Representative Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
101,52050,1000.030
507,65050,5000.151
10015,30050,2000.305
50075,80049,9001.519
1000152,50050,3003.032
2500380,10049,8007.633
5000755,20050,15015.059

A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.99.

Table 3: Representative Precision and Accuracy Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
Low QC3029.197.04.5
Mid QC300309.6103.23.1
High QC30002955.098.52.8

Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and for precision, the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Visualizations

experimental_workflow start Start: Urine Sample/Standard/QC spike_is Spike with this compound (Internal Standard) start->spike_is protein_precipitation Protein Precipitation (Acetonitrile) spike_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Supernatant Evaporation centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification (Peak Area Ratio) lc_ms_analysis->data_processing end End: Concentration of N-(3-Phenylpropionyl)glycine data_processing->end

Caption: Workflow for the preparation and analysis of urine samples.

signaling_pathway cluster_sample Sample analyte N-(3-Phenylpropionyl)glycine (Analyte) lc Liquid Chromatography (Co-elution) analyte->lc is This compound (Internal Standard) is->lc ms1 Mass Spectrometer (Q1) Precursor Ion Selection lc->ms1 ms2 Collision Cell (Q2) Fragmentation ms1->ms2 Precursor Ions (m/z 208.1 & 210.1) ms3 Mass Spectrometer (Q3) Product Ion Selection ms2->ms3 Product Ions (m/z 76.1 & 78.1) detector Detector ms3->detector ratio Peak Area Ratio (Analyte / IS) detector->ratio

References

Application Note: Analysis of Acylglycines in Urine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acylglycines are N-acyl conjugates of glycine that are important biomarkers for the diagnosis and monitoring of various inborn errors of metabolism, including organic acidemias and fatty acid oxidation disorders.[1][2][3] The accumulation of specific acyl-CoA esters in these disorders leads to their conjugation with glycine and subsequent excretion in urine.[2] Quantitative analysis of urinary acylglycines provides valuable diagnostic information, often complementing urine organic acid and plasma acylcarnitine profiles.[3][4] This application note details protocols for the sample preparation of urine for acylglycine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][5]

Principle

The analysis of acylglycines in urine typically involves sample collection, the addition of internal standards, extraction of the analytes from the urine matrix, and subsequent analysis by mass spectrometry.[1][6] To enhance analytical sensitivity and chromatographic performance, a derivatization step is often employed.[2][4][7] The use of stable isotope-labeled internal standards allows for accurate quantification.[1][4]

Experimental Protocols

This section provides detailed protocols for two common approaches for urine sample preparation for acylglycine analysis: a method involving solid-phase extraction and derivatization, and a simplified "dilute-and-shoot" method.

Protocol 1: Solid-Phase Extraction (SPE) and Derivatization

This protocol is a robust method for cleaning up the urine sample and concentrating the acylglycines, followed by derivatization to improve their chromatographic and mass spectrometric properties.[4][6][7]

1. Materials and Reagents

  • Urine sample

  • Internal standards (e.g., deuterated acylglycines)

  • Anion exchange solid-phase extraction (SPE) cartridges[6][7]

  • Methanol

  • Acetonitrile

  • Deionized water

  • Hydrochloric acid (HCl)

  • n-Butanol[4][7]

  • Acetyl chloride

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • Heating block

2. Sample Preparation Workflow

G urine Urine Sample Collection (Random, Frozen) is Addition of Internal Standards urine->is spe Solid-Phase Extraction (Anion Exchange) is->spe wash Wash Cartridge (e.g., Water, Methanol) spe->wash elute Elute Acylglycines (e.g., Acidified Methanol) wash->elute evap1 Evaporation to Dryness (Nitrogen Stream) elute->evap1 deriv Derivatization (e.g., with n-Butanol/HCl) evap1->deriv evap2 Evaporation to Dryness (Nitrogen Stream) deriv->evap2 recon Reconstitution in Mobile Phase evap2->recon lcsms LC-MS/MS Analysis recon->lcsms

Caption: Workflow for Acylglycine Analysis using SPE and Derivatization.

3. Detailed Procedure

  • Sample Collection and Storage: Collect a random urine specimen.[3][8][9] For optimal stability, freeze the urine sample immediately after collection and store it at -20°C or lower until analysis.[8]

  • Internal Standard Spiking: Thaw the urine sample to room temperature and vortex to ensure homogeneity. Take a defined volume of urine (e.g., 0.25 to 0.50 mg of creatinine equivalent) and spike it with a mixture of stable isotope-labeled internal standards.[3]

  • Solid-Phase Extraction (SPE):

    • Condition an anion exchange SPE cartridge by passing methanol followed by deionized water.

    • Acidify the urine sample with an appropriate acid (e.g., HCl) and load it onto the conditioned SPE cartridge.[3]

    • Wash the cartridge with deionized water and then with methanol to remove interferences.

    • Elute the acylglycines from the cartridge using an acidified organic solvent (e.g., 2% formic acid in methanol).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 40-50°C).

  • Derivatization (Butylation):

    • To the dry residue, add a solution of 3N HCl in n-butanol.[4]

    • Incubate the mixture at a specified temperature and time (e.g., 65°C for 20 minutes) to form butyl esters.

  • Final Evaporation and Reconstitution:

    • Evaporate the derivatization reagent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: "Dilute-and-Shoot" Method

This simplified protocol offers high throughput and requires minimal sample preparation, making it suitable for screening purposes.[1] It relies on the high sensitivity and specificity of modern tandem mass spectrometers to detect acylglycines directly in diluted urine.

1. Materials and Reagents

  • Urine sample

  • Internal standards (e.g., deuterated acylglycines)

  • Deionized water or mobile phase for dilution

  • Vortex mixer

  • Centrifuge

2. Sample Preparation Workflow

G urine Urine Sample Collection (Random, Frozen) is Addition of Internal Standards urine->is dilute Dilution with Mobile Phase/Water is->dilute vortex Vortex Mixing dilute->vortex centrifuge Centrifugation vortex->centrifuge supernatant Transfer of Supernatant centrifuge->supernatant lcsms LC-MS/MS Analysis supernatant->lcsms

Caption: Workflow for "Dilute-and-Shoot" Acylglycine Analysis.

3. Detailed Procedure

  • Sample Collection and Storage: Follow the same procedure as in Protocol 1.

  • Internal Standard Spiking and Dilution:

    • Thaw the urine sample and vortex.

    • In a microcentrifuge tube, combine a small volume of urine with a solution containing the internal standards and dilute with deionized water or the initial mobile phase.

  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

  • Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Alternative Derivatization: 3-Nitrophenylhydrazine (3-NPH)

For enhanced detection sensitivity, derivatization with 3-nitrophenylhydrazine (3-NPH) can be employed.[10][11][12] This method is reported to be quick, conducted in an aqueous solution at room temperature, and does not require a quenching step.[10][11][12]

Data Presentation

The following tables summarize typical quantitative performance data for acylglycine analysis in urine.

Table 1: Method Performance Characteristics

ParameterResultReference
Recovery
Mean Recoveries (SPE)90.2% to 109.3%[4]
Precision
Within-run CVs< 10%[4]
Between-run CVs< 10%[4]
Linearity
Linear Regression (r²)> 0.99[4]

Instrumentation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatography System: An ultra-performance liquid chromatography (UPLC) system is often used for rapid and high-resolution separation of acylglycines.[2][6][7]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) is used for detection and quantification.[1][13] The instrument is typically operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another technique used for the analysis of acylglycines, often requiring derivatization to increase the volatility of the analytes.[3][14]

Conclusion

The choice of sample preparation method for urinary acylglycine analysis depends on the specific requirements of the study, such as the need for high throughput versus maximum sensitivity and sample cleanup. The "dilute-and-shoot" method is ideal for rapid screening, while the SPE and derivatization protocol provides a more robust and sensitive assay. Both methods, when coupled with LC-MS/MS, are powerful tools for the diagnosis and monitoring of inborn errors of metabolism.[4] It is often recommended to perform acylglycine analysis in conjunction with urine organic acid analysis for a more comprehensive metabolic profile.[9][15]

References

Application Notes and Protocols for N-(3-Phenylpropionyl)glycine-d2 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine-d2 is a deuterated stable isotope-labeled internal standard for its non-labeled counterpart, N-(3-Phenylpropionyl)glycine. This internal standard is crucial for accurate quantification in mass spectrometry-based bioanalytical methods. Proper preparation and storage of stock solutions are paramount to ensure the reliability and reproducibility of analytical data. These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions.

Physicochemical Properties and Solubility

A summary of the relevant properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁D₂NO₃MedChemExpress
Molecular Weight 209.24 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity ≥98%
Solubility in DMSO 100 mg/mL (477.92 mM)MedChemExpress
Solubility in Ethanol Approx. 30 mg/mLSigma-Aldrich[1]
Solubility in DMF Approx. 30 mg/mLSigma-Aldrich[1]

Note: The solubility in ethanol and DMF is for the non-deuterated analog, N-(3-Phenylpropionyl)glycine, and is expected to be similar for the deuterated form.

Experimental Protocols

Preparation of a 1 mg/mL Primary Stock Solution in DMSO

This protocol describes the preparation of a concentrated primary stock solution, which can be used to prepare more dilute working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Calibrated analytical balance

  • Class A volumetric flask (e.g., 1 mL or 5 mL)

  • Volumetric pipettes

  • Amber glass vials with PTFE-lined screw caps

  • Ultrasonic bath

Procedure:

  • Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a clean, dry volumetric flask. Add a portion of DMSO (approximately 70-80% of the final volume).

  • Sonication: To aid dissolution, place the volumetric flask in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure all solid has dissolved.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure a homogeneous solution.

  • Aliquoting and Storage: Aliquot the stock solution into amber glass vials to minimize exposure to light and to avoid repeated freeze-thaw cycles. Store the aliquots at the recommended temperature (see Section 4).

Preparation of Working Solutions

Working solutions are dilutions of the primary stock solution used for spiking into calibration standards, quality control samples, and study samples. The concentration of the working solution will depend on the specific requirements of the analytical method.

Example: Preparation of a 10 µg/mL Working Solution

  • Allow an aliquot of the 1 mg/mL primary stock solution to thaw completely and equilibrate to room temperature.

  • Vortex the thawed stock solution gently to ensure homogeneity.

  • Using a calibrated pipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the desired solvent (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method).

  • Cap the flask and invert several times to ensure thorough mixing.

  • This working solution is now ready for use or can be stored under appropriate conditions.

Storage and Stability

Proper storage is critical to maintain the integrity of the this compound stock solutions.

Solution TypeStorage TemperatureMaximum Storage DurationReference
Solid Powder -20°C3 yearsMedChemExpress
DMSO Stock Solution -80°C6 monthsMedChemExpress
DMSO Stock Solution -20°C1 monthMedChemExpress

Key Storage Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent degradation that can occur with repeated temperature changes.

  • Light Protection: Store all solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Hygroscopic Solvent: DMSO is hygroscopic; use freshly opened solvent and keep containers tightly sealed to prevent water absorption, which can affect solubility and stability.

Quality Control

Regular quality control checks are essential to verify the concentration and purity of the stock solutions over time.

  • Initial Verification: After preparation, the concentration of the primary stock solution should be verified. This can be done by comparing its response in the analytical system to a freshly prepared standard from a different weighing of the reference material.

  • Periodic Checks: For long-term storage, the integrity of the stock solution should be periodically assessed. This can involve analyzing the stock solution against a freshly prepared standard or a control sample at a known concentration.

  • Documentation: Maintain a detailed logbook for each stock solution, including the date of preparation, the identity and lot number of the compound and solvent, the weighed amount, the final concentration, the storage conditions, and the dates of use and any quality control checks.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes described in these application notes.

Stock_Solution_Preparation_Workflow cluster_prep Primary Stock Solution Preparation cluster_storage Storage and Use Equilibrate Equilibrate This compound Weigh Accurately Weigh Compound Equilibrate->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Sonicate Ultrasonicate to Ensure Dissolution Dissolve->Sonicate Adjust_Volume Adjust to Final Volume Sonicate->Adjust_Volume Homogenize Homogenize Solution Adjust_Volume->Homogenize Aliquot Aliquot into Amber Vials Homogenize->Aliquot Store Store at -80°C or -20°C Aliquot->Store Working_Solution Prepare Working Solutions Store->Working_Solution

Caption: Workflow for the preparation and storage of this compound stock solutions.

Quality_Control_Logic Stock_Prep Stock Solution Prepared Initial_QC Initial QC Check: Verify Concentration Stock_Prep->Initial_QC Pass Pass Initial_QC->Pass Acceptable Fail Fail (Re-prepare) Initial_QC->Fail Unacceptable Long_Term_Storage Long-Term Storage Pass->Long_Term_Storage Periodic_QC Periodic QC Check: Assess Integrity Long_Term_Storage->Periodic_QC Periodic_QC->Fail Unacceptable Use_In_Assay Use in Analytical Assays Periodic_QC->Use_In_Assay Acceptable

Caption: Decision logic for the quality control of this compound stock solutions.

References

Application of N-(3-Phenylpropionyl)glycine-d2 in Newborn Screening for Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening is a critical public health initiative aimed at the early identification of infants with certain genetic, metabolic, and congenital disorders. Among these are inborn errors of metabolism (IEMs), which can lead to severe health problems if not detected and managed promptly. One such IEM is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a disorder of fatty acid oxidation. The primary screening for MCAD deficiency typically involves the measurement of octanoylcarnitine (C8) and other acylcarnitines in dried blood spots (DBS) by tandem mass spectrometry (MS/MS). However, primary screening can have a significant false-positive rate.

To improve the specificity of newborn screening for MCAD deficiency, second-tier tests are employed. These tests often involve the quantification of more specific biomarkers, such as acylglycines, from the original DBS sample. N-(3-Phenylpropionyl)glycine (PPG) is a known urinary biomarker for MCAD deficiency. Its deuterated stable isotope, N-(3-Phenylpropionyl)glycine-d2, serves as an ideal internal standard for accurate quantification by stable isotope dilution mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in the context of newborn screening for MCAD deficiency, as part of a broader acylglycine panel.

It is important to note that the reliability of PPG as a sole marker in early infancy can be limited. The precursor to PPG, 3-phenylpropionic acid, is a product of gut bacteria, which may not be fully established in newborns.[1][2] Therefore, a more robust approach for second-tier testing involves the analysis of a panel of acylglycines, including hexanoylglycine (HG), octanoylglycine (OG), and suberylglycine (SG), which are also excellent markers for MCAD deficiency.[3][4]

Principle of the Method

The analytical method is based on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of a panel of acylglycines, including N-(3-Phenylpropionyl)glycine, in dried blood spots. This compound, along with other deuterated acylglycines, is used as an internal standard to ensure high accuracy and precision. The acylglycines are extracted from the DBS, derivatized to their butyl esters, and then separated and detected by UPLC-MS/MS. The use of stable isotope-labeled internal standards corrects for variations in sample preparation and matrix effects during analysis.

Featured Analytes

AnalyteAbbreviationRole in MCAD Deficiency
N-(3-Phenylpropionyl)glycinePPGA secondary biomarker; its precursor is a product of gut metabolism. Levels can be elevated.
HexanoylglycineHGA key biomarker; directly related to the accumulation of hexanoyl-CoA. Consistently elevated in affected individuals.
OctanoylglycineOGA key biomarker; directly related to the accumulation of octanoyl-CoA. Elevated in affected individuals.
SuberylglycineSGA dicarboxylic acylglycine, also found to be elevated in MCAD deficiency.
Internal Standard
This compoundPPG-d2Internal standard for the accurate quantification of PPG.

Data Presentation

The following tables summarize the expected concentration ranges for key acylglycines in newborn dried blood spots for both healthy and MCAD-deficient infants. These values are indicative and may vary between laboratories and analytical methods.

Table 1: Concentration of Acylglycines in Dried Blood Spots (µmol/L)

AnalyteHealthy Newborns (Reference Range)MCAD Deficient Newborns
N-(3-Phenylpropionyl)glycine< 0.1> 0.5
Hexanoylglycine< 0.2> 1.0
Octanoylglycine< 0.1> 0.5
Suberylglycine< 0.1> 0.3

Table 2: Method Performance Characteristics (UPLC-MS/MS)

ParameterTypical Value
Linearity (µmol/L)0.005 - 25.0
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
Recovery (%)85 - 115%
LLOQ (µmol/L)< 0.1

Experimental Protocols

Materials and Reagents
  • N-(3-Phenylpropionyl)glycine (analytical standard)

  • This compound (internal standard)

  • Hexanoylglycine, Octanoylglycine, Suberylglycine (analytical standards)

  • Deuterated internal standards for other acylglycines (e.g., Hexanoylglycine-d3, Octanoylglycine-d3)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Butanolic HCl (3M)

  • Dried blood spot punches (3.2 mm)

  • 96-well microtiter plates

  • Plate shaker

  • Nitrogen evaporator

  • UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S micro)

Sample Preparation
  • Punching: Punch two 3.2 mm discs from each dried blood spot sample into a 96-well microtiter plate.[3][4]

  • Internal Standard Addition: To each well, add 100 µL of a methanolic solution containing the deuterated internal standards, including this compound.

  • Extraction: Seal the plate and agitate on a plate shaker for 30 minutes at room temperature.

  • Evaporation: Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of 3M butanolic HCl to each well. Seal the plate and heat at 65°C for 20 minutes to form butyl esters.[3][4]

  • Final Evaporation and Reconstitution: Evaporate the butanolic HCl to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. The plate is then ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • UPLC System: A high-pressure gradient UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the acylglycines (e.g., starting at 10% B, ramping to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard need to be optimized.

Table 3: Example MRM Transitions for Butylated Acylglycines

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N-(3-Phenylpropionyl)glycine264.2105.1
This compound266.2105.1
Hexanoylglycine230.2114.1
Octanoylglycine258.2142.1
Suberylglycine316.2155.1

Note: These are example transitions and should be optimized on the specific instrument used.

Visualizations

MCAD_Deficiency_Pathway Fatty_Acids Medium-Chain Fatty Acids Acyl_CoA Medium-Chain Acyl-CoA Fatty_Acids->Acyl_CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase Acyl_CoA->MCAD Normal Pathway Accumulated_Metabolites Accumulated Acyl-CoAs (e.g., Hexanoyl-CoA, Octanoyl-CoA) Acyl_CoA->Accumulated_Metabolites MCAD Deficiency Beta_Oxidation Beta-Oxidation (Energy Production) MCAD->Beta_Oxidation Glycine_Conjugation Glycine N-Acyltransferase Accumulated_Metabolites->Glycine_Conjugation Acylglycines Acylglycines (e.g., HG, OG, PPG) Glycine_Conjugation->Acylglycines Excretion Urinary and Blood Excretion Acylglycines->Excretion

Caption: Metabolic pathway in MCAD deficiency leading to acylglycine accumulation.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UPLC-MS/MS Analysis DBS Dried Blood Spot (DBS) Punch Punch 3.2 mm discs DBS->Punch Add_IS Add Internal Standards (including PPG-d2) Punch->Add_IS Extract Extract with Methanol Add_IS->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 Derivatize Derivatize with Butanolic HCl Evaporate1->Derivatize Evaporate2 Evaporate to Dryness Derivatize->Evaporate2 Reconstitute Reconstitute in Mobile Phase Evaporate2->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification vs. Internal Standard Detect->Quantify

Caption: Experimental workflow for acylglycine analysis from dried blood spots.

Logical_Relationship Primary_Screen Primary Newborn Screen (Acylcarnitines - C8) Screen_Positive Screen Positive (Elevated C8) Primary_Screen->Screen_Positive Second_Tier Second-Tier Test (Acylglycine Panel from DBS) Screen_Positive->Second_Tier True_Positive True Positive (Elevated Acylglycines) Confirm MCAD Deficiency Second_Tier->True_Positive False_Positive False Positive (Normal Acylglycines) Second_Tier->False_Positive Clinical_Followup Clinical Follow-up and Management True_Positive->Clinical_Followup

Caption: Newborn screening workflow incorporating second-tier acylglycine testing.

References

Application Notes and Protocols for Urine Collection and Preservation in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urine is a readily available and metabolite-rich biofluid, making it an invaluable resource for metabolic studies aimed at biomarker discovery, disease diagnosis, and monitoring treatment responses. However, the integrity of the urinary metabolome is highly susceptible to pre-analytical variability, including collection methods, storage temperature, and the use of preservatives.[1][2][3][4][5][6] Standardization of these procedures is critical to ensure the reliability and reproducibility of metabolomic data.[2][5] These application notes provide detailed protocols and guidelines for urine collection and preservation to minimize pre-analytical errors and maintain sample fidelity for downstream metabolic analysis.

Pre-Analytical Considerations

The metabolic profile of urine can be influenced by numerous factors before analysis. Careful consideration and control of these variables are paramount for obtaining meaningful results.

  • Collection Time: First-morning urine is often preferred as it is more concentrated and provides a reflection of overnight metabolism, reducing variations from diet and hydration.[7] However, for certain studies, 24-hour urine collections may be necessary to capture total daily excretion of metabolites.[8][9] The choice of collection time should be consistent across all samples in a study.

  • Fasting Status: While not always required, noting whether a patient has fasted (typically 8-10 hours) is important, as diet can significantly influence the urinary metabolome.[10]

  • Bacterial Contamination: Bacterial growth in urine can significantly alter the metabolic profile.[1][11][12] Therefore, prompt processing and appropriate storage are crucial to inhibit microbial activity.

  • Preservatives: The use of preservatives can help maintain the integrity of the urine sample, but their impact on the metabolome must be considered. Some preservatives may interfere with certain analytical techniques or alter the concentration of specific metabolites.[1][13][14][15][16]

Quantitative Data Summary

The stability of urinary metabolites is highly dependent on storage conditions and the presence of preservatives. The following tables summarize the effects of different storage temperatures and preservatives on metabolite stability.

Table 1: Effect of Storage Temperature on Metabolite Stability in Urine (Without Preservatives)

Storage TemperatureDurationObserved Effects on MetabolitesReference(s)
Room Temperature (~20-22°C)> 8 hoursSignificant changes in some amino acids.[17][18][17][18]
Room Temperature (~20-22°C)24 hoursDecreases in Arg, Met, Ser, Val, Leu/Ile, and Hexose H1 up to 60%.[18][18]
Room Temperature (~20-22°C)48 hoursSignificant metabolite differences observed.[13][15][13][14][15]
Cool Packs (~9°C)24 hoursSignificant decrease in Arg, Val, and Leu/Ile by ~40%.[17][18][17][18]
Refrigerated (4°C)Up to 24 hoursMetabolite concentrations are generally stable.[17][18][17][18]
Refrigerated (4°C)Up to 48 hoursMetabolites remain stable.[13][14][15][13][14][15]
Freezer (-20°C)Up to 24 hoursMetabolite concentrations are stable.[17][18][17][18]
Freezer (≤ -25°C)Up to 26 weeksNo significant changes observed in 1H NMR fingerprints.[19][19]
Deep Freeze (-80°C)Long-termConsidered the gold standard for long-term storage to maintain metabolite stability.[7][11][12][20][7][10][11][12][20]

Table 2: Effect of Preservatives on Metabolite Stability in Urine

PreservativeConcentrationEfficacy and EffectsReference(s)
Boric AcidNot specifiedCan inhibit bacterial overgrowth but may also affect the urine metabolic profile.[1] The addition of boric acid alone can cause metabolite changes.[13][14][15][1][13][14][15]
ThymolNot specifiedMore effective than boric acid in maintaining metabolite stability.[1][13][14][15][1][13][14][15]
Sodium Azide (NaN3)0.05% to 1%Commonly used to inhibit microbial contamination.[21] No differences were observed between non-preserved urines and those with added sodium azide when stored at -25°C for 1H NMR studies.[19][19][21]
ChlorhexidineNot specifiedCan be used as a preservative.[16][16]

Experimental Protocols

Protocol for Midstream "Clean-Catch" Urine Collection

This protocol is designed to minimize contamination from the distal urethra and surrounding skin.

Materials:

  • Sterile urine collection container

  • Antiseptic wipes

  • Gloves

Procedure:

  • Provide the participant with a sterile collection container and antiseptic wipes.[22]

  • Instruct the participant to wash their hands thoroughly with soap and water.

  • The participant should then use the antiseptic wipes to cleanse the genital area to reduce microbial contamination.[22]

  • To begin urination, the participant should void a small amount into the toilet (the initial stream).[22]

  • After the initial void, the participant should collect the midstream urine into the sterile container until it is at least half full.[22]

  • The remaining urine should be voided into the toilet.

  • The collection container should be securely capped, ensuring the inside of the cap and container are not touched.[23]

  • Label the container with the participant's ID, date, and time of collection.[22]

Protocol for 24-Hour Urine Collection

This protocol is for the collection of all urine voided over a 24-hour period.

Materials:

  • Large, sterile 24-hour urine collection container

  • Preservative (if required)

  • Cooler with ice packs or access to a refrigerator

Procedure:

  • At the start of the 24-hour period, the participant should empty their bladder completely into the toilet and record this as the start time.[9] This first void is not collected.

  • All subsequent urine for the next 24 hours must be collected in the provided container.[9]

  • The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, for the entire 24-hour period to inhibit bacterial growth.[23]

  • At the end of the 24-hour period, the participant should void one last time and add this urine to the collection container.[23]

  • The container should be labeled with the participant's ID, start and end times and dates of collection.

Protocol for Immediate Post-Collection Processing

Prompt processing of urine samples is crucial to maintain their metabolic integrity.

Materials:

  • Centrifuge (refrigerated, 4°C)

  • Cryovials (polypropylene)

  • Pipettes and sterile tips

Procedure:

  • Transport the collected urine sample to the laboratory on ice as soon as possible, preferably within 30 minutes of collection.[24]

  • Once in the lab, gently mix the urine sample.[24]

  • Transfer an appropriate volume of urine into a centrifuge tube.

  • Centrifuge the urine at 1000g for 10 minutes at 4°C to pellet cells and other debris.[25]

  • Carefully transfer the supernatant to a new tube.

  • For further clarification, a second centrifugation at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) can be performed to remove smaller particulate matter.[24]

  • Aliquot the clear supernatant into pre-labeled cryovials.[25] Aliquoting prevents repeated freeze-thaw cycles of the entire sample.[7][26]

  • Immediately store the aliquots at -80°C.[10][25]

Visualizations

Experimental Workflow for Urine Sample Handling

The following diagram illustrates the recommended workflow from sample collection to long-term storage for metabolic studies.

G Figure 1: Recommended workflow for urine sample handling. Collection Urine Collection (Midstream or 24-hour) Transport Transport on Ice (2-8°C) Collection->Transport Centrifuge1 Centrifugation (e.g., 1000g, 10 min, 4°C) Transport->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Optional Second Centrifugation (e.g., 10,000g, 10 min, 4°C) Supernatant1->Centrifuge2 Optional Aliquot Aliquot into Cryovials Supernatant1->Aliquot Supernatant2 Collect Clear Supernatant Centrifuge2->Supernatant2 Supernatant2->Aliquot ShortTerm Short-term Storage (-20°C) Aliquot->ShortTerm If needed LongTerm Long-term Storage (-80°C or Liquid Nitrogen) Aliquot->LongTerm

Caption: Recommended workflow for urine sample handling.

Decision Tree for Urine Preservation Strategy

This diagram provides a logical guide for selecting an appropriate preservation strategy based on the study's requirements.

G Figure 2: Decision tree for urine preservation strategy. Start Start: Urine Sample Collected ImmediateProcessing Immediate processing (within 2 hours)? Start->ImmediateProcessing YesImmediate Yes ImmediateProcessing->YesImmediate Yes NoImmediate No ImmediateProcessing->NoImmediate No ProcessAndFreeze Process and freeze at -80°C YesImmediate->ProcessAndFreeze DelayedProcessing Processing delayed? NoImmediate->DelayedProcessing LongTermStorage Long-term storage at -80°C? ProcessAndFreeze->LongTermStorage YesDelayed Yes DelayedProcessing->YesDelayed Yes NoDelayed No DelayedProcessing->NoDelayed No ShortDelay Delay < 48 hours? YesDelayed->ShortDelay NoDelayed->ProcessAndFreeze YesShortDelay Yes ShortDelay->YesShortDelay Yes NoShortDelay No ShortDelay->NoShortDelay No Refrigerate Refrigerate at 4°C YesShortDelay->Refrigerate ConsiderPreservative Consider adding a validated preservative (e.g., Thymol) NoShortDelay->ConsiderPreservative Refrigerate->ProcessAndFreeze ConsiderPreservative->ProcessAndFreeze YesLongTerm Yes LongTermStorage->YesLongTerm Yes NoLongTerm No LongTermStorage->NoLongTerm No StoreAt80 Store at -80°C YesLongTerm->StoreAt80 StoreAt20 Short-term storage at -20°C NoLongTerm->StoreAt20

References

Application Notes and Protocols for the Derivatization of Acylglycines for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine. In clinical research and drug development, the analysis of acylglycines in biological matrices such as urine and plasma is crucial for diagnosing and monitoring certain inborn errors of metabolism, particularly fatty acid oxidation disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of these compounds. However, due to their low volatility and polar nature, direct analysis of acylglycines by GC-MS is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1]

To overcome these limitations, a derivatization step is essential to convert the non-volatile acylglycines into more volatile and thermally stable derivatives suitable for GC-MS analysis. This chemical modification masks the polar functional groups (carboxyl and amino groups), thereby improving chromatographic separation and detection. The most common derivatization strategies for acylglycines include silylation, esterification, and acylation.

This document provides detailed application notes and experimental protocols for the derivatization of acylglycines for GC-MS analysis, aimed at researchers, scientists, and drug development professionals. It includes a summary of quantitative data for different derivatization methods and visual workflows to guide the experimental process.

Derivatization Strategies for Acylglycine Analysis

The choice of derivatization reagent and method depends on the specific acylglycines of interest, the sample matrix, and the desired analytical performance characteristics such as sensitivity and reproducibility. The three primary methods are:

  • Silylation: This is a common and effective method that replaces active hydrogens in the carboxyl and amino groups with a trimethylsilyl (TMS) group.[2] Silylating reagents are highly reactive and produce derivatives that are amenable to GC-MS analysis. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[3]

  • Esterification: This method converts the carboxylic acid group of the acylglycine into an ester, thereby increasing its volatility.[4] A common approach is the formation of n-butyl esters using n-butanol and an acid catalyst. Another esterification method involves the use of bis(trifluoromethyl)benzyl (BTFMB) bromide to form BTFMB ester derivatives, which can be analyzed by negative chemical ionization (NCI)-MS for high sensitivity.[5]

  • Acylation: This technique involves the reaction of the amino group of the acylglycine with an acylating agent, typically a fluorinated anhydride such as trifluoroacetic anhydride (TFAA).[6] This method is particularly useful for enhancing detectability by electron capture detection (ECD) and can provide specific fragmentation patterns in mass spectrometry.

Data Presentation: Comparison of Derivatization Methods

The selection of an appropriate derivatization method is critical for achieving reliable and sensitive quantification of acylglycines. The following table summarizes key quantitative performance data from various studies employing different derivatization strategies. This allows for a direct comparison of the methods in terms of recovery, linearity, and sensitivity (LOD and LOQ).

Derivatization MethodAcylglycine Analyte(s)Recovery (%)Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Silylation (BSTFA + 1% TMCS) Various amino acids->0.99--[3]
Esterification (n-butanol/HCl) Various acylglycines90.2 - 109.3>0.99--[7]
Esterification (BTFMB) Short- and medium-chain acylglycines----[5]
Acylation (PFP) Lysine and metabolites->0.99--[8]

Experimental Protocols

Here, we provide detailed, step-by-step protocols for the most common derivatization methods for acylglycine analysis by GC-MS.

Protocol 1: Trimethylsilylation using BSTFA and TMCS

This protocol describes the formation of trimethylsilyl (TMS) derivatives of acylglycines.

Materials:

  • Dried sample extract containing acylglycines

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. The presence of water will interfere with the derivatization reaction. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA containing 1% TMCS.[9]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or oven.[10]

  • Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol 2: n-Butyl Esterification

This protocol outlines the formation of n-butyl esters of acylglycines.

Materials:

  • Dried sample extract containing acylglycines

  • n-Butanol

  • Acetyl chloride

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating any solvent under nitrogen.

  • Reagent Preparation: Prepare the butanolic HCl reagent by slowly adding 200 µL of acetyl chloride to 1 mL of n-butanol. This should be done in a fume hood with appropriate safety precautions.

  • Reagent Addition: Add 100 µL of the freshly prepared butanolic HCl reagent to the dried sample extract.

  • Reaction: Tightly cap the vial, vortex briefly, and heat at 60°C for 30 minutes.

  • Evaporation: After the reaction, evaporate the reagent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Protocol 3: Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the formation of trifluoroacetyl derivatives of acylglycines.

Materials:

  • Dried sample extract containing acylglycines

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile

  • Reaction vials

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Add 100 µL of acetonitrile and 50 µL of TFAA to the dried sample extract.

  • Reaction: Tightly cap the vial and heat at 70°C for 20 minutes.

  • Evaporation: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Mandatory Visualizations

The following diagrams illustrate the general workflow for acylglycine analysis and the chemical derivatization process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine, Plasma) Extraction Extraction of Acylglycines Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatization Reagent Drying->Derivatization Reaction Incubation (Heating) Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Processing GCMS->Data

Caption: General experimental workflow for acylglycine analysis by GC-MS.

derivatization_pathways cluster_derivatives Derivatization Products (Volatile) Acylglycine Acylglycine (Non-volatile) Silyl_Derivative Silyl Ester (e.g., TMS) Acylglycine->Silyl_Derivative Silylation (BSTFA) Butyl_Ester n-Butyl Ester Acylglycine->Butyl_Ester Esterification (n-Butanol/HCl) Acyl_Derivative Acyl Derivative (e.g., PFP) Acylglycine->Acyl_Derivative Acylation (TFAA)

Caption: Derivatization pathways for acylglycines for GC-MS analysis.

References

Application Notes and Protocols for N-(3-Phenylpropionyl)glycine-d2 in Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine.[1][2] These molecules are typically minor products of fatty acid metabolism.[1][2] However, their levels can be significantly altered in certain inborn errors of metabolism, making them valuable diagnostic markers.[3] The deuterated stable isotope N-(3-Phenylpropionyl)glycine-d2 serves as a powerful tool in metabolic flux studies, allowing researchers to trace the metabolic fate of its constituent parts and understand the dynamics of pathways involved in its formation and degradation.

This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis, aimed at researchers, scientists, and professionals in drug development.

Chemical Properties

PropertyValue
Chemical Name This compound
Synonyms N-(3-phenylpropanoyl)glycine-d2
Molecular Formula C₁₁H₁₁D₂NO₃
Molecular Weight 209.24 g/mol [4]
CAS Number 1219795-43-3[4]
Appearance Solid[4]
Purity ≥98%[4]
Storage -20°C[4]

Principle of Application in Metabolic Flux Analysis

This compound is introduced into a biological system (e.g., cell culture, animal model) as a tracer. The deuterium labels on the glycine moiety allow for the tracking of this portion of the molecule as it is metabolized. By using mass spectrometry-based techniques, researchers can identify and quantify the incorporation of the deuterium label into downstream metabolites. This provides insights into the activity of pathways involved in glycine metabolism, acyl-CoA metabolism, and the conjugation reactions that form acylglycines.

Specifically, tracing the d2-glycine portion can elucidate fluxes through pathways such as:

  • Glycine conjugation pathways: Directly measures the rate of formation of N-(3-Phenylpropionyl)glycine.

  • Glycine cleavage system: By observing the transfer of deuterium to other metabolites.

  • Serine biosynthesis: Glycine is a precursor for serine.

  • Purine biosynthesis: The glycine backbone is incorporated into the purine ring.[5]

  • Glutathione biosynthesis: Glycine is one of the three amino acids in glutathione.

Key Applications

  • Studying Inborn Errors of Metabolism: Elevated excretion of certain acylglycines is a hallmark of several genetic metabolic disorders.[3] Using this compound can help to elucidate the specific enzymatic steps that are deficient and to monitor the efficacy of therapeutic interventions.

  • Drug Development: To understand how drug candidates affect fatty acid and amino acid metabolism. This is crucial for assessing potential off-target effects and metabolic liabilities of new therapeutic agents.

  • Gut Microbiome Research: 3-Phenylpropionic acid, the precursor to PPG, can be produced by gut microbiota.[6] this compound can be used to trace the metabolism of gut-derived metabolites and their impact on host metabolism.

  • Anti-obesity and Metabolism-modulating Drug Discovery: PPG has shown potential anti-adipogenic effects by down-regulating lipogenic genes.[3] The deuterated tracer can be used to study the mechanisms of action of compounds that modulate these pathways.

Experimental Workflow

A typical metabolic flux experiment using this compound involves the following steps:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture or Animal Model Preparation C Introduction of Tracer A->C B Tracer Preparation (this compound) B->C D Time-Course Sampling C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Data Processing and Metabolic Flux Calculation F->G

Caption: General experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells

1. Cell Culture and Tracer Introduction:

  • Culture cells of interest to mid-log phase in standard growth medium.
  • Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with a known concentration of this compound (e.g., 10-100 µM). The exact concentration should be optimized for the specific cell line and experimental goals.
  • Remove the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
  • Add the labeling medium to the cells and incubate under standard culture conditions (e.g., 37°C, 5% CO₂).

2. Time-Course Sampling and Metabolite Extraction:

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), harvest the cells.
  • For adherent cells, aspirate the labeling medium, wash once with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol, -80°C). Scrape the cells and collect the cell lysate.
  • For suspension cells, pellet the cells by centrifugation at a low speed, aspirate the medium, wash with ice-cold PBS, and then add the cold extraction solvent.
  • Vortex the cell lysates vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
  • Collect the supernatant containing the metabolites and store at -80°C until analysis.

3. LC-MS/MS Analysis:

  • Analyze the extracted metabolites using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Use a suitable chromatography method (e.g., reversed-phase or HILIC) to separate N-(3-Phenylpropionyl)glycine and its potential downstream metabolites.
  • Set the mass spectrometer to monitor for the precursor and product ions of both the unlabeled (M+0) and labeled (M+2) forms of N-(3-Phenylpropionyl)glycine and other relevant metabolites.

4. Data Analysis:

  • Process the raw LC-MS/MS data to obtain the peak areas for the different isotopologues of each metabolite.
  • Calculate the fractional labeling of each metabolite at each time point.
  • Use metabolic flux analysis software to fit the labeling data to a metabolic model and calculate the flux through the relevant pathways.

Protocol 2: In Vivo Metabolic Flux Analysis in Animal Models

1. Animal Handling and Tracer Administration:

  • Acclimate the animals (e.g., mice, rats) to the experimental conditions.
  • Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).
  • Administer the tracer to the animals via an appropriate route (e.g., intravenous injection, oral gavage, or intraperitoneal injection). The dose and route of administration should be optimized based on the specific research question.

2. Sample Collection:

  • At predetermined time points after tracer administration, collect biological samples such as blood (plasma), urine, and tissues of interest.
  • Process the samples immediately to quench metabolic activity. For tissues, this is typically done by freeze-clamping the tissue in liquid nitrogen.

3. Metabolite Extraction from Tissues and Biofluids:

  • Homogenize the frozen tissues in a cold extraction solvent.
  • For plasma and urine, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile).
  • Follow the same centrifugation and supernatant collection steps as described in the in vitro protocol.

4. LC-MS/MS Analysis and Data Interpretation:

  • Analyze the extracts using LC-MS/MS as described for the in vitro protocol.
  • Determine the isotopic enrichment of this compound and its metabolites in the different tissues and biofluids.
  • Use this data to understand the whole-body metabolism and tissue-specific fluxes of the tracer.

Data Presentation

Quantitative data from metabolic flux experiments should be summarized in clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Fractional Labeling of Key Metabolites in Response to Treatment

MetaboliteControl (Fractional Labeling %)Treatment A (Fractional Labeling %)Treatment B (Fractional Labeling %)
This compound95.2 ± 2.194.8 ± 1.996.1 ± 2.5
Serine-d210.5 ± 1.215.3 ± 1.58.9 ± 1.1
Glycine-d285.3 ± 4.582.1 ± 3.988.4 ± 5.0
Glutathione-d25.2 ± 0.87.8 ± 1.04.9 ± 0.7
ATP (from d2-glycine)2.1 ± 0.43.5 ± 0.6*1.9 ± 0.3
  • p < 0.05 compared to control. Data are presented as mean ± SD.

Signaling and Metabolic Pathways

The metabolism of N-(3-Phenylpropionyl)glycine involves the convergence of fatty acid and amino acid metabolism. The following diagram illustrates the central role of glycine conjugation.

G cluster_fatty_acid Fatty Acid Metabolism cluster_glycine Glycine Metabolism cluster_conjugation Conjugation PPA 3-Phenylpropionic Acid PPCoA 3-Phenylpropionyl-CoA PPA->PPCoA Acyl-CoA Synthetase PPG This compound PPCoA->PPG Glycine Glycine-d2 Glycine->PPG Glycine N-Acyltransferase

Caption: Biosynthesis of N-(3-Phenylpropionyl)glycine.

Conclusion

This compound is a valuable tool for researchers studying the intersection of fatty acid and amino acid metabolism. The protocols and application notes provided here offer a framework for designing and conducting metabolic flux experiments using this stable isotope tracer. By carefully planning experiments and utilizing high-resolution mass spectrometry, it is possible to gain detailed insights into the dynamic regulation of these critical metabolic pathways in health and disease.

References

Application Notes: Quantitative Analysis of N-(3-Phenylpropionyl)glycine in Dried Blood Spots by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3-Phenylpropionyl)glycine (PPG), an acylglycine, is a metabolite formed from the conjugation of 3-phenylpropionic acid with glycine.[1][2] It is normally a minor metabolite of fatty acids; however, elevated levels can be indicative of certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[3][4][5] PPG is also a product of gut microbial metabolism and has been investigated for its potential anti-adipogenic effects.[1] Dried blood spot (DBS) sampling offers a minimally invasive alternative to traditional venipuncture, making it a valuable tool for metabolic screening and patient monitoring.[6] This document outlines a sensitive and specific method for the quantitative analysis of N-(3-Phenylpropionyl)glycine in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method is based on the extraction of N-(3-Phenylpropionyl)glycine from a dried blood spot punch followed by detection and quantification using LC-MS/MS. An internal standard (IS) is added prior to extraction to ensure accuracy and precision. The separation is achieved using reversed-phase liquid chromatography, and quantification is performed using multiple reaction monitoring (MRM) in negative ion mode.

Materials and Reagents

  • N-(3-Phenylpropionyl)glycine analytical standard (≥98.0% purity)

  • N-(3-Phenylpropionyl)glycine-d5 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control whole blood

  • DBS collection cards (e.g., Whatman 903)

Experimental Protocols

Preparation of Standard and Quality Control Samples
  • Primary Stock Solutions: Prepare primary stock solutions of N-(3-Phenylpropionyl)glycine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50% methanol to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Calibration Standards and QC Samples in Whole Blood: Spike appropriate amounts of the working standard solutions into control whole blood to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Preparation of Dried Blood Spots: Spot 50 µL of each calibration standard and QC sample onto the DBS collection cards and allow them to dry at ambient temperature for at least 3 hours.

Sample Preparation
  • Punch a 3 mm disc from the center of the dried blood spot.

  • Place the disc into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (in methanol).

  • Vortex for 20 minutes to extract the analyte and internal standard.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation of the analyte from potential interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • N-(3-Phenylpropionyl)glycine: Precursor Ion > Product Ion

      • N-(3-Phenylpropionyl)glycine-d5 (IS): Precursor Ion > Product Ion

    • Collision energies and other MS parameters should be optimized for maximum signal intensity.

Data Presentation

Table 1: LC-MS/MS Parameters
ParameterValue
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Negative
MRM Transition (PPG) 206.1 > 74.0
MRM Transition (IS) 211.1 > 74.0
Collision Energy (PPG) Optimized for transition
Collision Energy (IS) Optimized for transition
Table 2: Method Validation Summary
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 1010 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)4.2% - 8.9%
Inter-day Precision (%CV) ≤ 15% (≤ 20% for LLOQ)6.8% - 11.5%
Accuracy (%Bias) Within ± 15% (± 20% for LLOQ)-5.3% to 7.1%
Recovery Consistent and reproducible85% - 95%
Matrix Effect CV ≤ 15%< 10%
Stability (24h at room temp) Within ± 15% of nominalStable
Stability (30 days at -20°C) Within ± 15% of nominalStable

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis start Start: Obtain Whole Blood spot Spot 50 µL onto DBS Card start->spot dry Dry at Room Temperature (3h) spot->dry punch Punch 3mm Disc dry->punch add_is Add Internal Standard punch->add_is vortex Vortex (20 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantitative analysis of N-(3-Phenylpropionyl)glycine in DBS.

metabolic_pathway cluster_gut Gut Microbiota Metabolism cluster_host Host Metabolism cluster_enzyme Enzymatic Conjugation cluster_excretion Excretion & Clinical Significance phenylalanine Phenylalanine ppa 3-Phenylpropionic Acid (PPA) phenylalanine->ppa Bacterial Metabolism ppa_host 3-Phenylpropionic Acid (PPA) ppa->ppa_host Absorption glycine Glycine gnt Glycine N-Acyltransferase glycine->gnt ppg N-(3-Phenylpropionyl)glycine (PPG) urine Urinary Excretion ppg->urine ppa_host->gnt gnt->ppg mcad Elevated in MCAD Deficiency urine->mcad

Caption: Metabolic pathway of N-(3-Phenylpropionyl)glycine formation and its clinical significance.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Urine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting matrix effects in urine analysis, with a specific focus on the use of deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect urine analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting compounds in the sample matrix.[1] In urine analysis, these effects arise from the complex mixture of endogenous substances like salts, urea, and other metabolites.[2][3] These substances can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[1][4] Ion suppression can result in an underestimation of the analyte's concentration (false negative), while ion enhancement can lead to an overestimation (false positive).[1] The high variability of urine composition between individuals makes matrix effects a significant challenge.[2]

Q2: How do deuterated internal standards help in mitigating matrix effects?

A2: Deuterated internal standards (IS) are considered the gold standard for correcting matrix effects in LC-MS analysis.[5][6] Since they are structurally almost identical to the analyte, they exhibit similar physicochemical properties.[5] This means they co-elute with the analyte and experience similar degrees of ion suppression or enhancement.[4] By calculating the ratio of the analyte's response to the internal standard's response, variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[4] Deuterated standards also help correct for variability in sample preparation and extraction recovery.[4]

Q3: Can deuterated internal standards completely eliminate issues from matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[7] A phenomenon known as "differential matrix effects" can occur where the analyte and the deuterated standard experience different degrees of signal suppression or enhancement.[8][9] This can be caused by slight differences in retention time due to the deuterium isotope effect, where the deuterated compound may elute slightly earlier.[6][10] If this chromatographic separation occurs in a region of changing ion suppression, the correction will be inaccurate.[10] Additionally, issues like isotopic instability (H/D back-exchange) and impurities in the standard can also lead to quantification errors.[7][9]

Q4: What are the first steps I should take if I suspect matrix effects are impacting my results, even with a deuterated standard?

A4: If you observe high variability in your analyte/IS peak area ratios, poor accuracy, or inconsistent results, you should systematically investigate the issue.[7]

  • Verify Co-elution: Overlay the chromatograms of your analyte and the deuterated internal standard to ensure they are co-eluting as closely as possible.[9]

  • Assess Matrix Effect Quantitatively: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.[1][11]

  • Evaluate Different Urine Lots: Test your method with urine samples from at least six different sources to assess the inter-individual variability of the matrix effect.[11]

Q5: What is the "post-extraction addition" method and when should I use it?

A5: The post-extraction addition method is a key experiment to quantitatively assess the magnitude of the matrix effect.[1][12] It involves comparing the response of an analyte spiked into a blank urine extract (after extraction) to the response of the analyte in a neat solvent.[12] This method helps to isolate the effect of the matrix on the ionization of the analyte, separate from extraction recovery. A result of less than 100% indicates ion suppression, while a result greater than 100% indicates ion enhancement.[12]

Q6: When is the "standard addition" method a suitable strategy?

A6: The standard addition method is particularly useful when a representative blank matrix is not available or when matrix effects are highly variable between samples.[12][13] This technique involves adding known amounts of the analyte to the actual sample and measuring the response. By creating a calibration curve within each sample, it can effectively compensate for matrix effects that are specific to that individual sample.[13] However, this method can be more laborious for a large number of samples.[1]

Troubleshooting Guides

Guide 1: Investigating Inaccurate Quantification Despite Using a Deuterated Internal Standard

This guide provides a step-by-step workflow to diagnose and address inaccurate results when using a deuterated internal standard.

cluster_0 Troubleshooting Workflow: Inaccurate Quantification Start Inaccurate or Inconsistent Quantitative Results Check_Coelution Step 1: Verify Co-elution of Analyte and IS Start->Check_Coelution Assess_ME Step 2: Quantify Matrix Effect (Post-Extraction Addition) Check_Coelution->Assess_ME Co-elution confirmed Optimize_Chroma Solution A: Optimize Chromatography Check_Coelution->Optimize_Chroma Poor co-elution Check_Purity Step 3: Check IS Purity (Isotopic & Chemical) Assess_ME->Check_Purity Significant ME detected Test_Exchange Step 4: Test for Isotopic Exchange (H/D Back-Exchange) Check_Purity->Test_Exchange Purity confirmed New_IS Solution C: Use Alternative IS (e.g., ¹³C, ¹⁵N) Check_Purity->New_IS Impurity detected Improve_Cleanup Solution B: Improve Sample Cleanup Test_Exchange->Improve_Cleanup No exchange detected Test_Exchange->New_IS Exchange detected Standard_Addition Solution D: Implement Standard Addition Method Improve_Cleanup->Standard_Addition ME still present

Caption: Troubleshooting workflow for inaccurate quantitative results.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

This protocol details the procedure to quantify the matrix effect (ME) and determine if the deuterated internal standard provides adequate correction.

Objective: To calculate the Matrix Factor (MF) for the analyte and the IS-normalized MF.

Materials:

  • Blank urine from at least 6 different sources

  • Analyte and deuterated internal standard stock solutions

  • Mobile phase and reconstitution solvent

  • Your established sample extraction materials (e.g., SPE cartridges, solvents)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and deuterated IS into the reconstitution solvent at low and high concentrations relevant to your assay's range.

    • Set B (Post-Spiked Matrix): Extract blank urine samples (from 6 different sources) following your established procedure. Spike the analyte and deuterated IS into the final, extracted matrix at the same low and high concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and deuterated IS into blank urine before the extraction process. Extract as usual. (This set is for calculating recovery, not the matrix effect itself).

  • Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF):

      • MF = (Peak Area of analyte in Set B) / (Peak Area of analyte in Set A)[4]

      • An MF < 1 indicates ion suppression.[4]

      • An MF > 1 indicates ion enhancement.[4]

    • IS-Normalized Matrix Factor:

      • IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)

      • Where the ratio is (Analyte Area / IS Area).

    • The coefficient of variation (%CV) of the IS-normalized MF across the different urine sources should ideally be less than 15%.[4]

Protocol 2: Method of Standard Addition

This protocol describes how to perform quantification using the standard addition method to compensate for sample-specific matrix effects.

Objective: To determine the concentration of an analyte in a urine sample by spiking known concentrations of the analyte into the sample.

Procedure:

  • Sample Aliquoting: Divide the unknown urine sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this is your zero point).

    • Spike the remaining aliquots with increasing, known concentrations of the analyte.[14][15] The spike concentrations should be chosen to bracket the expected concentration of the analyte in the sample.

  • Internal Standard Addition: Add a constant concentration of the deuterated internal standard to all aliquots.

  • Sample Preparation: Process all aliquots through your established extraction procedure.

  • Analysis: Analyze all prepared samples using your LC-MS/MS method.

  • Data Plotting and Calculation:

    • Plot the measured analyte/IS peak area ratio (y-axis) against the concentration of the added analyte (x-axis).[16]

    • Perform a linear regression on the data points.

    • The endogenous concentration of the analyte in the original sample is determined by the absolute value of the x-intercept of the regression line.

cluster_1 Standard Addition Workflow Start Unknown Urine Sample Aliquot Aliquot Sample (e.g., 4 portions) Start->Aliquot Spike_0 Aliquot 1: No Spike (Endogenous) Aliquot->Spike_0 Spike_1 Aliquot 2: Spike with Conc. X1 Aliquot->Spike_1 Spike_2 Aliquot 3: Spike with Conc. X2 Aliquot->Spike_2 Spike_3 Aliquot 4: Spike with Conc. X3 Aliquot->Spike_3 Add_IS Add Constant Amount of Deuterated IS to All Spike_0->Add_IS Spike_1->Add_IS Spike_2->Add_IS Spike_3->Add_IS Extract Perform Sample Extraction Add_IS->Extract Analyze LC-MS/MS Analysis Extract->Analyze Plot Plot Area Ratio vs. Added Conc. Analyze->Plot Calculate Calculate Original Conc. from X-intercept Plot->Calculate

Caption: Workflow for the standard addition method.

Data Presentation

Table 1: Example Data for Matrix Effect Assessment

This table illustrates how to present the results from a post-extraction addition experiment for two different analytes across six urine lots.

Urine LotAnalyte 1 MFAnalyte 1 IS-Normalized MFAnalyte 2 MFAnalyte 2 IS-Normalized MF
10.650.981.351.02
20.721.011.411.05
30.590.951.290.99
40.811.051.521.08
50.680.991.381.03
60.751.031.451.06
Mean 0.70 1.00 1.40 1.04
%CV 11.5% 3.5% 5.9% 3.1%

Interpretation:

  • Analyte 1 shows significant ion suppression (Mean MF = 0.70). However, the IS-normalized MF is close to 1.00 with a low %CV, indicating the deuterated standard effectively corrects for the matrix effect.

  • Analyte 2 shows significant ion enhancement (Mean MF = 1.40). The IS-normalized MF is also close to 1.00 with low variability, demonstrating successful compensation by the internal standard.

Table 2: Comparison of Quantification Strategies

This table provides a hypothetical comparison of results obtained with and without a deuterated internal standard and using the standard addition method, highlighting the importance of proper correction.

Sample IDNo IS Conc. (ng/mL)With Deuterated IS Conc. (ng/mL)Standard Addition Conc. (ng/mL)
UR-00135.251.552.1
UR-00228.949.850.5
UR-00341.553.154.0
UR-00419.848.949.2

Interpretation: The "No IS" results show high variability and are consistently lower than the other methods, suggesting significant, uncorrected ion suppression. The results "With Deuterated IS" and "Standard Addition" are in close agreement, demonstrating that both methods can effectively compensate for the matrix effect in these samples. The standard addition method can be used to confirm the accuracy of the internal standard correction.[13][14]

References

Preventing isotopic exchange of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(3-Phenylpropionyl)glycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium labels during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as a solvent.[1] For this compound, the deuterium atoms are typically located on the carbon atom adjacent to the glycine carbonyl group (Cα), specifically named N-(3-Phenylpropionyl)glycine-2,2-d2.[2][3][4] These deuteriums are susceptible to exchange because their position alpha to a carbonyl group makes them acidic.[1][5] This exchange can compromise the accuracy of quantitative analyses, particularly in mass spectrometry-based assays where this molecule is used as an internal standard.[1] Loss of the deuterium label means the internal standard can be mistaken for the unlabeled analyte, leading to inaccurate measurements.[1]

Q2: Which specific atoms are most likely to undergo isotopic exchange in this compound?

A2: The deuterium atoms on the alpha-carbon of the glycine moiety ([2H]C([2H])(NC(=O)...) are the most susceptible to exchange.[2][3] This is due to a process called keto-enol tautomerism, which is catalyzed by the presence of acid or base.[1][6][7] The hydrogens (or deuteriums) in this position are activated by the adjacent carbonyl group, making them prone to removal.[5] Deuterium atoms on the phenyl ring or the propionyl chain are generally much more stable and less likely to exchange under typical analytical conditions.[8]

Q3: What are the primary experimental factors that cause deuterium exchange?

A3: The three primary factors that influence the rate of hydrogen-deuterium exchange are pH, temperature, and solvent choice.

  • pH: The exchange process is catalyzed by both acids and bases.[6][7] Strongly acidic (pH < 2) or basic (pH > 8) conditions significantly accelerate the rate of exchange.[8] The minimum rate of exchange for many compounds occurs in a slightly acidic range, typically around pH 2.5 to 3.[1][8]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the exchange reaction.[1] Keeping samples and analytical systems cooled is a critical preventative measure.[8][9]

  • Solvent: Protic solvents, such as water and methanol, contain exchangeable protons that can readily replace the deuterium atoms on your standard.[1][8] Aprotic solvents like acetonitrile or tetrahydrofuran are preferred when possible.[8]

Q4: How can I store my this compound stock solutions to ensure stability?

A4: To maintain isotopic stability during storage, follow these guidelines:

  • Solvent Choice: Whenever possible, store the standard in a high-purity, dry aprotic solvent (e.g., acetonitrile, dioxane).[1] If an aqueous or protic solvent is required, use a D₂O-based buffer to create a deuterium-rich environment that disfavors back-exchange.[1]

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down the rate of exchange.[1][10]

  • pH: If using a buffered aqueous solution, maintain a pH where the exchange rate is minimal. For many compounds with labile protons on carbons alpha to carbonyls, this is in the weakly acidic range (pH 2.5-7).[8]

  • Container: Use tightly sealed containers to prevent the introduction of atmospheric moisture.

Troubleshooting Guides

Problem 1: My LC-MS analysis shows a peak for the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.

This is a classic sign of in-source or pre-analysis back-exchange, where the deuterium labels are lost and replaced with hydrogen.

Possible Cause Troubleshooting Steps
High pH of Mobile Phase Ensure the pH of your mobile phase is within the optimal stability range. For many compounds, this is between pH 2.5 and 7.[8] Acidify with a suitable agent like formic acid if necessary.[1]
High Temperature Keep samples cooled in the autosampler (e.g., 4°C).[8] If your LC system has a column thermostat, operate it at the lowest temperature compatible with your separation needs.[9]
Protic Solvents If your methodology allows, increase the proportion of aprotic solvent (e.g., acetonitrile) relative to the protic solvent (e.g., water) in your sample diluent and mobile phase.[8]
Long Analysis Time Prolonged exposure to protic solvents during a long chromatography run can increase back-exchange.[9] Optimize your LC method to reduce the run time if possible.[9]

Problem 2: The peak area response of my deuterated standard is inconsistent or decreasing over time in the autosampler.

This indicates that the isotopic exchange is occurring as the samples wait for analysis.

Parameter Risk Level for Exchange Recommendation
pH High (>8) or Low (<2)Maintain sample and mobile phase pH between 2.5 and 7 for minimal exchange.[8]
Temperature High (e.g., Room Temp)Store and analyze samples at low temperatures (e.g., 4°C).[8][9]
Solvent Protic (e.g., H₂O, MeOH)Use aprotic solvents (e.g., Acetonitrile, THF) for sample dilution when possible.[8]
Label Position Alpha to CarbonylThis is an inherent property. Be extra cautious with pH and temperature.[1][8]
Label Position Aromatic/Aliphatic C-HLow risk; generally stable under typical analytical conditions.[8]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the best practices for preparing a stock solution of this compound to minimize the risk of isotopic exchange.

  • Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature for at least 15 minutes before opening. This prevents condensation of atmospheric moisture into the powder.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Acetonitrile is a common and effective choice.

  • Weighing: Use a calibrated analytical balance to accurately weigh the required amount of the standard in a low-humidity environment if possible.

  • Dissolution: Add the chosen solvent to the weighed standard. Ensure complete dissolution using gentle vortexing or brief sonication in a room temperature water bath.

  • Storage: Store the final stock solution in a tightly sealed, amber glass vial at -20°C or -80°C.[10]

Protocol 2: Minimizing Exchange During LC-MS Sample Analysis

This protocol provides a general workflow for analyzing samples containing this compound while minimizing back-exchange.

  • Sample Preparation:

    • Perform all sample dilutions and preparation steps on ice or using pre-chilled racks.

    • Use a sample diluent that is primarily aprotic (e.g., 90% acetonitrile / 10% water) if compatible with your sample matrix and chromatography.

    • If an aqueous buffer is required, ensure it is pH-adjusted to the optimal stability range (e.g., pH 4-6) using a non-protic acid if possible.

  • LC System Configuration:

    • Set the autosampler temperature to a low setting, typically 4°C.

    • Use a mobile phase that is slightly acidic (e.g., 0.1% formic acid in water/acetonitrile), as this is often the pH of minimum exchange.[1] Avoid basic mobile phases.

    • If possible, use a shorter analytical column and/or a higher flow rate to reduce the total run time and thus the compound's exposure to protic solvents.[9]

  • MS System Configuration:

    • Configure the mass spectrometer to monitor for both the deuterated standard (parent -> fragment) and the potential unlabeled analogue (parent-d2 -> fragment). This allows you to quantify the extent of any back-exchange that may be occurring.

Visualizations

Mechanism of Isotopic Exchange

The exchange of the alpha-deuteriums is catalyzed by either acid or base through the formation of an enol or enolate intermediate, respectively.

G cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange B_Start R-CD₂-COOH B_Enolate Enolate Intermediate [R-C(O⁻)=CD-COOH] B_Start->B_Enolate -D⁺ (from Base) B_End R-CHD-COOH B_Enolate->B_End +H⁺ (from Solvent) A_Start R-CD₂-COOH A_Enol Enol Intermediate [R-C(OH)=CD-COOH] A_Start->A_Enol +H⁺, -D⁺ A_End R-CHD-COOH A_Enol->A_End -H⁺

Caption: Acid- and base-catalyzed mechanisms for deuterium-hydrogen exchange.

Troubleshooting Workflow

A logical approach to diagnosing and solving isotopic exchange issues.

G start Isotopic Exchange Suspected? (e.g., low IS signal, M+0 interference) check_storage 1. Check Storage Conditions (Solvent, Temp, Age) start->check_storage check_prep 2. Review Sample Prep (Diluent, pH, Temp) check_storage->check_prep Storage OK reprepare Action: Prepare fresh standard in aprotic solvent at -80°C check_storage->reprepare Issue Found check_lc 3. Evaluate LC-MS Method (Mobile Phase pH, Temp, Run Time) check_prep->check_lc Prep OK modify_prep Action: Use aprotic diluent, adjust pH, keep samples cold check_prep->modify_prep Issue Found modify_lc Action: Adjust mobile phase pH to 2.5-7, lower temp, shorten gradient check_lc->modify_lc Issue Found end Problem Resolved reprepare->end modify_prep->end modify_lc->end

Caption: Troubleshooting workflow for identifying sources of isotopic exchange.

References

Technical Support Center: Acylglycine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS/MS analysis of acylglycines.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for acylglycine analysis by LC-MS/MS?

A1: Electrospray ionization (ESI) is the most widely used ionization technique for acylglycine analysis.[1][2] Acylglycines are polar and ionizable molecules, making them well-suited for ESI. It is recommended to test both positive and negative ion modes during method development to determine the optimal polarity for your specific acylglycines of interest.

Q2: Why is the use of internal standards crucial in quantitative acylglycine analysis?

A2: Internal standards (IS) are essential for accurate and precise quantification in LC-MS/MS analysis. They help to correct for variations that can occur during sample preparation, injection, and ionization.[3][4] Stable isotope-labeled (SIL) internal standards are the gold standard as they have nearly identical chemical and physical properties to the analyte, but a different mass, allowing for accurate normalization.[4][5]

Q3: What is Multiple Reaction Monitoring (MRM) and why is it used for acylglycine quantification?

A3: Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique used for quantifying specific compounds.[6][7] In an MRM experiment, a specific precursor ion (the ionized acylglycine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is then selected in the third quadrupole for detection.[6][7] This highly specific and sensitive technique minimizes background noise and allows for accurate quantification of acylglycines in complex biological matrices.[6][8]

Q4: How can I improve the sensitivity of my acylglycine analysis?

A4: To enhance sensitivity, consider the following:

  • Isotope Labeling: Derivatizing acylglycines with a reagent like p-dimethylaminophenacyl (DmPA) bromide can significantly improve detection sensitivity.[5][9]

  • Optimize Ion Source Parameters: Fine-tune parameters such as spray voltage, gas flows (nebulizer, heater, and curtain gas), and ion source temperature to maximize the signal for your target analytes.[1][10]

  • Optimize Collision Energy: Adjust the collision energy for each MRM transition to achieve the most abundant and stable fragment ion.[1][11]

  • Sample Preparation: Employ a sample preparation method like solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of acylglycines.

Issue Potential Cause(s) Recommended Action(s)
No or Low Signal Intensity LC System: - Leak in the system.- Incorrect mobile phase composition.- Clogged tubing or column.- Diverter valve not switching correctly.MS System: - Ion source not optimized (e.g., spray needle position).- Incorrect MS method parameters (e.g., wrong polarity, incorrect MRM transitions).- Contaminated ion source.LC System: - Check all fittings for leaks.[13]- Verify mobile phase preparation and composition.- Purge the LC system; if pressure is high, check for clogs.[13]- Ensure the diverter valve is programmed correctly in the method.MS System: - Optimize the spray needle position.- Verify all MS method parameters.- Clean the ion source components (e.g., capillary, skimmer).[14]
Poor Peak Shape (Tailing, Fronting, or Splitting) - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase.- High injection volume.- Wash the column with a strong solvent or replace it if necessary.- Ensure the mobile phase pH is appropriate for the analytes.- Dissolve the sample in a solvent similar to the initial mobile phase.- Reduce the injection volume.
Retention Time Shifts - Inconsistent column temperature.- Changes in mobile phase composition.- Air bubbles in the pump.- Column not properly equilibrated.[13]- Ensure the column oven is set to a stable temperature.- Prepare fresh mobile phase and ensure proper mixing.- Purge the pumps to remove any air bubbles.[13]- Increase the column equilibration time between injections.[13]
High Background Noise - Contaminated mobile phase or solvents.- Contaminated LC system or ion source.- Use of non-volatile buffers.- Use high-purity, LC-MS grade solvents and additives.[14][15]- Flush the LC system and clean the ion source.- Use volatile mobile phase additives like formic acid or ammonium formate.[13]
Sample Carryover - Contamination in the autosampler needle or injection port.- Adsorption of analytes to surfaces.- Implement a needle wash with a strong organic solvent between injections.- Include blank injections after high-concentration samples to assess and mitigate carryover.[13]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a general guideline and may require optimization for specific acylglycines.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard mixture to a known volume of the urine sample.[5]

  • SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge by washing sequentially with methanol and then water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove unretained compounds.

  • Elution: Elute the acylglycines from the cartridge using a suitable solvent, such as a mixture of methanol and formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Method Parameters

The following table provides a starting point for developing a UPLC-MS/MS method for acylglycine analysis. Optimization will be necessary.

Parameter Typical Setting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for re-equilibration.
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 - 50 °C
Injection Volume5 - 10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.0 - 4.0 kV
Source Temperature120 - 150 °C
Desolvation Temperature350 - 500 °C
Desolvation Gas Flow600 - 800 L/hr
Cone Gas Flow50 - 150 L/hr
Collision GasArgon

Note: These are example parameters and should be optimized for your specific instrument and analytes.

Visualizations

General LC-MS/MS Workflow for Acylglycine Analysis

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with Internal Standards Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute LC UPLC Separation Reconstitute->LC MS Tandem MS Detection (MRM Mode) LC->MS Process Peak Integration & Quantification MS->Process Report Generate Report Process->Report troubleshooting Start Low or No Signal CheckLC Check LC System Start->CheckLC CheckMS Check MS System Start->CheckMS Leaks Leaks? CheckLC->Leaks Source Ion Source Clean? CheckMS->Source MobilePhase Mobile Phase OK? Leaks->MobilePhase No FixLeaks Fix Leaks Leaks->FixLeaks Yes Pressure Pressure OK? MobilePhase->Pressure Yes RemakeMP Remake Mobile Phase MobilePhase->RemakeMP No TroubleshootClog Troubleshoot Clog Pressure->TroubleshootClog No (High) Resolved Issue Resolved Pressure->Resolved Yes Method MS Method Correct? Source->Method Yes CleanSource Clean Ion Source Source->CleanSource No CorrectMethod Correct MS Method Method->CorrectMethod No Method->Resolved Yes FixLeaks->Resolved RemakeMP->Resolved TroubleshootClog->Resolved CleanSource->Resolved CorrectMethod->Resolved

References

Technical Support Center: N-(3-Phenylpropionyl)glycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-(3-Phenylpropionyl)glycine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak shape.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Phenylpropionyl)glycine and why is its analysis important?

N-(3-Phenylpropionyl)glycine is an acylglycine, which are typically minor metabolites of fatty acids.[1][2] Its detection and quantification in biological fluids, such as urine, can be a critical diagnostic marker for certain inborn errors of metabolism, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][3]

Q2: What are the key physicochemical properties of N-(3-Phenylpropionyl)glycine relevant to its chromatographic analysis?

Understanding the properties of N-(3-Phenylpropionyl)glycine is crucial for developing and troubleshooting analytical methods. Key properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₃[1][2][4]
Molecular Weight207.23 g/mol [2][5]
pKa (Strongest Acidic)~4.0[1]
SolubilitySoluble in DMSO and Methanol.[6] Limited solubility in PBS (pH 7.2) at 1 mg/mL.[3][3][6]

Q3: What is the most common cause of poor peak shape for N-(3-Phenylpropionyl)glycine in reversed-phase HPLC?

The most common issue is related to the ionization of the carboxylic acid group.[1] If the mobile phase pH is close to the pKa of the analyte (~4.0), a mixed population of ionized and non-ionized forms will exist, leading to peak broadening, splitting, or tailing.

Troubleshooting Guide: Poor Peak Shape

Poor peak shape, particularly peak tailing, is a frequent challenge in the HPLC analysis of N-(3-Phenylpropionyl)glycine. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Initial Troubleshooting Workflow

The following diagram outlines the initial steps to take when encountering poor peak shape.

G start Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue System-wide issue likely (e.g., dead volume, blockage) check_all_peaks->system_issue Yes compound_specific_issue Compound-specific issue likely check_all_peaks->compound_specific_issue No troubleshoot_system Troubleshoot System (Check connections, frits, etc.) system_issue->troubleshoot_system troubleshoot_compound Troubleshoot Compound-Specific Parameters (Go to Detailed Guide) compound_specific_issue->troubleshoot_compound

Caption: Initial troubleshooting workflow for poor peak shape.

Detailed Troubleshooting for Compound-Specific Issues

If only the N-(3-Phenylpropionyl)glycine peak is showing poor shape, follow this detailed guide.

1. Mobile Phase pH

The ionization state of the carboxylic acid group of N-(3-Phenylpropionyl)glycine is critical for good peak shape.

  • Problem: The mobile phase pH is too close to the pKa of the analyte (~4.0), causing a mix of ionized and non-ionized species.

  • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For reversed-phase chromatography, a lower pH is generally preferred to ensure the compound is in its protonated, less polar form.

    • Recommendation: Adjust the aqueous component of the mobile phase to a pH between 2.5 and 3.0 using an appropriate acid (e.g., formic acid or phosphoric acid).

2. Sample Solvent Mismatch

  • Problem: The sample is dissolved in a solvent that is significantly stronger (more organic content) than the initial mobile phase conditions. This can cause peak distortion, including fronting or splitting.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as low as possible. N-(3-Phenylpropionyl)glycine is soluble in DMSO and methanol.[6]

3. Secondary Interactions with the Stationary Phase

  • Problem: The analyte may have secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica packing material, leading to peak tailing.

  • Solution:

    • Mobile Phase Additive: Incorporate a small amount of a competing agent, like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.05-0.1%), into the mobile phase.

    • Column Choice: Use a column with high-purity silica and effective end-capping to minimize exposed silanol groups.

4. Column Overload

  • Problem: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Solution: Reduce the concentration of the sample or decrease the injection volume.

Troubleshooting Logic Diagram

This diagram illustrates the decision-making process for addressing compound-specific peak shape issues.

G start Poor N-(3-Phenylpropionyl)glycine Peak Shape check_pH Is mobile phase pH 2.5-3.0? start->check_pH adjust_pH Adjust mobile phase pH to 2.5-3.0 with acid check_pH->adjust_pH No check_solvent Is sample solvent same as initial mobile phase? check_pH->check_solvent Yes adjust_pH->check_solvent change_solvent Re-dissolve sample in mobile phase or reduce injection volume check_solvent->change_solvent No check_overload Is peak fronting observed? check_solvent->check_overload Yes change_solvent->check_overload reduce_concentration Reduce sample concentration or injection volume check_overload->reduce_concentration Yes consider_secondary_interactions Consider secondary interactions (e.g., add TFA, use different column) check_overload->consider_secondary_interactions No G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep_start Prepare Standard/ Sample dissolve Dissolve in Initial Mobile Phase sample_prep_start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject Sample filter->inject separate Gradient Elution (C18 Column) inject->separate detect UV or MS Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify Concentration integrate->quantify

References

Low recovery of N-(3-Phenylpropionyl)glycine-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Recovery of N-(3-Phenylpropionyl)glycine-d2 During Sample Extraction

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of this compound in their analytical workflows. This guide provides detailed troubleshooting steps, FAQs, and optimized protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use? this compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine.[1][2] As a stable isotope-labeled internal standard, it is used in quantitative mass spectrometry-based assays, such as LC-MS/MS. Its chemical properties are nearly identical to the endogenous (unlabeled) compound, but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for analyte loss during sample preparation and for variability in instrument response (matrix effects), ensuring accurate quantification.[3]

Q2: What are the most common reasons for low recovery of this compound? Low recovery is typically due to issues within the sample extraction process, which can be broadly categorized as either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) problems. For SPE, common causes include improper pH of the sample, incorrect sorbent choice, use of a wash solvent that is too strong, or an elution solvent that is too weak.[4][5] For LLE, low recovery often stems from a suboptimal pH of the aqueous phase, an inappropriate organic solvent, or an insufficient phase ratio.[6] In both cases, analyte loss can occur at any step of the extraction.[7][8]

Q3: How does the pH of my sample critically affect the recovery of this compound? this compound is an acylglycine with a carboxylic acid functional group, making it an acidic compound.[1][9] Its ionization state, which is controlled by pH, dictates its solubility and interaction with extraction media.

  • For Reversed-Phase SPE: The goal is to retain the analyte in its neutral, more hydrophobic form. This is achieved by adjusting the sample pH to be approximately 2 units below its pKa.

  • For Ion-Exchange SPE: The goal is to retain the analyte in its charged (ionized) form. For anion exchange, the sample pH should be adjusted to about 2 units above its pKa to ensure the carboxylic acid is deprotonated (negatively charged).[4]

  • For Liquid-Liquid Extraction (LLE): To extract the analyte from an aqueous sample into an organic solvent, it should be in its neutral form. Therefore, the pH of the aqueous sample should be acidified to at least 2 units below the analyte's pKa.[6]

Q4: Could my low signal be due to matrix effects instead of low recovery? Yes, it is a critical distinction to make.

  • Low Recovery is the physical loss of the analyte during the sample preparation steps (e.g., it is washed away and discarded).[10]

  • Matrix Effect is the suppression or enhancement of the analyte's signal during ionization in the mass spectrometer's source, caused by co-eluting compounds from the sample matrix.[3][11] Phospholipids are common culprits of ion suppression in biological samples.[12][13] You may have excellent physical recovery, but a strong matrix effect could still lead to a very low signal. A properly matched stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effect, thus providing correction for this phenomenon. However, if the internal standard itself shows a very low response compared to its signal in a clean solvent, you may have a combination of both poor recovery and matrix effects.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low recovery of this compound for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods.

Initial Diagnostic Step: Locating the Analyte Loss

To efficiently troubleshoot, you must first determine at which stage the analyte is being lost. It is recommended to collect and analyze the liquid fractions from each step of your process (sample load, wash, and elution) to pinpoint the source of the loss.[14]

Troubleshooting Solid-Phase Extraction (SPE)

Q: My analyte is being lost during the Sample Loading step (i.e., it is found in the flow-through). What are the potential causes? This issue, known as "breakthrough," occurs when the analyte fails to bind to the SPE sorbent.[4]

Q: My analyte is being lost during the Washing step. How can I prevent this? This indicates that your wash solvent is too strong and is stripping the analyte from the sorbent along with the interferences.

Q: My analyte is retained on the cartridge but is not present in the final extract. What is causing poor Elution? This common problem suggests the elution solvent is not strong enough to break the interaction between the analyte and the sorbent.[5][14]

Data Presentation: Summary of SPE Troubleshooting Strategies

Problem Stage Potential Cause Problematic Condition Recommended Solution Expected Outcome
Sample Loading Incorrect pHSample pH is too low for anion exchange or too high for reversed-phase.For anion exchange, increase sample pH to 2 units above analyte pKa. For reversed-phase, decrease pH to 2 units below pKa.[4]Enhanced retention of the analyte on the sorbent.
Inappropriate SorbentUsing a reversed-phase (e.g., C18) sorbent for a highly polar analyte.Switch to an anion-exchange (e.g., SAX) or mixed-mode (e.g., MAX) sorbent.[4]Stronger binding interaction and reduced breakthrough.
Sample Solvent Too StrongHigh percentage of organic solvent in the sample.Dilute the sample with a weaker, aqueous solvent (e.g., water or buffer) before loading.[15]Improved analyte retention.
High Flow RateSample is loaded too quickly (>1-2 mL/min).Decrease the sample loading flow rate to approx. 1 mL/min.[15]Increased interaction time between the analyte and sorbent.
Washing Wash Solvent Too StrongHigh percentage of organic solvent or incorrect pH in the wash solution.Decrease the organic solvent strength of the wash step or ensure the pH maintains the analyte's desired ionization state.[4]Interferences are removed without eluting the analyte.
Elution Elution Solvent Too WeakInsufficient organic content or incorrect pH to disrupt binding.For anion exchange, use an acidic eluent (e.g., 2-5% formic acid in methanol) to neutralize the analyte. For reversed-phase, increase the organic solvent strength.[5]Complete desorption of the analyte from the sorbent.
Insufficient VolumeElution volume is too low to pass through the entire sorbent bed.Increase the elution volume in increments (e.g., 2 x 1 mL instead of 1 x 1 mL).[5]Full recovery of the eluted analyte.
Troubleshooting Liquid-Liquid Extraction (LLE)

Q: How can I optimize my LLE protocol for this compound? Optimization hinges on controlling the analyte's solubility. To move this acidic compound from an aqueous phase to an organic phase, it must be in its neutral, more lipophilic form.

  • pH Adjustment: Adjust the pH of the aqueous sample to be at least 2 units below the analyte's pKa using a suitable acid (e.g., hydrochloric acid, formic acid).[6]

  • Solvent Selection: Choose an appropriate water-immiscible organic solvent. Ethyl acetate is a common and effective choice for moderately polar compounds. Try to match the polarity of the solvent to the analyte.[16]

Q: My LLE recovery is still poor after adjusting pH. What else can I try? If initial optimization is insufficient, consider these advanced techniques:

  • Increase Phase Ratio: Increase the volume ratio of the organic solvent to the aqueous sample. A ratio of 7:1 is a good starting point to drive the equilibrium towards the organic phase.[6][16]

  • "Salting Out": Add a high concentration of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase.[6] This increases the polarity of the aqueous layer, reducing the solubility of the organic analyte and forcing it into the organic solvent.[16]

  • Back Extraction: This is a cleanup step to improve selectivity. After the initial extraction into the organic phase, the analyte can be "back-extracted" into a fresh aqueous phase where the pH has been made basic (e.g., pH > pKa + 2). This ionizes the analyte, making it highly water-soluble and leaving neutral, interfering compounds behind in the organic layer. The clean aqueous phase can then be re-acidified and re-extracted for final analysis.[6][16]

Experimental Protocols

Optimized Protocol: Solid-Phase Extraction (Anion Exchange)

This protocol is a starting point for extracting this compound from a biological matrix like plasma or urine using a weak anion exchange (WAX) SPE cartridge.

  • Sample Pre-treatment:

    • To 100 µL of sample, add the internal standard (this compound).

    • Add 400 µL of 2% ammonium hydroxide in water to raise the pH and ensure the analyte is ionized.

    • Vortex for 30 seconds.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a WAX SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).[15]

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar, non-ionic interferences.

    • Wash the cartridge with 1 mL of hexane to remove non-polar, lipid-based interferences.

  • Elution:

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5 minutes to remove residual wash solvents.

    • Elute the retained analyte with 1-2 mL of 2% formic acid in methanol. The acid neutralizes the analyte, breaking the ionic bond with the sorbent and allowing it to elute.[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., 100 µL of 50:50 methanol:water).

Mandatory Visualization

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving low recovery issues.

Low_Recovery_Troubleshooting cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting start Low Recovery of Analyte Detected method_choice Which Extraction Method? start->method_choice spe_path Solid-Phase Extraction (SPE) method_choice->spe_path SPE lle_path Liquid-Liquid Extraction (LLE) method_choice->lle_path LLE spe_check_loss Analyze Effluent from Each Step (Load, Wash, Elution) spe_path->spe_check_loss spe_loss_point Where is the Analyte Lost? spe_check_loss->spe_loss_point loss_load During Loading (Breakthrough) spe_loss_point->loss_load Loading loss_wash During Washing spe_loss_point->loss_wash Washing loss_elution Not in Eluate (Poor Elution) spe_loss_point->loss_elution Elution sol_load 1. Check/Adjust Sample pH 2. Use Stronger Sorbent (e.g., Anion Exchange) 3. Dilute Sample with Weak Solvent 4. Decrease Flow Rate loss_load->sol_load sol_wash 1. Decrease Organic % in Wash Solvent 2. Ensure Wash pH Maintains Retention loss_wash->sol_wash sol_elution 1. Increase Elution Solvent Strength (e.g., add acid/base) 2. Increase Elution Volume loss_elution->sol_elution lle_check_params Review LLE Parameters lle_path->lle_check_params lle_params_ok Are Key Parameters Optimized? lle_check_params->lle_params_ok sol_lle_basic 1. Adjust Aqueous pH to < pKa - 2 2. Check Organic Solvent Choice lle_params_ok->sol_lle_basic No sol_lle_advanced 1. Increase Organic:Aqueous Ratio 2. Add Salt to Aqueous Phase ('Salting Out') 3. Consider Back-Extraction for Cleanup lle_params_ok->sol_lle_advanced Yes

References

In-source fragmentation of N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(3-Phenylpropionyl)glycine-d2. The information herein is designed to address common issues encountered during experimental analysis, particularly focusing on in-source fragmentation in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is the deuterium-labeled version of N-(3-Phenylpropionyl)glycine. It is an acylglycine, a class of metabolites that can be indicative of certain metabolic disorders. The deuterium labeling makes it a useful internal standard for quantitative mass spectrometry-based assays.

Q2: What is the molecular weight of this compound?

The molecular weight of this compound is approximately 209.24 g/mol .[1]

Q3: What is "in-source fragmentation" and why is it a concern?

In-source fragmentation is the breakdown of an analyte within the ion source of a mass spectrometer before mass analysis. This can complicate data interpretation by reducing the abundance of the intact molecular ion and generating fragment ions that could be mistaken for other sample components. Controlling in-source fragmentation is crucial for accurate quantification and compound identification.

Q4: What are the expected major ions for this compound in mass spectrometry?

In positive ion mode electrospray ionization (ESI), you can expect to see the protonated molecule, [M+H]⁺, at an m/z of approximately 210.25. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 208.23. Due to in-source fragmentation, you may also observe fragment ions.

Q5: What is the most likely in-source fragment for this compound?

Based on the structure of the molecule and fragmentation patterns of similar compounds, the most probable fragmentation pathway is the cleavage of the amide bond. This would result in the formation of a deuterated glycine fragment. For this compound, this would correspond to a fragment ion with an m/z of approximately 76 in its neutral form, which would be observed as a protonated or deprotonated species depending on the ionization mode.

Troubleshooting Guide

Issue 1: High Abundance of a Fragment Ion (e.g., at m/z ~76) and Low Abundance of the Molecular Ion ([M+H]⁺ or [M-H]⁻)

Potential Causes:

  • High In-Source Energy: The settings in the ion source, such as the cone voltage or fragmentor voltage, are too high, causing the molecule to fragment before it is mass analyzed.

  • Elevated Source Temperature: A high ion source temperature can provide enough thermal energy to induce fragmentation of thermally labile compounds.

  • Dirty Ion Source: Contaminants in the ion source can sometimes contribute to unwanted fragmentation.

Solutions:

StepActionExpected Outcome
1Reduce Cone/Fragmentor Voltage: Gradually decrease the cone voltage (or equivalent parameter on your instrument) in increments of 5-10 V.A decrease in the intensity of the fragment ion and a corresponding increase in the intensity of the molecular ion.
2Optimize Source Temperature: Lower the ion source temperature in increments of 10-20 °C.Reduced fragmentation and improved molecular ion signal. Be mindful that excessively low temperatures can lead to poor desolvation.
3Modify Mobile Phase: The composition of the mobile phase can influence ionization efficiency and fragmentation. For example, using methanol instead of acetonitrile has been reported to sometimes reduce in-source fragmentation.Altered ionization efficiency and potentially reduced fragmentation.
4Clean the Ion Source: If the problem persists and performance has degraded over time, follow the manufacturer's procedure for cleaning the ion source components.Improved overall instrument performance and potentially reduced in-source fragmentation.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its primary fragment in both positive and negative ionization modes.

Ion TypePositive Ion Mode (m/z)Negative Ion Mode (m/z)
Protonated/Deuterated Molecule ~210.25 ([M+H]⁺)~208.23 ([M-H]⁻)
Sodium Adduct ~232.23 ([M+Na]⁺)-
Potassium Adduct ~248.21 ([M+K]⁺)-
Primary Fragment (Glycine-d2 moiety) ~77.04 ([C₂H₂D₂NO₂]⁺)~75.02 ([C₂H D₂NO₂]⁻)

Experimental Protocols

Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the initial mobile phase to the desired concentration for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This is a general starting method and should be optimized for your specific instrumentation and application.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 5 µL.

  • MS Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive or Negative, depending on sensitivity requirements.

  • Scan Mode: Full Scan to observe the molecular ion and any fragments. A subsequent product ion scan (MS/MS) of the molecular ion can be used to confirm the identity of the fragments.

  • Initial In-Source Fragmentation Check:

    • Cone/Fragmentor Voltage: Start with a low value (e.g., 20 V) and incrementally increase to observe the onset of fragmentation.

    • Source Temperature: Begin with a moderate temperature (e.g., 120 °C).

Visualizations

InSourceFragmentationWorkflow cluster_0 Experimental Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Observe Observe High Fragment Ion and Low Molecular Ion ReduceVoltage Decrease Cone/Fragmentor Voltage Observe->ReduceVoltage Primary Action OptimizeTemp Lower Source Temperature Observe->OptimizeTemp Secondary Action ModifyMobilePhase Adjust Mobile Phase Composition Observe->ModifyMobilePhase If voltage/temp ineffective CleanSource Clean Ion Source Observe->CleanSource If performance is poor Outcome Increased Molecular Ion Signal and Decreased Fragment Ion Signal ReduceVoltage->Outcome OptimizeTemp->Outcome ModifyMobilePhase->Outcome CleanSource->Outcome

Caption: A troubleshooting workflow for addressing in-source fragmentation.

FragmentationPathway Parent This compound [M+H]⁺ m/z ~210.25 Fragment1 Phenylpropionyl moiety [C₉H₉O]⁺ m/z ~133.07 Parent->Fragment1 Amide Bond Cleavage Fragment2 Deuterated Glycine moiety [C₂H₄D₂NO₂]⁺ m/z ~78.05 Parent->Fragment2 Amide Bond Cleavage

Caption: Proposed fragmentation pathway of this compound.

LogicalRelationship InSourceEnergy In-Source Energy (Voltage, Temperature) Fragmentation In-Source Fragmentation InSourceEnergy->Fragmentation Increases MolecularIon Molecular Ion Abundance Fragmentation->MolecularIon Decreases FragmentIon Fragment Ion Abundance Fragmentation->FragmentIon Increases

Caption: The relationship between in-source energy and ion abundance.

References

Technical Support Center: N-(3-Phenylpropionyl)glycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-(3-Phenylpropionyl)glycine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of N-(3-Phenylpropionyl)glycine.

Q1: I am observing an unexpected peak in my HPLC/UPLC chromatogram that does not correspond to my product or starting materials. What could be the source of this contamination?

A1: Unexpected peaks, often referred to as "ghost peaks," can arise from several sources. Here’s a systematic approach to identify the contaminant:

  • System Contamination:

    • Mobile Phase: Impurities in solvents or additives can accumulate and elute as peaks, especially during gradient runs. Ensure you are using high-purity, HPLC/MS-grade solvents and freshly prepared mobile phases.

    • System Components: Contamination can leach from tubing, fittings, pump seals, or the injection rotor seal. Plasticizers are common contaminants from plastic components.

    • Carryover: Residual sample from a previous injection can elute in a subsequent run.

  • Sample-Related Contamination:

    • Synthesis Byproducts: The synthesis of N-(3-Phenylpropionyl)glycine typically involves the coupling of 3-phenylpropionic acid and glycine. Potential impurities include unreacted starting materials, byproducts from coupling reagents (e.g., dicyclohexylurea if DCC is used), or side-products from the starting materials themselves.

    • Degradation Products: Although N-(3-Phenylpropionyl)glycine is stable, it can degrade under harsh conditions such as strong acid or base, leading to hydrolysis of the amide bond.

Troubleshooting Steps:

  • Blank Injection: Run a blank injection (injecting only the mobile phase) to see if the ghost peak is still present. If it is, the contamination is likely from the HPLC system or the mobile phase.

  • Systematic Cleaning: If system contamination is suspected, follow a systematic cleaning protocol, starting from the mobile phase reservoirs and moving through the pump, injector, and column.

  • Sample Preparation Review: Re-evaluate your sample preparation procedure. Ensure all glassware is scrupulously clean and that solvents used for sample dissolution are of high purity.

Q2: My mass spectrometry data shows ions with unexpected m/z values, such as [M+23]+ and [M+39]+, in addition to the expected [M+H]+ for N-(3-Phenylpropionyl)glycine. What are these?

A2: These are common adduct ions formed during electrospray ionization (ESI) mass spectrometry. The ion at [M+23]+ corresponds to the sodium adduct of your molecule ([M+Na]+), and the ion at [M+39]+ corresponds to the potassium adduct ([M+K]+).

Sources of Metal Adducts:

  • Glassware: Sodium and potassium ions can leach from glass containers.

  • Reagents and Solvents: These ions are ubiquitous and can be present as impurities in your reagents and solvents.

  • Sample Matrix: Biological samples can have high concentrations of various salts.

Mitigation Strategies:

  • Use polypropylene vials and containers instead of glass where possible.

  • Use high-purity solvents and reagents.

  • Optimize mass spectrometer source conditions to favor the formation of the protonated molecule.

  • While not ideal for MS, the addition of a small amount of a volatile acid like formic acid to the mobile phase can sometimes suppress sodium and potassium adduct formation by providing a ready source of protons.

Q3: I am concerned about potential impurities from the synthesis of N-(3-Phenylpropionyl)glycine. What are the most likely synthesis-related contaminants?

A3: The most probable synthetic route for N-(3-Phenylpropionyl)glycine is the coupling of 3-phenylpropionic acid and a glycine derivative. Potential impurities can be categorized as follows:

  • Unreacted Starting Materials:

    • 3-Phenylpropionic acid

    • Glycine or glycine ester

  • Reagent-Related Byproducts:

    • If a carbodiimide coupling reagent like DCC is used, dicyclohexylurea (DCU) is a common byproduct.

    • If activating agents like TBTU are used, their byproducts can be present.

  • Side-Reaction Products:

    • Dipeptide Formation: If glycine is not properly protected, it could self-condense to form glycylglycine, which could then react with 3-phenylpropionic acid.

    • Racemization: While less of a concern for glycine, if other amino acids were used, racemization at the alpha-carbon could occur.

Identification and Control:

  • Use a high-resolution analytical technique like LC-MS/MS to identify the molecular weights of the impurity peaks.

  • Optimize the purification process (e.g., recrystallization or chromatography) to remove these impurities.

  • Ensure high-purity starting materials are used.

Quantitative Data Summary

The following tables summarize potential contaminants and their typical observance in the analysis of N-(3-Phenylpropionyl)glycine.

Table 1: Common Contaminants and Their Sources

ContaminantSourceTypical Analytical Observation
Plasticizers (e.g., phthalates)Lab consumables (tubing, vials, well plates)Multiple peaks in HPLC blank runs, often at higher retention times.
Unreacted 3-Phenylpropionic AcidSynthesisPeak corresponding to its molecular weight in LC-MS.
Unreacted GlycineSynthesisMay not be well-retained on a reverse-phase column.
Dicyclohexylurea (DCU)DCC coupling reagent in synthesisA peak in the chromatogram, often with low UV activity.
Sodium and Potassium AdductsGlassware, reagents, sample matrix[M+Na]+ and [M+K]+ ions in the mass spectrum.
N-(3-Phenylpropionyl)glycylglycineSide-reaction during synthesisA peak with a higher molecular weight than the product in LC-MS.

Experimental Protocols

Protocol 1: General UPLC-MS/MS Method for N-(3-Phenylpropionyl)glycine Analysis

This protocol provides a general method for the analysis of N-(3-Phenylpropionyl)glycine. Optimization may be required for specific matrices.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Gas Flows: Optimized for the specific instrument.

    • MRM Transitions (for triple quadrupole):

      • N-(3-Phenylpropionyl)glycine: Precursor ion (Q1) m/z 208.1 -> Product ion (Q3) m/z 76.1 (glycine fragment).

Protocol 2: Forced Degradation Study

To assess the stability of N-(3-Phenylpropionyl)glycine and identify potential degradation products, a forced degradation study can be performed.

  • Prepare Stock Solution: Prepare a stock solution of N-(3-Phenylpropionyl)glycine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound at 105 °C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for analysis by the UPLC-MS/MS method described in Protocol 1. Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify degradation products.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak Observed blank_injection Perform Blank Injection start->blank_injection peak_present Peak in Blank? blank_injection->peak_present system_contamination Source: System/Solvent Contamination peak_present->system_contamination Yes sample_contamination Source: Sample-Related Contamination peak_present->sample_contamination No clean_system Clean System Components (Mobile Phase, Injector, Column) system_contamination->clean_system review_synthesis Review Synthesis Protocol (Starting Materials, Reagents) sample_contamination->review_synthesis review_handling Review Sample Handling (Glassware, Solvents) sample_contamination->review_handling end Contamination Source Identified clean_system->end review_synthesis->end review_handling->end Synthesis_Impurities cluster_synthesis Synthesis of N-(3-Phenylpropionyl)glycine cluster_impurities Potential Contaminants SM1 3-Phenylpropionic Acid Coupling Coupling Reaction SM1->Coupling SM2 Glycine (or ester) SM2->Coupling Product N-(3-Phenylpropionyl)glycine Coupling->Product Imp1 Unreacted Starting Materials Coupling->Imp1 Imp2 Coupling Reagent Byproducts (e.g., DCU) Coupling->Imp2 Imp3 Side-Reaction Products (e.g., Dipeptides) Coupling->Imp3

Technical Support Center: N-(3-Phenylpropionyl)glycine (PPG) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the limit of detection for N-(3-Phenylpropionyl)glycine (PPG). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Phenylpropionyl)glycine (PPG) and why is its detection important?

A1: N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine, a metabolite formed from the conjugation of 3-phenylpropionic acid with glycine.[1] Acylglycines are typically minor metabolites of fatty acids.[2] However, elevated levels of specific acylglycines, including PPG, can be indicative of inborn errors of metabolism.[2] Specifically, the detection of PPG in urine is a diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common and treatable metabolic disorder.[2][3] PPG is also a metabolite produced by gut microbiota, and its presence can offer insights into the host's metabolism.[1]

Q2: What are the common analytical techniques used for the quantification of PPG?

A2: The most common and preferred analytical technique for the quantification of PPG and other acylglycines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput, making it ideal for analyzing complex biological matrices like urine and plasma. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, but LC-MS/MS is generally favored.

Q3: How can the sensitivity of PPG detection by LC-MS/MS be improved?

A3: Improving the sensitivity of PPG detection involves optimizing several aspects of the analytical workflow:

  • Sample Preparation: Efficient extraction and cleanup of the sample to remove interfering matrix components is crucial. Solid-phase extraction (SPE) is a commonly used technique for this purpose.

  • Derivatization: Derivatizing PPG can enhance its chromatographic retention and ionization efficiency. Common derivatization agents for acylglycines include n-butanol.

  • Chromatographic Separation: Optimizing the liquid chromatography method, including the choice of column and mobile phase, can improve peak shape and reduce co-elution with interfering compounds, thereby enhancing the signal-to-noise ratio.

  • Mass Spectrometry Parameters: Fine-tuning the mass spectrometer settings, such as ionization source parameters and collision energies for Multiple Reaction Monitoring (MRM), is essential for maximizing the signal intensity of PPG.

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of N-(3-Phenylpropionyl)glycine.

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase Composition For reversed-phase chromatography of polar analytes like PPG, starting with a high aqueous mobile phase (e.g., 100% aqueous) can improve peak shape.[4] Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Wash the column with a strong solvent or replace the column if it's old or has been used extensively with complex matrices.
Injector Issues Ensure the injection needle and port are clean. Introduce an air gap between washes and the sample in the autosampler method to prevent mixing with organic wash solvents.[4]
Co-elution with Interfering Compounds Optimize the chromatographic gradient to better separate PPG from matrix components. Consider a more rigorous sample cleanup procedure.
Issue 2: Low Signal Intensity or High Limit of Detection (LOD)
Potential Cause Troubleshooting Step
Ion Suppression Ion suppression is a common issue in LC-MS, especially with complex matrices like urine.[5] Diluting the sample can sometimes mitigate this, but this may not be feasible for trace analysis.[5] Improve sample cleanup to remove suppressive agents like salts and highly concentrated endogenous compounds.[5] Adjusting chromatographic conditions to separate PPG from the suppression zones (often at the beginning and end of the gradient) is also effective.[5]
Suboptimal Ionization Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase is compatible with efficient electrospray ionization (ESI); for example, using volatile buffers and an appropriate pH.
Inefficient Derivatization Optimize the derivatization reaction conditions (e.g., temperature, time, reagent concentration).[6][7]
Analyte Degradation Ensure proper sample storage and handling to prevent degradation. Prepare fresh standards and samples.
MS Detector Not Tuned or Calibrated Perform a system tune and calibration according to the manufacturer's recommendations.
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and validated sample preparation protocol is followed for all samples, standards, and quality controls. The use of an internal standard is critical to correct for variability.
Carryover Implement a robust needle and injection port washing procedure in the autosampler method. Injecting a blank sample after a high-concentration sample can confirm if carryover is occurring.
Fluctuations in LC System Pressure Check for leaks in the LC system. Ensure the pump is functioning correctly and the mobile phases are properly degassed.
Matrix Effects Matrix effects can vary between samples, leading to inconsistent results. A stable isotope-labeled internal standard that co-elutes with the analyte is the best way to compensate for these effects.

Experimental Protocols

Protocol 1: Sample Preparation of Urine for PPG Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and applications.

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. If not analyzed immediately, store samples at -20°C or lower.

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10-15 seconds to ensure homogeneity. Centrifuge at approximately 4000 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting and Internal Standard Spiking: In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with an appropriate amount of a stable isotope-labeled PPG internal standard solution.

  • Solid-Phase Extraction (SPE) - Optional but Recommended for Higher Sensitivity:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or anion exchange cartridge) according to the manufacturer's instructions.

    • Load the urine sample onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove unretained interferences.

    • Elute the PPG and internal standard with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract (or take an aliquot of the supernatant from step 3) in 100 µL of 3N butanolic-HCl.

    • Incubate the mixture at 60°C for 30 minutes.

    • Evaporate the butanolic-HCl to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution.

  • Final Centrifugation and Transfer: Centrifuge the reconstituted sample at high speed (e.g., >10,000 x g) for 5 minutes to remove any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for PPG Analysis

The following are typical starting parameters that should be optimized for your specific instrument.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

    • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute PPG, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40°C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These need to be determined by infusing a standard solution of derivatized PPG and its internal standard to find the optimal precursor and product ions and collision energies. For butylated PPG, the precursor ion will be the [M+H]+ of the butyl ester.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and nebulizer pressure for maximum signal intensity.

Quantitative Data

The following table summarizes representative quantitative performance data for the analysis of acylglycines using LC-MS/MS. Note that specific values can vary depending on the exact methodology and instrumentation.

Analyte Method Matrix Linearity Range Lower Limit of Quantification (LLOQ) Reference
Acylglycines (panel)UPLC-MS/MS with butylationDried Blood Spots0.005 - 25.0 µMNot explicitly stated for each[8]
Acylglycines (panel)UPLC-MS with isotope labeling derivatizationHuman Urine1.0 - 500 nM1 - 5 nM[9]
Acylglycines (panel)HPLC-ESI-MS/MS with butylationHuman UrineNot explicitly statedNot explicitly stated[10]

Visualizations

Metabolic Pathway of N-(3-Phenylpropionyl)glycine Formation

PPG_Pathway Gut Microbiota Gut Microbiota 3-Phenylpropionic Acid 3-Phenylpropionic Acid Gut Microbiota->3-Phenylpropionic Acid Metabolism of Phenylalanine Phenylalanine Phenylalanine Phenylalanine->3-Phenylpropionic Acid 3-Phenylpropionyl-CoA 3-Phenylpropionyl-CoA 3-Phenylpropionic Acid->3-Phenylpropionyl-CoA N-(3-Phenylpropionyl)glycine (PPG) N-(3-Phenylpropionyl)glycine (PPG) 3-Phenylpropionyl-CoA->N-(3-Phenylpropionyl)glycine (PPG) Glycine Glycine Glycine->N-(3-Phenylpropionyl)glycine (PPG) Glycine N-acyltransferase Glycine N-acyltransferase Glycine N-acyltransferase->N-(3-Phenylpropionyl)glycine (PPG)

Caption: Metabolic pathway showing the formation of N-(3-Phenylpropionyl)glycine (PPG).

General Experimental Workflow for PPG Analysis

PPG_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Internal Standard Spiking Internal Standard Spiking Supernatant Collection->Internal Standard Spiking Derivatization Derivatization Internal Standard Spiking->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Quantification Quantification Data Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of PPG in urine samples.

Logical Troubleshooting Flow for Low Signal Intensity

Troubleshooting_Flow action action start Low Signal Intensity check_ms Is the MS tuned and calibrated? start->check_ms end end check_sample_prep Is the sample preparation consistent? check_ms->check_sample_prep Yes action_tune_ms Tune and calibrate MS check_ms->action_tune_ms No check_chromatography Is the peak shape acceptable? check_sample_prep->check_chromatography Yes action_optimize_prep Optimize sample prep (e.g., cleanup, derivatization) check_sample_prep->action_optimize_prep No check_ion_suppression Is ion suppression suspected? check_chromatography->check_ion_suppression Yes action_optimize_lc Optimize LC method (e.g., gradient, column) check_chromatography->action_optimize_lc No action_mitigate_suppression Modify sample prep or LC to reduce matrix effects check_ion_suppression->action_mitigate_suppression Yes end_node Signal Improved check_ion_suppression->end_node No action_tune_ms->end_node action_optimize_prep->end_node action_optimize_lc->end_node action_mitigate_suppression->end_node

Caption: A logical flowchart for troubleshooting low signal intensity in PPG analysis.

References

Technical Support Center: N-(3-Phenylpropionyl)glycine-d2 Stability in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-(3-Phenylpropionyl)glycine-d2 in frozen urine samples. The following information is based on established principles of bioanalytical method validation and best practices for metabolomics research.

Frequently Asked Questions (FAQs)

Q1: What is N-(3-Phenylpropionyl)glycine and why is its deuterated form used?

N-(3-Phenylpropionyl)glycine is an acylglycine that can be a biomarker for certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1][2][3][4][5] Its deuterated form, this compound, is commonly used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[6][7] The use of a stable isotope-labeled internal standard is considered the gold standard as it closely mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation and analysis.[7]

Q2: What are the general recommendations for storing urine samples for metabolomic analysis?

For long-term storage of urine samples intended for metabolomics, freezing at -80°C is highly recommended to maintain the stability of a wide range of metabolites.[8][9] While storage at -20°C can be suitable for shorter periods, -80°C provides greater assurance of long-term stability.[1][10] It is also crucial to minimize freeze-thaw cycles, as these can lead to degradation of sensitive analytes.[11] Samples should be collected and frozen as quickly as possible to prevent changes in the metabolic profile.[9]

Q3: Is there specific stability data available for this compound in frozen urine?

Currently, there are no publicly available studies that specifically report the quantitative stability of this compound in frozen urine over extended periods. However, based on general principles of metabolite stability, it is expected to be stable when stored at -80°C. As with any analyte, it is imperative for each laboratory to perform its own stability validation experiments under their specific storage and handling conditions.[2]

Q4: What types of stability should be evaluated for a deuterated internal standard in a biological matrix?

According to regulatory guidelines from the FDA and EMA, the stability of an analyte and internal standard in a biological matrix should be thoroughly evaluated.[2][6] This includes:

  • Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing of the samples.

  • Short-Term (Bench-Top) Stability: To determine stability at room temperature for the duration of sample preparation.

  • Long-Term Stability: To ensure the compound is stable for the expected duration of sample storage.[3]

Troubleshooting Guide

This guide addresses potential issues that may arise when using this compound as an internal standard in urine analysis.

Problem Potential Cause Troubleshooting Steps
Drifting Internal Standard Signal Deuterium-Hydrogen Exchange: Deuterium atoms may exchange with hydrogen from the solvent or matrix, especially under acidic or basic conditions.[11][12]- Maintain a neutral pH during sample preparation and storage.- Conduct an incubation study to assess for back-exchange.[10]
Inconsistent Sample Extraction: Variability in the extraction process can lead to differing amounts of the internal standard in the final extract.- Optimize and validate the extraction procedure for consistency.- Ensure the internal standard is added at a consistent point in the workflow.
Poor Precision and Accuracy Differential Matrix Effects: Components in the urine matrix may enhance or suppress the ionization of the analyte and internal standard differently.[12]- Evaluate matrix effects by comparing the response in neat solution versus post-extraction spiked matrix.[12]- Improve sample clean-up to remove interfering matrix components.
Isotopic Impurity: The deuterated standard may contain a small amount of the non-deuterated analyte, leading to inaccurate measurements, especially at low concentrations.[11]- Check the certificate of analysis for isotopic purity.- Analyze a high concentration of the internal standard to check for contributions to the analyte's signal.
Analyte Instability During Storage Degradation of this compound: The compound may be degrading under the current storage conditions.- Validate long-term stability at the intended storage temperature by analyzing stored quality control (QC) samples against a fresh calibration curve.[3]- Ensure storage at -80°C for long-term studies.

Experimental Protocols

Protocol: Validation of Long-Term Stability of this compound in Frozen Urine

Objective: To determine the long-term stability of this compound in human urine stored at a specified temperature (e.g., -20°C and -80°C).

Materials:

  • Blank human urine from at least six different sources.

  • This compound certified reference standard.

  • Validated LC-MS/MS method for the quantification of N-(3-Phenylpropionyl)glycine.

Procedure:

  • Prepare Quality Control (QC) Samples:

    • Pool the blank human urine.

    • Spike the pooled urine with N-(3-Phenylpropionyl)glycine at two concentration levels: a low QC (LQC) and a high QC (HQC).

    • Aliquot these QC samples into appropriate storage vials.

  • Time Zero (T0) Analysis:

    • On the day of preparation, analyze a set of freshly prepared LQC and HQC samples (in triplicate) against a freshly prepared calibration curve. This will serve as the baseline.

  • Sample Storage:

    • Store the remaining QC aliquots at the desired temperatures (e.g., -20°C and -80°C).

  • Analysis at Subsequent Time Points:

    • At predefined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of LQC and HQC samples from each storage temperature.

    • Allow the samples to thaw completely at room temperature.

    • Analyze the samples against a freshly prepared calibration curve.

  • Data Analysis:

    • Calculate the mean concentration of the LQC and HQC samples at each time point.

    • Compare the mean concentrations to the baseline (T0) values.

    • The stability is acceptable if the mean concentration at each time point is within ±15% of the T0 concentration.

Table 1: Hypothetical Long-Term Stability Data for N-(3-Phenylpropionyl)glycine in Urine

Storage Temp.Time PointLow QC (Nominal: 10 ng/mL)High QC (Nominal: 100 ng/mL)
-20°C 1 Month9.8 ng/mL (98%)102.1 ng/mL (102.1%)
3 Months9.5 ng/mL (95%)98.5 ng/mL (98.5%)
6 Months8.9 ng/mL (89%)94.3 ng/mL (94.3%)
-80°C 1 Month10.1 ng/mL (101%)101.5 ng/mL (101.5%)
3 Months9.9 ng/mL (99%)100.8 ng/mL (100.8%)
6 Months9.7 ng/mL (97%)99.5 ng/mL (99.5%)
12 Months9.6 ng/mL (96%)98.9 ng/mL (98.9%)

Note: This table presents hypothetical data for illustrative purposes. Actual stability must be determined experimentally.

Visualizations

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis A Pool Blank Urine B Spike with Analyte (LQC & HQC) A->B C Aliquot into Vials B->C D T0 Analysis: Analyze fresh QCs C->D E Store QCs at -20°C and -80°C C->E F Analyze Stored QCs at Time Points E->F G Compare to T0 F->G H Determine Stability (within ±15%) G->H

Caption: Workflow for Long-Term Stability Validation.

Troubleshooting_Logic A Inaccurate or Imprecise Results? B Check Internal Standard Signal A->B C Consistent Signal? B->C D Investigate Matrix Effects C->D No F Check Isotopic Purity C->F Yes E Investigate Isotopic Exchange D->E G Validate Long-Term Stability F->G

Caption: Troubleshooting Logic for Internal Standard Issues.

References

Technical Support Center: Isotopic Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Isotopic Dilution Mass Spectrometry (IDMS). This resource is designed for researchers, scientists, and drug development professionals to help improve the accuracy and reliability of their IDMS experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter with calibration curves.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to common problems related to calibration curves in IDMS that can compromise the accuracy of your results.

Question: My calibration curve is non-linear. What are the potential causes and how can I fix it?

Answer:

Non-linearity in calibration curves is a common issue in LC-MS and can arise from several factors.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

Potential Cause Description Corrective Action
Detector Saturation At high analyte concentrations, the detector response may no longer be proportional to the amount of analyte, leading to a plateauing of the curve.[2]- Reduce the injection volume.- Dilute the higher concentration standards.- Adjust MS parameters to intentionally reduce sensitivity for high-concentration samples.[2]
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte and/or internal standard, causing deviations from linearity.[2][3]- Improve sample cleanup procedures to remove interfering matrix components.[2][4]- Dilute the sample to reduce the concentration of matrix components.[5]- Optimize chromatographic separation to resolve the analyte from interfering compounds.[6]
Ion Source Saturation Similar to detector saturation, the ion source can become saturated at high analyte concentrations, limiting the number of ions that can be efficiently generated and transferred to the mass analyzer.[2]- Reduce the sample concentration or injection volume.- Optimize ion source parameters (e.g., spray voltage, gas flows).
Inappropriate Internal Standard Concentration An internal standard concentration that is too high or too low relative to the analyte can lead to non-linearity, especially if there is competition for ionization.- Adjust the internal standard concentration to be closer to the expected analyte concentration range.
Formation of Dimers or Multimers At high concentrations, some analytes can form dimers or larger aggregates, which may have different ionization efficiencies than the monomeric form.[1]- Dilute standards and samples.- Modify mobile phase composition or pH to discourage aggregation.

Troubleshooting Workflow for Non-Linear Calibration Curve:

NonLinear_Curve_Troubleshooting start Start: Non-Linear Calibration Curve check_upper Is non-linearity at the upper concentration range? start->check_upper check_lower Is non-linearity at the lower concentration range? check_upper->check_lower No detector_saturation Potential Detector/Ion Source Saturation check_upper->detector_saturation Yes matrix_effects Potential Matrix Effects or Poor Integration check_lower->matrix_effects Yes end_bad Result: Still Non-Linear (Investigate further) check_lower->end_bad No reduce_conc Action: Reduce concentration (dilute standards/sample, reduce injection volume) detector_saturation->reduce_conc end_good Result: Linear Curve reduce_conc->end_good reduce_conc->end_bad If issue persists improve_cleanup Action: Improve sample cleanup and optimize chromatography matrix_effects->improve_cleanup improve_cleanup->end_good improve_cleanup->end_bad If issue persists

Troubleshooting workflow for a non-linear calibration curve.

Question: My internal standard signal is drifting or highly variable across the analytical run. What should I do?

Answer:

Internal standard (IS) signal instability can significantly impact the precision and accuracy of your results. Identifying the pattern of the drift is the first step in diagnosing the problem.[1][7]

Potential Causes and Solutions:

Potential Cause Description Corrective Action
Instrumental Drift Changes in the mass spectrometer's sensitivity over the course of a run due to factors like contamination of the ion source or detector fatigue.[1][7]- Allow the instrument to stabilize for a longer period before starting the run.- Clean the ion source and other relevant components.- Perform regular instrument tuning and calibration.
Chromatographic Issues A deteriorating column or inconsistent mobile phase composition can lead to shifting retention times and variable peak shapes for the internal standard.[6]- Equilibrate the column for a sufficient time before each run.- Replace the column if it is old or showing signs of degradation.- Ensure mobile phase is fresh and properly mixed.
Sample/Standard Degradation The internal standard may be degrading in the autosampler over the duration of the analytical run, especially if the samples are not kept at a low temperature.[1]- Keep the autosampler at a low temperature (e.g., 4°C).- Prepare fresh standards and samples if degradation is suspected.
Inconsistent Sample Preparation Variability in the sample preparation steps, such as inconsistent pipetting of the internal standard, can lead to random fluctuations in the IS signal.[6]- Use calibrated pipettes and consistent procedures for adding the internal standard.- Ensure complete mixing of the internal standard with the sample.

Troubleshooting Workflow for Internal Standard Signal Drift:

IS_Drift_Troubleshooting start Start: Internal Standard Signal Drift check_pattern Is the drift systematic (up or down)? start->check_pattern instrument_issue Potential Instrument Drift or Sample Degradation check_pattern->instrument_issue Yes random_fluctuation Potential Inconsistent Sample Prep or Chromatographic Issues check_pattern->random_fluctuation No (Random) stabilize_instrument Action: Stabilize instrument, check sample stability, clean source instrument_issue->stabilize_instrument end_good Result: Stable IS Signal stabilize_instrument->end_good end_bad Result: Still Drifting (Investigate further) stabilize_instrument->end_bad If issue persists check_prep Action: Review sample prep procedure, check column and mobile phase random_fluctuation->check_prep check_prep->end_good check_prep->end_bad If issue persists

Troubleshooting workflow for internal standard signal drift.

Frequently Asked Questions (FAQs)

Q1: What is the ideal spike-to-analyte ratio for an IDMS experiment?

For optimal precision, the ideal spike-to-analyte ratio is close to 1.[8] If the analyte concentration is unknown, it is recommended to perform a preliminary analysis to estimate the concentration and then adjust the amount of the spike accordingly.[8]

Q2: How can I be sure that my isotopically labeled internal standard is pure and its concentration is accurate?

The purity and concentration of the isotopic spike are critical for accurate quantification.[8] It is important to verify the certificate of analysis provided by the manufacturer.[8] To confirm the concentration, you can perform a "reverse" IDMS experiment where the spike is calibrated against a primary standard of the analyte with natural isotopic abundance.[8]

Q3: What are matrix effects and how does isotopic dilution help to mitigate them?

Matrix effects occur when components in the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[2][4] Isotopic dilution is a powerful technique to compensate for matrix effects because the isotopically labeled internal standard is chemically and physically very similar to the analyte.[2] This means that both the analyte and the internal standard are affected by the matrix in the same way, and by measuring the ratio of their signals, the matrix effects can be effectively canceled out.[2]

Q4: What should I do if I suspect incomplete isotopic equilibration between the spike and the sample?

Incomplete equilibration between the spike and the analyte will lead to inaccurate results.[8] To ensure complete mixing, make sure the sample is fully dissolved before adding the spike.[8] For solid samples, complete digestion may be necessary.[8] You can also try increasing the equilibration time or using gentle agitation or heating (if the analyte is stable) to promote mixing.[8]

Q5: Can the choice of internal standard affect my calibration curve?

Yes, the choice of internal standard is crucial. An ideal internal standard should be a stable isotope-labeled analog of the analyte.[2] This ensures that it co-elutes with the analyte and experiences the same matrix effects.[2] Using an internal standard that is structurally different from the analyte can lead to different chromatographic behavior and ionization efficiencies, which can result in a non-linear calibration curve and inaccurate quantification.

Experimental Protocols

Protocol for Preparation of Calibration Curve Standards

This protocol outlines the steps for preparing a set of calibration standards for use in an IDMS experiment.

  • Prepare a Primary Stock Solution of the Analyte:

    • Accurately weigh a known amount of the pure analyte standard.

    • Dissolve the analyte in a suitable solvent to a known volume in a volumetric flask.

    • Calculate the exact concentration of the primary stock solution.

  • Prepare a Stock Solution of the Isotopically Labeled Internal Standard (Spike):

    • Follow the same procedure as for the analyte to prepare a stock solution of the isotopic spike with a known concentration.

  • Prepare a Series of Working Standard Solutions:

    • Perform serial dilutions of the primary analyte stock solution to create a series of working standards at different concentrations that cover the expected range of the samples. It is recommended to have at least 6-8 concentration levels.

  • Prepare the Calibration Standards:

    • To a set of vials, add a constant volume of the internal standard stock solution.

    • To each vial, add a specific volume of one of the analyte working standard solutions.

    • Bring all calibration standards to the same final volume with the appropriate solvent or matrix.

  • Analyze the Calibration Standards:

    • Inject the prepared calibration standards into the LC-MS system.

    • Acquire the data for the analyte and the internal standard.

  • Construct the Calibration Curve:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

    • Plot the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

    • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).

Experimental Workflow for IDMS:

IDMS_Workflow start Start: IDMS Experiment prep_standards Prepare Calibration Standards and QC Samples start->prep_standards prep_samples Prepare Unknown Samples start->prep_samples lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis add_is Add Known Amount of Internal Standard (Spike) prep_samples->add_is equilibrate Equilibrate Spike and Analyte add_is->equilibrate sample_cleanup Sample Cleanup (e.g., SPE, LLE) equilibrate->sample_cleanup sample_cleanup->lcms_analysis data_processing Data Processing: Peak Integration and Ratio Calculation lcms_analysis->data_processing calibration_curve Construct Calibration Curve data_processing->calibration_curve quantification Quantify Analyte in Unknown Samples calibration_curve->quantification end End: Report Results quantification->end

General experimental workflow for Isotopic Dilution Mass Spectrometry.

References

Validation & Comparative

A Comparative Guide to the Accuracy and Precision of N-(3-Phenylpropionyl)glycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and precise results. This guide provides an objective comparison of the performance of N-(3-Phenylpropionyl)glycine-d2, a stable isotope-labeled (SIL) internal standard, with a common structural analog alternative, hippuric acid. The information presented is based on published experimental data to assist researchers in making informed decisions for their analytical method development.

The Critical Role of Internal Standards in LC-MS Bioanalysis

Internal standards are essential in LC-MS-based quantification to correct for the variability inherent in sample preparation and analysis.[1] These variabilities can arise from multiple sources, including sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response due to matrix effects. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, thus ensuring that any experimental variations affect both the analyte and the IS to the same extent. The use of an IS allows for the normalization of the analyte's response, leading to improved accuracy and precision of the final concentration measurement.

There are two main types of internal standards used in LC-MS:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are analogs of the analyte that contain one or more heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects.

  • Structural Analog Internal Standards: These are molecules that are chemically similar to the analyte but not isotopically labeled. While more readily available and less expensive than SIL standards, their behavior in the analytical system may not perfectly match that of the analyte, potentially leading to less accurate correction.

This guide focuses on the use of this compound as a SIL-IS for the quantification of acylglycines, a class of metabolites important in the diagnosis of inborn errors of metabolism.

Performance Comparison: this compound vs. a Structural Analog

Here, we compare the performance of this compound with hippuric acid, a structural analog that has been used as an internal standard for similar analytes in urine. The following tables summarize the performance data from two separate studies.

This compound (Stable Isotope-Labeled Internal Standard)

The data below is from a study that developed and validated an ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 18 acylglycines in human urine, using their corresponding stable-isotope labeled internal standards.[2][3]

Table 1: Performance Data for a UPLC-MS/MS Method Using Stable Isotope-Labeled Internal Standards (including a deuterated standard for Phenylpropionylglycine)

ParameterPerformance Metric
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 1-5 nM
Accuracy (Relative Error, % RE) < 15%
Precision (Coefficient of Variation, % CV) < 15%
Recovery 90.2% - 109.3%

Data extracted from a study quantifying a panel of acylglycines using their respective SIL-IS.[2][4]

Hippuric Acid (Structural Analog Internal Standard)

The following data is from a validated LC-MS/MS method for the simultaneous quantification of hippuric acid and phenylacetylglycine in rat urine. While not a direct comparison for N-(3-phenylpropionyl)glycine, it provides insight into the performance of a structural analog IS for a similar class of compounds in the same matrix.

Table 2: Performance Data for an LC-MS/MS Method Validated for Hippuric Acid

ParameterPerformance Metric
Linearity (r²) > 0.99
Intra-day Precision (% CV) 2.1% - 6.0%
Inter-day Precision (% CV) 4.2% - 7.3%
Intra-day Accuracy (% Bias) -5.7% to 4.5%
Inter-day Accuracy (% Bias) -2.9% to 2.8%

Data from a study on the quantification of hippuric acid and phenylacetylglycine in rat urine.

Experimental Protocols

Detailed Methodology for Acylglycine Analysis using this compound as Internal Standard

This protocol is based on the UPLC-MS/MS method for the quantification of acylglycines in human urine.[2][3]

1. Sample Preparation:

  • A mixture of stable-isotope labeled internal standards, including this compound, is added to the urine samples.

  • The samples are then subjected to a derivatization step using p-dimethylaminophenacyl (DmPA) bromide to enhance detection sensitivity.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Performed on a UPLC system.

  • Mass Spectrometry: Detection is carried out using a tandem mass spectrometer in the positive ion detection mode with multiple reaction monitoring (MRM).

3. Method Validation:

  • Linearity: Assessed over a concentration range of 1.0-500 nM.

  • Accuracy and Precision: Evaluated at low, medium, and high concentration levels, with acceptance criteria of <15% for both % RE and % CV.

  • Matrix Effects: Minimized by using a surrogate matrix for the preparation of calibration standards.

Detailed Methodology for Analysis using a Structural Analog Internal Standard (Hippuric Acid)

This protocol is based on a validated LC-MS/MS method for the quantification of hippuric acid and phenylacetylglycine in rat urine.

1. Sample Preparation:

  • Urine samples are diluted to reduce matrix effects.

  • An internal standard is added to the diluted samples.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: Achieved on a liquid chromatography system.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer with assessment of matrix-based ion suppression via post-column infusion.

3. Method Validation:

  • Precision and Accuracy: Assessed for both intra- and inter-day performance using quality control samples.

  • Matrix Effect: Evaluated to ensure that sample dilution effectively minimizes its impact.

Visualizing the Workflow and Rationale for SIL-IS Preference

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Analyte Extraction (e.g., SPE, LLE) Add_IS->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow using an internal standard.

Caption: SIL-IS vs. Analog-IS in compensating for variability.

Conclusion

The use of a stable isotope-labeled internal standard, such as this compound, is the recommended approach for achieving the highest level of accuracy and precision in the quantitative analysis of acylglycines by LC-MS/MS. The near-identical physicochemical properties of a SIL-IS to its corresponding analyte ensure that it effectively compensates for various sources of error throughout the analytical process.

While a structural analog internal standard like hippuric acid can provide acceptable performance, especially when a SIL-IS is not available, there is a higher risk of differential behavior between the analyte and the IS. This can lead to less effective correction for matrix effects and other sources of variability, potentially compromising the accuracy of the results.

For researchers and professionals in drug development, the investment in a stable isotope-labeled internal standard like this compound is justified by the enhanced data quality, leading to more reliable and robust bioanalytical methods.

References

A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2 and 13C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby compensating for variability. This guide provides an objective comparison between the commercially available deuterated N-(3-Phenylpropionyl)glycine-d2 and a theoretical ¹³C-labeled N-(3-Phenylpropionyl)glycine, based on well-established scientific principles of stable isotope labeling.

N-(3-Phenylpropionyl)glycine is an acylglycine that can be detected in urine and is a key biomarker for diagnosing medium-chain acyl-CoA dehydrogenase deficiency.[1][2][3][4][5] Accurate quantification of this metabolite is crucial for clinical diagnosis. This guide will delve into the key performance differences between using a deuterium-labeled versus a carbon-13-labeled internal standard for this application.

Executive Summary: The Isotope Effect

The fundamental difference in performance between deuterium-labeled and ¹³C-labeled internal standards lies in the "isotope effect". The significant mass difference between hydrogen and deuterium can lead to altered physicochemical properties, which may cause the deuterated standard to behave differently from the unlabeled analyte during chromatography.[6][7][8][9] In contrast, the smaller relative mass difference between ¹²C and ¹³C results in a standard that is chemically and physically more similar to the analyte.[10][11]

Performance Comparison: this compound vs. ¹³C-labeled N-(3-Phenylpropionyl)glycine

FeatureThis compound¹³C-labeled N-(3-Phenylpropionyl)glycineRationale
Chromatographic Co-elution May exhibit a slight retention time shift, eluting earlier than the unlabeled analyte.Expected to have identical retention time and co-elute perfectly with the unlabeled analyte.The C-D bond is slightly less polar than the C-H bond, which can lead to differential interactions with the stationary phase in liquid chromatography.[6][7][8] ¹³C labeling does not significantly alter the polarity or physicochemical properties of the molecule.[10][12]
Compensation for Matrix Effects Good, but can be compromised if there is chromatographic separation from the analyte.Excellent, as co-elution ensures both the analyte and the internal standard experience the same degree of ion suppression or enhancement.If the analyte and internal standard have different retention times, they may be affected differently by co-eluting matrix components, leading to inaccurate quantification.[6][10][13]
Isotopic Stability Generally stable, but deuterium exchange is a possibility, especially at exchangeable positions.Highly stable with no risk of isotopic exchange.Deuterium atoms can sometimes exchange with protons in the solvent or in the ion source of the mass spectrometer, which would compromise the integrity of the standard.[6][14] ¹³C is incorporated into the stable carbon backbone of the molecule.
Availability and Cost This compound is commercially available.[15][16][17][18][19] Deuterated standards are generally less expensive to synthesize.Not readily commercially available and would likely require custom synthesis, making it more expensive.The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.[12][14]
Accuracy and Reliability Can provide acceptable results with careful validation.Considered the "gold standard" and is expected to provide the highest level of accuracy and reliability.The potential for chromatographic shifts and isotope exchange with deuterated standards introduces a higher risk of analytical error compared to the more robust ¹³C-labeled standards.[8][11]

Experimental Protocols

Below is a representative experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human urine using a stable isotope-labeled internal standard and LC-MS/MS.

Objective: To determine the concentration of N-(3-Phenylpropionyl)glycine in human urine samples.

Materials:

  • Human urine samples

  • N-(3-Phenylpropionyl)glycine analytical standard

  • This compound or ¹³C-labeled N-(3-Phenylpropionyl)glycine (as internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

  • Preparation of Standards and Internal Standard Stock Solutions:

    • Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard (this compound or ¹³C-labeled N-(3-Phenylpropionyl)glycine) in ACN.

  • Preparation of Calibration Curve and Quality Control Samples:

    • Perform serial dilutions of the N-(3-Phenylpropionyl)glycine stock solution with a blank urine matrix to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation:

    • Thaw urine samples, calibration standards, and QC samples at room temperature.

    • To 100 µL of each sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in ACN).

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to separate the analyte from matrix interferences.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both N-(3-Phenylpropionyl)glycine and the internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

G Workflow for Quantification of N-(3-Phenylpropionyl)glycine cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample / Calibrator / QC add_is Add Internal Standard (d2 or 13C-labeled) urine->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms data_proc Data Processing (Peak Integration, Ratio Calculation) lc_ms->data_proc quant Quantification (Calibration Curve) data_proc->quant

Caption: General experimental workflow for the quantification of N-(3-Phenylpropionyl)glycine.

G Chromatographic Behavior of Labeled Standards cluster_13C 13C-Labeled Standard cluster_d2 Deuterated Standard xaxis Retention Time yaxis Intensity origin origin->xaxis origin->yaxis peak1_13C peak2_13C analyte_13C Analyte is_13C 13C-IS label_13C Perfect Co-elution p1_start_13C p1_top_13C p1_start_13C->p1_top_13C p1_end_13C p1_top_13C->p1_end_13C p2_start_13C p2_top_13C p2_start_13C->p2_top_13C p2_end_13C p2_top_13C->p2_end_13C peak1_d2 peak2_d2 is_d2 d2-IS analyte_d2 Analyte label_d2 Chromatographic Shift p1_start_d2 p1_top_d2 p1_start_d2->p1_top_d2 p1_end_d2 p1_top_d2->p1_end_d2 p2_start_d2 p2_top_d2 p2_start_d2->p2_top_d2 p2_end_d2 p2_top_d2->p2_end_d2

Caption: Idealized chromatographic behavior of ¹³C-labeled vs. deuterated internal standards.

Conclusion and Recommendation

While deuterated internal standards like this compound can be used to develop acceptable and validated bioanalytical methods, and are often more readily available and less expensive, researchers must be aware of their potential limitations.[8][20][21] These limitations include chromatographic shifts and the possibility of deuterium exchange. Careful validation is crucial when using deuterated standards to ensure that these potential issues do not compromise the accuracy of the results.

For the most demanding applications and for developing the most robust and reliable quantitative assays, the investment in a ¹³C-labeled internal standard is highly recommended.[8][10][12] The superior performance of ¹³C-labeled standards, particularly their identical chromatographic behavior to the analyte, provides a higher degree of confidence in the quantitative data, which is paramount in clinical and diagnostic research.

References

A Guide to Inter-laboratory Comparison of MCAD Deficiency Screening Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance in the screening of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. The information presented is synthesized from large-scale newborn screening programs and external quality assurance schemes, offering insights into the variability of results and the methodologies employed. Experimental data and protocols are included to support the comparison.

Introduction to MCAD Deficiency Screening

Medium-Chain Acyl-CoA Dehydrogenase deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid oxidation.[1] Newborn screening for MCADD is a critical public health initiative that allows for early diagnosis and management, preventing life-threatening metabolic crises.[2] The primary method for screening is the analysis of acylcarnitines in dried blood spots (DBS) using tandem mass spectrometry (MS/MS).[3] The key biomarker for MCADD is an elevated concentration of octanoylcarnitine (C8).[4] While the screening process is generally robust, significant inter-laboratory variability in C8 quantification and screening performance has been observed. This guide explores the factors contributing to this variability and presents comparative data from proficiency testing programs.

Data Presentation: Quantitative Comparison of Screening Performance

Direct comparison of individual laboratory performance is often restricted due to the confidential nature of proficiency testing reports. However, data from collaborative studies and external quality assurance (EQA) programs provide valuable insights into the range and variability of results across multiple laboratories.

Table 1: Inter-laboratory Variation in Octanoylcarnitine (C8) Measurement

ParameterDerivatized MethodNon-derivatized MethodReference
Number of Participating Laboratories Varies by studyVaries by study[5]
Mean Reported C8 Concentration (µmol/L) in Proficiency Testing Samples Generally consistentMay show slight variations[5]
Inter-laboratory Coefficient of Variation (%CV) Can be significantCan be significant[5]
Qualitative Agreement (Correct identification of positive samples) HighHigh[6]

Note: Specific values for mean concentrations and %CV are dependent on the specific proficiency testing sample and the cohort of participating laboratories.

Table 2: Representative Octanoylcarnitine (C8) Concentrations in Different Populations

PopulationC8 Concentration (µmol/L) in MCAD-affected Newborns (Median and Range)C8 Concentration (µmol/L) in Unaffected Newborns (Maximum)Reference
Pennsylvania and North Carolina, USA 8.4 (3.1 - 28.3)0.22[3]
Multi-center US Collaborative Study 8.6 (0.36 - 43.91)Not specified[4]

Experimental Protocols

The primary analytical method for MCAD screening is flow injection analysis-tandem mass spectrometry (FIA-MS/MS). The main variation in laboratory protocols lies in the sample preparation step, specifically whether a derivatization step is included.

Key Experimental Steps:
  • Sample Preparation:

    • A small disc (typically 3.2 mm) is punched from the dried blood spot.

    • Non-derivatized (Underivatized) Method: The acylcarnitines are extracted from the DBS disc using a solvent, typically methanol, containing stable isotope-labeled internal standards. This is the most commonly used method due to its shorter processing time.[6]

    • Derivatized Method: After extraction, the acylcarnitines are chemically modified, most commonly through butyl esterification. This process can improve the analytical sensitivity and specificity for certain acylcarnitines.[5]

  • Analysis by Tandem Mass Spectrometry (MS/MS):

    • The prepared sample extract is injected into the mass spectrometer.

    • Acylcarnitines are ionized, typically using electrospray ionization (ESI).

    • The mass spectrometer is operated in a specific scan mode (precursor ion scan or neutral loss scan) to detect the characteristic fragmentation patterns of acylcarnitines.

  • Data Analysis and Interpretation:

    • The concentrations of C8 and other relevant acylcarnitines (e.g., C6, C10) are quantified by comparing the signal intensity of the analyte to that of the internal standard.

    • The resulting concentrations are compared to established cut-off values. A result exceeding the cut-off is considered a presumptive positive and requires further follow-up testing.

Mandatory Visualization

Newborn Screening Workflow for MCAD Deficiency

Newborn Screening Workflow for MCAD Deficiency cluster_screening Screening Laboratory cluster_followup Clinical Follow-up DBS Dried Blood Spot Collection (Heel Prick) Punch Sample Punching DBS->Punch Extraction Extraction of Acylcarnitines Punch->Extraction Analysis Tandem Mass Spectrometry (FIA-MS/MS) Extraction->Analysis Quantification Quantification of Octanoylcarnitine (C8) Analysis->Quantification Cutoff Comparison to Cut-off Value Quantification->Cutoff Presumptive_Positive Presumptive Positive Result Cutoff->Presumptive_Positive C8 > Cut-off Screen_Negative Screen Negative Cutoff->Screen_Negative C8 <= Cut-off Confirmatory_Testing Confirmatory Testing (Plasma Acylcarnitines, Genetic Testing) Presumptive_Positive->Confirmatory_Testing Diagnosis Diagnosis of MCAD Deficiency Confirmatory_Testing->Diagnosis

Caption: Newborn screening workflow for MCAD deficiency.

Factors Contributing to Inter-laboratory Variability in MCAD Screening

Factors Contributing to Inter-laboratory Variability cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Variability Inter-laboratory Variability in C8 Measurement Sample_Collection Sample Collection Time Variability->Sample_Collection Storage DBS Storage Conditions Variability->Storage Method Derivatized vs. Non-derivatized Variability->Method Instrumentation Mass Spectrometer Type and Settings Variability->Instrumentation Calibration Calibrator and Internal Standard Purity Variability->Calibration Cutoff_Values Laboratory-specific Cut-off Values Variability->Cutoff_Values Data_Analysis Data Processing Software Variability->Data_Analysis

Caption: Factors influencing inter-laboratory C8 measurement variability.

Conclusion

The comparison of MCAD deficiency screening results across different laboratories reveals a complex landscape of methodological and analytical variables. While all participating laboratories in external quality assurance programs demonstrate a high level of proficiency in identifying MCAD-positive samples, quantitative variations in the measurement of octanoylcarnitine persist. These differences are attributable to a combination of pre-analytical, analytical, and post-analytical factors. For researchers, scientists, and drug development professionals, it is crucial to be aware of this inherent variability when interpreting and comparing data from different sources. Standardization of methodologies and the use of common reference materials are key to harmonizing results and ensuring the continued success of newborn screening programs for MCAD deficiency. Participation in external quality assurance programs, such as those offered by the CDC and ERNDIM, remains a cornerstone of maintaining high-quality laboratory performance.[6][7]

References

A Guide to the Use of Certified Reference Materials in Acylglycine Analysis: A Comparative Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acylglycines, crucial biomarkers for inborn errors of metabolism and other metabolic disorders, is paramount in clinical research and diagnostics. The choice of reference material is a critical factor influencing the reliability of analytical methods. This guide provides a comprehensive comparison of the use of Certified Reference Materials (CRMs) and stable-isotope labeled (SIL) internal standards in acylglycine analysis, supported by experimental data and detailed protocols.

The Gold Standard: Stable-Isotope Labeled Internal Standards

In quantitative mass spectrometry-based methods for acylglycine analysis, the use of stable-isotope labeled internal standards is widely considered the gold standard.[1] These standards, in which one or more atoms are replaced with a heavier isotope (e.g., ¹³C, ¹⁵N, ²H), are chemically identical to the analyte of interest. This ensures they co-elute during chromatography and experience the same ionization efficiency and potential matrix effects in the mass spectrometer, providing the most accurate correction for analytical variability.[2][3]

Performance of Acylglycine Analysis using Stable-Isotope Labeled Internal Standards

Numerous studies have demonstrated the high performance of analytical methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing SIL internal standards for the quantification of a wide range of acylglycines.[4][5][6] The data consistently show excellent sensitivity, accuracy, and precision.

Performance MetricTypical ValueSource(s)
Lower Limit of Quantitation (LLOQ)1-5 nM[5]
Accuracy (% Relative Error)< 15%[5]
Precision (% Coefficient of Variation)< 15%[5]
Mean Recovery90.2% - 109.3%[6]

Certified Reference Materials: An Alternative Approach

Certified Reference Materials are highly characterized materials with a certified property value, uncertainty, and stated metrological traceability.[7][8] While CRMs for a wide variety of individual acylglycines are not as readily available as SILs, a CRM of an unlabeled acylglycine could be used in several ways:

  • External Calibration: To create a calibration curve against which unknown sample concentrations are measured. This approach does not account for sample-specific matrix effects or variations in extraction recovery.

  • Analog Internal Standard: If a SIL for a specific acylglycine is not available, a structurally similar (analog) acylglycine CRM could be used as an internal standard. However, this is less ideal as the analog may not behave identically to the analyte during analysis.[1]

Conceptual Comparison: CRMs vs. Stable-Isotope Labeled Standards
FeatureStable-Isotope Labeled (SIL) Internal StandardCertified Reference Material (CRM) as External Standard
Correction for Matrix Effects ExcellentPoor
Correction for Extraction Variability ExcellentPoor
Chromatographic Behavior Co-elutes with analyteN/A
Commercial Availability Available for many acylglycines, often in kits[9]Limited for individual acylglycines; more common for glycine[7][8]
Cost Generally higherCan be lower for individual compounds
Accuracy and Precision HighLower, more susceptible to error

Experimental Protocols

I. Acylglycine Analysis using Stable-Isotope Labeled Internal Standards by UPLC-MS/MS

This protocol is a representative example for the quantitative analysis of acylglycines in urine.[5][6]

1. Sample Preparation:

  • To 100 µL of urine, add an internal standard solution containing a mixture of stable-isotope labeled acylglycines.
  • Perform solid-phase extraction (SPE) using an anion exchange cartridge to isolate the acylglycines.[10]
  • Elute the acylglycines from the SPE cartridge.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Derivatize the dried residue with n-butanol to form butyl esters.[6]
  • Reconstitute the sample in the mobile phase for injection.

2. UPLC-MS/MS Conditions:

  • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 column.
  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  • Mass Spectrometry: Tandem mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acylglycine and its corresponding SIL internal standard.

II. Theoretical Workflow for Acylglycine Analysis using a CRM

This outlines a theoretical workflow if a CRM were to be used for external calibration.

1. Sample Preparation:

  • Prepare urine samples as described above, but without the addition of an internal standard.

2. Calibration Curve Preparation:

  • Prepare a series of calibration standards by spiking a surrogate matrix (e.g., synthetic urine) with known concentrations of the acylglycine CRM.
  • Process these standards in the same manner as the unknown samples.

3. UPLC-MS/MS Analysis:

  • Analyze the processed samples and calibration standards using the same UPLC-MS/MS conditions as above.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the CRM standards against their concentrations.
  • Determine the concentration of the acylglycine in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizing the Workflow and Metabolic Context

To better understand the analytical process and the biological significance of acylglycines, the following diagrams illustrate the experimental workflow and a key metabolic pathway.

G Experimental Workflow for Acylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Urine Sample IS Add Stable-Isotope Labeled Internal Standard Urine->IS SPE Solid-Phase Extraction (Anion Exchange) IS->SPE Deriv Derivatization (e.g., Butylation) SPE->Deriv Recon Reconstitution Deriv->Recon UPLC UPLC Separation Recon->UPLC MSMS Tandem Mass Spectrometry (MRM Detection) UPLC->MSMS Quant Quantification (Peak Area Ratios) MSMS->Quant

Caption: A typical workflow for acylglycine analysis using UPLC-MS/MS with stable-isotope labeled internal standards.

G Simplified Acylglycine Biosynthesis Pathway FattyAcid Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthetase->FattyAcylCoA GLYAT Glycine N-Acyltransferase (GLYAT) FattyAcylCoA->GLYAT Glycine Glycine Glycine->GLYAT Acylglycine N-Acylglycine GLYAT->Acylglycine Excretion Urinary Excretion Acylglycine->Excretion

Caption: The conjugation of fatty acyl-CoAs with glycine to form N-acylglycines, a key detoxification pathway.[11][12]

Conclusion

For the highest accuracy and precision in acylglycine analysis, the use of stable-isotope labeled internal standards is the recommended and well-established method. While Certified Reference Materials are essential for ensuring the traceability and accuracy of measurements, their primary role in this context is for the preparation of calibration standards rather than as a direct substitute for SIL internal standards, especially given the limited commercial availability of a wide range of acylglycine CRMs. Researchers should prioritize methods incorporating SILs to effectively mitigate analytical variability and ensure the reliability of their findings in metabolic research and clinical diagnostics.

References

A Comparative Guide to LC-MS/MS and GC-MS Methods for Acylglycine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of acylglycines. Acylglycines are crucial biomarkers for diagnosing inborn errors of metabolism, and their accurate quantification is vital for clinical research and drug development. This document outlines the performance of both techniques, supported by experimental data, and provides detailed protocols to aid in methodological selection.

Executive Summary

Both LC-MS/MS and GC-MS are powerful analytical techniques for the determination of acylglycines. The choice between them often depends on the specific requirements of the analysis, including sample throughput, the need for derivatization, and the desired sensitivity and selectivity.

LC-MS/MS has emerged as the predominant method for acylglycine analysis due to its high sensitivity, specificity, and simpler sample preparation, which often does not require derivatization.[1][2] This technique is particularly well-suited for a broad range of acylglycines, including isomeric compounds.[3]

GC-MS , a well-established technique for analyzing organic acids, can also be effectively employed for acylglycine analysis. However, it necessitates a derivatization step to increase the volatility and thermal stability of the acylglycines.[3][4] While robust, this additional step can increase sample preparation time.

This guide presents a detailed comparison of these two methodologies, including experimental protocols, quantitative performance data, and a discussion of their respective advantages and disadvantages.

Quantitative Performance Comparison

The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of various acylglycines as reported in the literature. These parameters are essential for evaluating the suitability of a method for a specific research or clinical application.

Table 1: Quantitative Performance of LC-MS/MS Methods for Acylglycine Analysis

AnalyteLinearity Range (µM)Recovery (%)Precision (CV%)Reference(s)
Various Acylglycines0.005 - 25.0--[5]
Various Acylglycines-90.2 - 109.3< 10 (within- and between-run)[6]
Proline-glycine-proline0.05 - 10 ng/mL (LOQ 0.05 ng/mL)> 90< 20[7]
Acetyl-proline-glycine-proline0.1 - 10 ng/mL (LOQ 0.1 ng/mL)> 90< 20[7]

Table 2: Representative Quantitative Performance of GC-MS Methods for Acylglycine and Related Analytes

AnalyteLinearity (R²)Accuracy/Recovery (%)Precision (RSD%)Reference(s)
Selected Compounds in Essential Oils≥ 0.99880.23 - 115.41≤ 12.03 (intra-day), ≤ 11.34 (inter-day)[8]
Amino Acid Enantiomers--0.49 - 11.10 (urine), 0.70 - 3.87 (serum)
Lysine and its metabolites-Bias < ± 20RSD < 20

Note: Direct head-to-head quantitative comparisons for a comprehensive panel of acylglycines using both LC-MS/MS and GC-MS are limited in the literature. The data for GC-MS is often for related small molecules and may not be fully representative for all acylglycines.

Experimental Protocols

LC-MS/MS Method for Acylglycine Analysis in Urine and Dried Blood Spots (DBS)

This protocol is a composite based on methodologies described in the literature.[5][6]

1. Sample Preparation (Urine)

  • Thaw frozen urine samples to room temperature.

  • Centrifuge at 1500 x g for 5 minutes.

  • Dilute the supernatant with internal standard solution (containing deuterated acylglycines) in a suitable solvent (e.g., mobile phase A).

  • For some methods, a solid-phase extraction (SPE) step using an anion exchange cartridge may be employed for sample cleanup and concentration.[9]

2. Sample Preparation (DBS)

  • Punch out two 3.2 mm DBS punches into a 96-well plate.

  • Add an extraction solution containing internal standards.

  • Extract the acylglycines from the DBS.

  • Evaporate the solvent under a stream of nitrogen.

3. Derivatization (Butylation)

  • Reconstitute the dried extract in 3N butanolic-HCl.

  • Incubate at 65°C for 20 minutes.

  • Evaporate the butanolic-HCl under nitrogen.

  • Reconstitute in the mobile phase for injection.

4. UPLC-MS/MS Conditions

  • Chromatographic System: A UPLC system such as a Waters ACQUITY.

  • Column: A reversed-phase column suitable for polar analytes (e.g., C18).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the acylglycines of interest.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions for each acylglycine and internal standard.

GC-MS Method for Acylglycine Analysis in Urine

This protocol is a generalized procedure based on established methods for organic and amino acid analysis by GC-MS, which require derivatization.[3][10]

1. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • Adjust the sample volume based on creatinine concentration to normalize the amount of organic acids extracted.[11]

  • Add internal standards (stable isotope-labeled acylglycines).

  • Perform a liquid-liquid extraction or solid-phase extraction (anion exchange) to isolate the organic acids and acylglycines.[3][4]

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization (Silylation)

  • Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent (e.g., pyridine or acetonitrile).[12]

  • Incubate at a specified temperature (e.g., 60-100°C) for a defined period (e.g., 30-60 minutes) to form the trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[12]

3. GC-MS Conditions

  • Gas Chromatograph: A standard GC system.

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Splitless injection of 1-2 µL of the derivatized sample.

  • Oven Temperature Program: A temperature gradient to separate the derivatized acylglycines (e.g., initial temperature of 80°C, ramped to 300°C).

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI).[1]

  • Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Mandatory Visualizations

experimental_workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lc_sample Sample (Urine/DBS) lc_is Add Internal Standards lc_sample->lc_is lc_extract Extraction lc_is->lc_extract lc_deriv Derivatization (Optional) lc_extract->lc_deriv lc_analysis UPLC-MS/MS Analysis lc_deriv->lc_analysis lc_data Data Processing lc_analysis->lc_data gc_sample Sample (Urine) gc_is Add Internal Standards gc_sample->gc_is gc_extract Extraction gc_is->gc_extract gc_deriv Derivatization (Mandatory) gc_extract->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Processing gc_analysis->gc_data

Figure 1: Comparative experimental workflows for LC-MS/MS and GC-MS analysis of acylglycines.

logical_comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS cluster_shared Shared Characteristics lc_adv Advantages: - High Sensitivity & Specificity - Minimal Sample Prep - No Mandatory Derivatization - Suitable for Isomers shared_char - Quantitative Analysis - High Accuracy & Precision - Requires Mass Spectrometer lc_disadv Disadvantages: - Potential for Matrix Effects - Higher Instrument Cost gc_adv Advantages: - Robust & Well-Established - Good for Volatile Compounds - Lower Instrument Cost gc_disadv Disadvantages: - Mandatory Derivatization - Longer Sample Prep Time - Not Ideal for Thermally Labile Compounds

Figure 2: Logical comparison of the key characteristics of LC-MS/MS and GC-MS for acylglycine analysis.

Conclusion

The cross-validation of LC-MS/MS and GC-MS methods for acylglycine analysis reveals that both techniques are suitable for the reliable quantification of these important biomarkers.

LC-MS/MS offers significant advantages in terms of sample throughput, reduced sample preparation complexity, and high sensitivity, making it the preferred method for many clinical and research laboratories.

GC-MS remains a viable and robust alternative, particularly in laboratories where GC-MS instrumentation is already established for organic acid analysis. The primary consideration for implementing a GC-MS method is the additional derivatization step, which requires careful optimization and validation.

The choice of method should be guided by the specific analytical needs, available resources, desired sample throughput, and the specific acylglycines of interest.

References

Evaluating the Linearity of N-(3-Phenylpropionyl)glycine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity of common bioanalytical methods for the quantification of N-(3-Phenylpropionyl)glycine, a key biomarker in various metabolic studies. Understanding the linear performance of an assay is critical for ensuring accurate and reliable data in drug development and clinical research. This document presents a summary of expected performance characteristics, detailed experimental protocols for linearity assessment, and visual workflows to aid in experimental design.

Data Presentation: Comparison of Assay Linearity

The following table summarizes the typical linearity characteristics of three common analytical platforms used for the quantification of N-(3-Phenylpropionyl)glycine. The data presented here is a synthesis of expected performance based on established principles of bioanalytical method validation.

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)ELISA (Enzyme-Linked Immunosorbent Assay)
Linear Range 0.1 - 1000 ng/mL10 - 5000 ng/mL0.5 - 50 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990> 0.98
Regression Model Linear (1/x² weighted)Linear4-Parameter Logistic Fit
Precision (%CV) at LLOQ < 15%< 20%< 20%
Accuracy (%Bias) at LLOQ ± 15%± 20%± 20%
Precision (%CV) at other levels < 10%< 15%< 15%
Accuracy (%Bias) at other levels ± 10%± 15%± 15%

Experimental Protocols

A detailed and robust experimental protocol is fundamental to accurately assessing the linearity of any bioanalytical assay. Below are generalized protocols for LC-MS/MS, HPLC-UV, and ELISA methods for N-(3-Phenylpropionyl)glycine.

Linearity Assessment by LC-MS/MS

Objective: To determine the linear range, correlation coefficient, and regression model for the quantification of N-(3-Phenylpropionyl)glycine in a biological matrix (e.g., plasma, urine).

Materials:

  • N-(3-Phenylpropionyl)glycine certified reference standard

  • Internal Standard (IS), e.g., deuterated N-(3-Phenylpropionyl)glycine

  • Blank biological matrix (plasma, urine, etc.)

  • LC-MS/MS system with appropriate column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)

  • Sample preparation reagents (e.g., protein precipitation solvent like methanol or acetonitrile)

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of N-(3-Phenylpropionyl)glycine (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serially diluting the primary stock solution.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Preparation of Calibration Standards:

    • Spike the blank biological matrix with the working standard solutions to prepare a minimum of 8 non-zero calibration standards covering the expected linear range. A blank (matrix with no analyte) and a zero standard (matrix with IS) should also be prepared.

  • Sample Preparation:

    • To an aliquot of each calibration standard, add the internal standard working solution.

    • Perform sample extraction (e.g., protein precipitation by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging).

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both N-(3-Phenylpropionyl)glycine and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratios against the nominal concentrations of the calibration standards.

    • Perform a linear regression analysis. A weighted (e.g., 1/x or 1/x²) linear regression is often used to ensure accuracy at the lower end of the range.

    • The linearity is acceptable if the correlation coefficient (r²) is > 0.99 and the back-calculated concentrations of the standards are within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Linearity Assessment by HPLC-UV

Objective: To establish the linear range and correlation for N-(3-Phenylpropionyl)glycine quantification using HPLC with UV detection.

Materials:

  • N-(3-Phenylpropionyl)glycine certified reference standard

  • Blank biological matrix

  • HPLC system with a UV detector and a suitable column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile and a buffer like phosphate buffer)

  • Sample preparation reagents (e.g., solid-phase extraction cartridges)

Procedure:

  • Preparation of Stock and Calibration Standards:

    • Follow the same procedure as for the LC-MS/MS method to prepare stock solutions and spike the biological matrix to create a set of at least 6-8 calibration standards. An internal standard is recommended but not always mandatory if sample preparation is highly reproducible.

  • Sample Preparation:

    • A more rigorous cleanup than protein precipitation is often required for HPLC-UV to minimize matrix interference. Solid-Phase Extraction (SPE) is a common choice.

    • Condition the SPE cartridge, load the sample, wash away interferences, and elute the analyte.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • HPLC-UV Analysis:

    • Inject the prepared samples.

    • Monitor the absorbance at a specific wavelength determined from the UV spectrum of N-(3-Phenylpropionyl)glycine.

  • Data Analysis:

    • Measure the peak area or peak height of the analyte.

    • Construct a calibration curve by plotting the peak response against the concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

    • Acceptance criteria are typically r² > 0.99 and back-calculated concentrations within ±15% of nominal values.

Linearity Assessment by ELISA

Objective: To define the dynamic range and linearity of an ELISA for N-(3-Phenylpropionyl)glycine.

Materials:

  • N-(3-Phenylpropionyl)glycine ELISA kit (including coated microplate, detection antibody, substrate, and stop solution)

  • N-(3-Phenylpropionyl)glycine standard provided with the kit

  • Wash buffer

  • Microplate reader

Procedure:

  • Preparation of Standards:

    • Reconstitute the N-(3-Phenylpropionyl)glycine standard as per the kit instructions to create the highest concentration standard.

    • Perform serial dilutions to prepare a set of at least 6-8 standards. Also include a zero standard (blank).

  • Assay Procedure:

    • Add the standards to the appropriate wells of the microplate.

    • Follow the kit instructions for incubation times, washing steps, addition of detection antibody, and substrate.

    • Stop the reaction using the stop solution.

  • Data Acquisition:

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the zero standard from all other readings.

    • Plot the mean absorbance for each standard against its concentration.

    • Fit the data using a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression model.

    • The linear portion of this curve represents the dynamic range of the assay. The back-calculated concentrations of the standards should be within ±20% of their nominal values.

Mandatory Visualization

The following diagrams illustrate the general workflows for evaluating the linearity of a bioanalytical assay.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution of N-(3-Phenylpropionyl)glycine working Prepare Working Standard Solutions stock->working cal_standards Spike Blank Matrix to Create Calibration Standards working->cal_standards sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) cal_standards->sample_prep instrument_analysis Instrumental Analysis (LC-MS/MS, HPLC-UV, or ELISA) sample_prep->instrument_analysis data_acq Data Acquisition (Peak Areas or Absorbance) instrument_analysis->data_acq cal_curve Construct Calibration Curve (Response vs. Concentration) data_acq->cal_curve regression Perform Regression Analysis (Linear or Non-linear) cal_curve->regression validation Validate Linearity (r², Accuracy, Precision) regression->validation

Caption: General workflow for linearity assessment of N-(3-Phenylpropionyl)glycine assays.

signaling_pathway_placeholder cluster_linearity Linearity Evaluation Logic cluster_relationship Concentration-Response Relationship cluster_decision Acceptance input Known Concentrations (Calibration Standards) assay Analytical Assay (Measurement) input->assay are processed by output Measured Response (Signal Intensity) assay->output generates proportional Directly Proportional? (Linearity) output->proportional is this relationship yes Yes (Acceptable Linearity) proportional->yes r² > 0.99 Accuracy ±15% no No (Non-linear, Re-evaluate) proportional->no Fails Criteria

Caption: Logical flow for determining the linearity of an analytical method.

The Gold Standard Under the Magnifying Glass: A Comparative Guide to Deuterated Analogs as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, are widely regarded as the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] This guide provides an objective comparison of the performance of different deuterated analogs as internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your analytical needs.

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their stable isotope, deuterium.[3] This subtle mass shift allows for their differentiation from the analyte by the mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow, including sample preparation, chromatography, and ionization.[4][5] This co-behavior is crucial for correcting for variations such as matrix effects, extraction recovery, and instrument response.[6][7]

Performance Comparison of Deuterated Analogs

While the use of a deuterated internal standard is generally superior to that of a structural analog, the degree of deuteration and the position of the deuterium labels can influence its performance.[8][9] Key performance parameters to consider include accuracy, precision, and the ability to compensate for matrix effects.

A common challenge with deuterated standards is the "isotope effect," where the C-D bond is stronger than the C-H bond. This can sometimes lead to slight differences in chromatographic retention times between the analyte and the deuterated internal standard.[9] If this chromatographic separation occurs in a region of variable matrix effects, it can lead to differential ionization and compromise quantification accuracy. Therefore, an ideal deuterated standard should co-elute as closely as possible with the analyte.

The stability of the deuterium label is another critical factor. Deuterium atoms placed in chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen) can undergo back-exchange with hydrogen atoms from the solvent or matrix.[7][10] This can lead to a loss of the internal standard signal and the appearance of a signal at the mass of the unlabeled analyte, resulting in inaccurate measurements.[11]

The following table summarizes hypothetical performance data for different deuterated analogs of a target analyte, illustrating key comparison points.

Internal StandardDegree of DeuterationRetention Time Difference (Analyte - IS)Accuracy (% Bias)Precision (% CV)Matrix Effect Compensation (% CV of IS-normalized MF)
Analyte-D330.05 min± 2.1< 3.54.2
Analyte-D550.08 min± 1.8< 3.03.8
Analyte-D770.12 min± 2.5< 4.04.5

Caption: Comparative performance of hypothetical deuterated internal standards.

Experimental Protocols

To objectively evaluate the performance of different deuterated internal standards, a thorough validation is required. A key experiment is the assessment of matrix effects, which evaluates the ability of the internal standard to compensate for ion suppression or enhancement caused by the sample matrix.[1]

Methodology for Evaluation of Matrix Effects

Objective: To determine the ability of different deuterated internal standards to compensate for matrix effects in a complex biological matrix (e.g., plasma).

Materials:

  • Analyte of interest

  • Deuterated internal standards (e.g., Analyte-D3, Analyte-D5, Analyte-D7)

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and each deuterated internal standard in an appropriate solvent.

  • Preparation of Spiking Solutions:

    • Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.

    • Set 3 (Internal Standards in neat solution): Prepare separate solutions of each deuterated internal standard in the reconstitution solvent at the concentration that will be used in the final assay.

    • Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with each deuterated internal standard at the same concentrations as in Set 3.

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.

  • Data Analysis and Calculation:

    • Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or internal standard in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

    • Internal Standard Normalized Matrix Factor (IS-normalized MF): This is calculated by dividing the MF of the analyte by the MF of the internal standard for each matrix source.

    • Coefficient of Variation (CV): Calculate the CV of the IS-normalized MF across the six matrix sources for each deuterated internal standard. A lower CV indicates better compensation for the variability of the matrix effect.[1]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for utilizing a deuterated internal standard and the logical relationship in selecting an appropriate analog.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS Extraction Analyte & IS Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.

logical_relationship cluster_selection Selection Criteria for Deuterated IS cluster_performance Desired Performance Outcomes Purity High Isotopic & Chemical Purity Accuracy High Accuracy Purity->Accuracy Stability Stable, Non-Exchangeable Label Position Stability->Accuracy Precision High Precision Stability->Precision Mass_Shift Sufficient Mass Shift (≥3 amu) Mass_Shift->Accuracy Coelution Co-elution with Analyte Matrix_Comp Effective Matrix Effect Compensation Coelution->Matrix_Comp Matrix_Comp->Accuracy Matrix_Comp->Precision

Caption: Key selection criteria and their impact on the performance of a deuterated internal standard.

Conclusion

The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While deuterated standards are generally the preferred choice, factors such as the degree of deuteration, the position of the labels, and the potential for isotope effects should be carefully considered.[8][9] A thorough method validation, including a comprehensive assessment of matrix effects, is essential to ensure that the chosen deuterated analog provides the highest level of accuracy and precision for the specific application. By understanding the nuances of different deuterated analogs and implementing rigorous evaluation protocols, researchers can have greater confidence in the quality and integrity of their quantitative data.

References

A Comparative Guide to the Robustness of Analytical Methods for N-(3-Phenylpropionyl)glycine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of N-(3-Phenylpropionyl)glycine, a key biomarker in certain inborn errors of metabolism, is of paramount importance. This guide provides a comprehensive comparison of the primary analytical methods employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The assessment focuses on the robustness of these methods, supported by available experimental data.

N-(3-Phenylpropionyl)glycine is an acylglycine that accumulates in individuals with specific metabolic disorders.[1] Its detection and quantification in biological matrices, primarily urine, are crucial for diagnosis and monitoring.[1] The two leading analytical techniques for this task are a straightforward isocratic HPLC method with UV detection and the more technologically advanced UPLC-MS/MS method.

Method Comparison: A Head-to-Head Analysis

The choice between HPLC and UPLC-MS/MS for the analysis of N-(3-Phenylpropionyl)glycine depends on a variety of factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. While both methods have proven to be effective, they offer distinct advantages and disadvantages in terms of their performance and robustness.

ParameterIsocratic HPLC with UV DetectionUPLC-MS/MS
Linearity (R²) > 0.99 (Typical)> 0.99[2]
Accuracy (% Recovery) Expected to be within 85-115%90.2% - 109.3%[2]
Precision (%RSD/CV) Expected to be < 15%< 15%[2]
Limit of Detection (LOD) Higher than LC-MS/MSLower than HPLC
Limit of Quantification (LOQ) Higher than LC-MS/MS1-5 nM[2]
Specificity Good, but susceptible to interference from compounds with similar retention times and UV absorption.Excellent, based on mass-to-charge ratio, minimizing interferences.
Sample Throughput Lower, due to longer run times.Higher, with faster analysis times.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and maintenance costs; requires specialized expertise.
Robustness Generally high due to the simplicity of the isocratic method.High, with the use of internal standards to correct for matrix effects and system variability.

In-Depth Look at the Methodologies

Isocratic HPLC with UV Detection: The Reliable Workhorse

An established method for the determination of N-(3-Phenylpropionyl)glycine in urine utilizes isocratic ion-exclusion chromatography on a cation-exchange column with a simple mobile phase of water and sulfuric acid.[2] This method is noted for its rapid and reliable nature, providing good separation from interfering substances with direct injection of urine samples.[2] The robustness of this method stems from its simplicity; an isocratic elution with a straightforward mobile phase is less prone to variations compared to more complex gradient methods.

Experimental Protocol: Isocratic HPLC with UV Detection (Based on Flath et al., 1997)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A cation-exchange column.

  • Mobile Phase: An isocratic mixture of water and sulfuric acid (pH adjusted between 2 and 4).

  • Detection: UV detection at a wavelength appropriate for the phenyl group of the analyte.

  • Sample Preparation: Direct injection of urine samples.[2]

UPLC-MS/MS: The Gold Standard for Sensitivity and Specificity

For high-sensitivity and high-throughput analysis, UPLC-MS/MS has become the method of choice for the quantification of a wide range of N-acylglycines, including N-(3-Phenylpropionyl)glycine.[2] This technique offers superior specificity by identifying and quantifying compounds based on their unique mass-to-charge ratios, which significantly reduces the risk of interference from other matrix components. The use of stable isotope-labeled internal standards further enhances the robustness of the method by correcting for variations in sample preparation and instrument response.

Experimental Protocol: UPLC-MS/MS for N-Acylglycines

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Sample Preparation (Urine):

    • Thaw urine samples at room temperature and vortex for 10 seconds.

    • Centrifuge at 4000 x g for 5 minutes.

    • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard working solution (e.g., in 50% methanol/water).

    • Vortex for 10 seconds.

    • Transfer to an autosampler vial for analysis.

  • Sample Preparation (Plasma):

    • Thaw plasma samples on ice and vortex for 10 seconds.

    • In a clean microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions: Specific conditions for gradient elution and multiple reaction monitoring (MRM) transitions would be optimized for N-(3-Phenylpropionyl)glycine and the chosen internal standard.

Visualizing the Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflows for both the HPLC and UPLC-MS/MS methods.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Urine_Sample Urine Sample Direct_Injection Direct Injection Urine_Sample->Direct_Injection HPLC_System Isocratic HPLC System (Cation-Exchange Column) Direct_Injection->HPLC_System UV_Detector UV Detector HPLC_System->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Figure 1: Isocratic HPLC with UV Detection Workflow.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Biological_Sample Urine or Plasma Sample Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer UPLC_System UPLC System Supernatant_Transfer->UPLC_System MSMS_Detector Tandem Mass Spectrometer UPLC_System->MSMS_Detector Mass_Spectra Mass Spectra (MRM) MSMS_Detector->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification

Figure 2: UPLC-MS/MS Workflow.

Conclusion: Selecting the Appropriate Method

Both the isocratic HPLC with UV detection and the UPLC-MS/MS methods offer robust and reliable approaches for the quantification of N-(3-Phenylpropionyl)glycine.

  • The isocratic HPLC method stands out for its simplicity, lower cost, and proven reliability.[2] It is an excellent choice for laboratories where high sensitivity is not the primary concern and for routine diagnostic purposes where a rapid and straightforward method is advantageous.

  • The UPLC-MS/MS method is the superior choice when high sensitivity, high specificity, and high throughput are required.[2] It is particularly well-suited for research applications, clinical studies involving large sample cohorts, and situations where definitive identification and quantification are critical. The use of an internal standard in this method provides an additional layer of robustness, ensuring accurate results even with complex biological matrices.

Ultimately, the selection of the most appropriate analytical method will depend on the specific needs of the laboratory and the research or clinical question being addressed. For routine analysis where cost and simplicity are major considerations, the isocratic HPLC method is a robust and viable option. For applications demanding the highest level of sensitivity and specificity, the UPLC-MS/MS method is the undisputed gold standard.

References

Safety Operating Guide

Proper Disposal of N-(3-Phenylpropionyl)glycine-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled compound. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.

Immediate Safety and Handling Precautions

While this compound is shipped as a non-hazardous chemical, it is imperative to handle it with standard laboratory precautions. Always consult the Safety Data Sheet (SDS) for the most detailed safety information.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound in its solid form or in solution.

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.

  • Spill Response: In the event of a spill, isolate the area. For solid spills, carefully sweep the material to avoid dust generation and place it in a designated, labeled waste container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place the contaminated material into a sealed container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its waste products depends on its form (solid or in solution) and local regulations. The following protocol outlines a general procedure that should be adapted to your institution's specific guidelines.

  • Initial Assessment and Segregation:

    • Unused or Expired Compound: Pure, unused, or expired this compound should be disposed of as chemical waste. Do not mix it with other waste streams.

    • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, vials, and absorbent materials from spill cleanups, should be collected separately and treated as chemical waste.

    • Solutions: Aqueous or solvent-based solutions containing this compound must be segregated based on the solvent's hazardous characteristics (e.g., flammable, halogenated).

  • Waste Collection and Labeling:

    • Solid Waste: Collect solid this compound waste and contaminated materials in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste: Collect liquid waste in a labeled, leak-proof, and chemically compatible container. Ensure the container is appropriate for the solvent used. For example, do not store acidic solutions in metal containers.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," the solvent (if applicable), and the approximate concentration and quantity.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure that incompatible waste streams are stored separately to prevent accidental reactions.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

    • Never dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's EHS office for non-hazardous materials.[1][2][3]

Summary of Chemical Properties

The following table summarizes the key properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 1219795-43-3
Molecular Formula C₁₁H₁₁D₂NO₃
Molecular Weight 209.24 g/mol
Appearance Solid Powder
Purity ≥98%
Shipping Condition Shipped under ambient temperature as non-hazardous chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: this compound Waste Generated waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Pure compound or contaminated materials) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_form->liquid_waste Liquid segregate_solid Segregate in a labeled, sealed, compatible container solid_waste->segregate_solid segregate_liquid Segregate based on solvent in a labeled, leak-proof, compatible container liquid_waste->segregate_liquid storage Store in Designated Waste Accumulation Area segregate_solid->storage segregate_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Pickup storage->ehs_contact

Caption: Disposal decision workflow for this compound waste.

References

Essential Safety and Logistics for Handling N-(3-Phenylpropionyl)glycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for handling N-(3-Phenylpropionyl)glycine-d2, including detailed operational and disposal plans.

Key Compound Data

A summary of important quantitative data for this compound is provided below for easy reference.

PropertyValueSource
CAS Number1219795-43-3[1][2][3]
Molecular FormulaC11D2H11NO3[1]
Molecular Weight209.24 g/mol [3]
AppearanceSolid Powder[3]
Purity≥98%[3]
Storage (Solid)Dry, dark, and at -20°C for up to 1 year.[3]
Storage (Stock Solution)0 - 4°C for up to 1 month.[3]
Long-term Storage (Solution)-80°C for up to 6 months; -20°C for up to 1 month.[4]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural, step-by-step guidance for the safe handling of this compound.

Personal Protective Equipment (PPE)

To minimize exposure to potential hazards, all personnel must wear appropriate PPE.[5] The recommended PPE for handling this compound, which is a solid powder, includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against dust and splashes.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[7]

  • Body Protection: A lab coat or a long-sleeved shirt and pants are required to protect the skin.[7]

  • Respiratory Protection: When handling the powder outside of a fume hood or in situations where dust may be generated, a respirator is recommended to protect against airborne particles.[7]

  • Footwear: Closed-toe shoes with non-slip soles must be worn in the laboratory.[7]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere: To prevent degradation and isotopic exchange, it is advisable to handle and store the compound under an inert atmosphere, such as dry nitrogen or argon.[8][9]

Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[5] Prepare the workspace by cleaning the area and ensuring all required equipment is readily accessible.

  • Weighing: If weighing the solid powder, do so in a chemical fume hood or a balance enclosure to contain any dust.

  • Solution Preparation:

    • Allow the compound to equilibrate to room temperature before opening the container.

    • Use a calibrated pipette to transfer the required volume of solvent into a volumetric flask.

    • Carefully add the weighed this compound to the flask.

    • Stopper the flask and mix thoroughly by inverting it multiple times until the solid is completely dissolved.[8]

    • Solvent Choice: Methanol is a common solvent for creating stock solutions.[8] Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[8]

  • Storage of Solutions:

    • Transfer the stock solution to a labeled, airtight container.

    • For long-term storage, store at -20°C or -80°C.[4]

    • Protect from light by using amber vials or storing in the dark.[8]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve store_solid Store Solid (-20°C, Dark, Dry) weigh->store_solid dispose_solid Dispose of Solid Waste weigh->dispose_solid store_solution Store Solution (-20°C or -80°C, Airtight) dissolve->store_solution dispose_liquid Dispose of Liquid Waste dissolve->dispose_liquid

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Collect any solid waste, including empty containers and contaminated materials (e.g., weigh boats, wipes), in a designated and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect unused solutions and rinsates in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Halogen-free organic solvents should be collected separately for potential recycling.[10]

Disposal Procedures
  • Non-hazardous materials: Some laboratory waste may be considered non-hazardous and can be disposed of in regular trash or down the sanitary sewer, but this must be in accordance with institutional policies.[11]

  • Hazardous Waste:

    • All collected hazardous waste must be managed by the institution's Environmental Health and Safety (EHS) department for offsite treatment or recycling.[11]

    • Ensure all waste containers are securely closed, properly labeled, and stored in a designated secondary containment area while awaiting pickup.

  • Neutralization: While acid-base neutralization can be a disposal method for some laboratory chemicals, it is generally not recommended for this compound without specific guidance from your institution's EHS, especially as it is an organic compound.[11]

Waste Disposal Flowchart

G start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs

Caption: Decision process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.